6-Benzylamino-9-(b-D-arabinofuranosyl)purine
Description
BenchChem offers high-quality 6-Benzylamino-9-(b-D-arabinofuranosyl)purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzylamino-9-(b-D-arabinofuranosyl)purine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c23-7-11-13(24)14(25)17(26-11)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-25H,6-7H2,(H,18,19,20)/t11-,13-,14+,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPKNNSABYPGBF-MBMVNNNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Benzylamino-9-(β-D-arabinofuranosyl)purine: Chemical Architecture & Functional Profile
[1]
Executive Summary
6-Benzylamino-9-(β-D-arabinofuranosyl)purine (also known as N⁶-benzyl-ara-A or BAP-arabinoside ) is a synthetic purine nucleoside characterized by the substitution of a benzyl group at the N⁶-position of the adenine base and an arabinose sugar moiety at the N⁹-position.[1]
This molecule represents a critical structural modification of Vidarabine (Ara-A) .[1] While Ara-A is a potent antiviral agent, it is rapidly deactivated in vivo by Adenosine Deaminase (ADA) .[1] The introduction of the N⁶-benzyl group provides steric protection against ADA-mediated deamination, significantly altering its pharmacokinetic profile and biological stability.[1] Additionally, in plant biology, it serves as a stable metabolite of the cytokinin 6-Benzylaminopurine (BAP) , functioning as a storage or translocation form with reduced immediate biological activity compared to its free base.[1]
Chemical Structure & Physiochemical Properties[2][3][4][5][6]
Nomenclature & Identification[2]
-
IUPAC Name: N-benzyl-9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-amine[1]
-
Common Synonyms: N⁶-Benzyl-ara-A, 9-β-D-Arabinofuranosyl-N⁶-benzyladenine.[1]
-
CAS Number: (Variable depending on salt form; typically associated with N6-benzyladenine derivatives).
-
Molecular Formula: C₁₇H₁₉N₅O₄[1]
-
Molecular Weight: 357.36 g/mol [1]
Structural Analysis
The molecule consists of two distinct domains governing its function:
-
The Modified Base (Lipophilic Domain): The N⁶-benzyl group increases lipophilicity (LogP ~1.5–2.[1]0) compared to the parent Ara-A, facilitating passive membrane transport and blocking the active site of catabolic enzymes like ADA.
-
The Sugar Moiety (Hydrophilic Domain): The arabinose sugar differs from ribose only by the stereochemistry at the C2' position (the 2'-OH is "up" or trans to the glycosidic bond). This inversion significantly affects the sugar pucker (favoring C2'-endo/South conformation), which reduces affinity for standard RNA polymerases but retains activity against specific viral DNA polymerases.[1]
Physiochemical Data Table[1]
| Property | Value / Description |
| Appearance | White to off-white crystalline powder |
| Solubility (Water) | Low (< 0.5 mg/mL); Benzyl group reduces aqueous solubility.[1] |
| Solubility (Organic) | Soluble in DMSO, DMF, Ethanol (warm).[1] |
| UV Max (λmax) | ~269 nm (in Ethanol/Water) |
| pKa | ~3.8 (N1-protonation), ~9.8 (Sugar -OH) |
| Stability | Stable in neutral/acidic media; Glycosidic bond susceptible to hydrolysis in strong acid/heat.[1][2] |
Synthesis & Manufacturing Protocol
The most robust synthesis route involves the nucleophilic aromatic substitution of a 6-halogenated purine arabinoside with benzylamine. This method avoids the complex stereochemical challenges of glycosylation by starting with the pre-formed arabinosyl nucleoside.
Reaction Scheme
Precursor: 6-Chloropurine-9-β-D-arabinofuranoside (6-Cl-Ara-P) Reagent: Benzylamine Solvent: Ethanol or n-Butanol Catalyst: Triethylamine (TEA)[1]
Caption: Synthesis via nucleophilic displacement of chloride by benzylamine.
Step-by-Step Protocol
Objective: Synthesize 1.0 g of N⁶-benzyl-ara-A.
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-Chloropurine-9-β-D-arabinofuranoside (286 mg, 1.0 mmol) in absolute ethanol (10 mL).
-
Addition: Add Benzylamine (214 mg, 2.0 mmol, 2.0 eq) and Triethylamine (101 mg, 1.0 mmol, 1.0 eq) to the suspension.
-
Note: TEA acts as an acid scavenger to neutralize the HCl generated.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: CHCl₃:MeOH 9:1). The starting material (Rf ~0.5) should disappear, and a new, more lipophilic spot (Rf ~0.6–0.[1]7) should appear.
-
Work-up: Evaporate the solvent under reduced pressure (Rotavap) to obtain a viscous residue.
-
Purification:
-
Triturate the residue with cold water (10 mL) to remove excess benzylamine salts.
-
Filter the resulting white precipitate.
-
Recrystallize from a mixture of Ethanol/Water (1:1) to yield pure white crystals.[1]
-
-
Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the benzyl CH₂ doublet (~4.8 ppm) and the aromatic protons (7.2–7.4 ppm).
Biological Mechanism of Action[7][8][9]
Mammalian Systems: ADA Resistance & Antiviral Potential
The primary limitation of Adenosine analogs is their rapid deamination by Adenosine Deaminase (ADA) into inactive Inosine derivatives.
-
Mechanism: The bulky benzyl group at N⁶ prevents the molecule from fitting into the ADA active site.
-
Outcome: Increased plasma half-life compared to Ara-A.[1]
-
Pathway: Once inside the cell, the molecule may act as a prodrug (requiring N⁶-dealkylation) or be phosphorylated directly by specific nucleoside kinases (e.g., dCK) to its triphosphate form, which then acts as a chain terminator for viral DNA polymerases.[1]
Plant Systems: Cytokinin Metabolism
In plants, N⁶-benzyl-ara-A is a "conjugate" metabolite.[1]
-
Activity: Significantly lower cytokinin activity than N⁶-benzyladenine (free base).[1]
-
Function: The arabinosyl moiety renders the molecule resistant to Cytokinin Oxidase/Dehydrogenase (CKX) , the enzyme responsible for degrading cytokinins. Thus, it serves as a stable "storage" form that can be slowly hydrolyzed back to the active free base if needed, or simply sequestered in the vacuole.[1]
Caption: The N6-benzyl group blocks ADA deamination, favoring the kinase pathway.[1]
Experimental Applications
As a Chemical Probe
Researchers use N⁶-benzyl-ara-A to study Nucleoside Transporter (NT) specificity.[1] Its unique sugar/base combination allows scientists to map the substrate tolerance of hENT1 and hCNT1 transporters, distinguishing between ribose-preferring and purine-preferring transport mechanisms.[1]
As an ADA-Resistant Scaffold
In drug discovery, this molecule serves as a template.[1] If a lead compound (like Ara-A) fails due to metabolic instability, "benzyl-capping" is tested to assess if potency can be retained while blocking metabolism.[1]
Plant Tissue Culture
While not a primary growth regulator, it is used in micropropagation research to study cytokinin conjugation.[1] It allows researchers to track the metabolic fate of applied cytokinins without the rapid degradation usually seen with natural cytokinins like Zeatin.
References
-
Synthesis of 6-substituted purine arabinosides
-
Adenosine Deaminase Resistance
-
Cytokinin Metabolism
-
General Chemical Data
Topic: Biological Activity of N6-benzyladenine Arabinoside in Plant Tissue Culture
An In-Depth Technical Guide
Abstract
N6-benzyladenine (BA) is a cornerstone synthetic cytokinin in plant tissue culture, pivotal for inducing cell division and morphogenesis.[1] However, its derivatives, such as N6-benzyladenine arabinoside (BAA), represent a class of molecules with potentially nuanced activities. This guide provides a detailed examination of the biological activity of BAA, grounded in the broader understanding of cytokinin structure-function relationships. We will explore its molecular distinction from BA, dissect its presumptive mechanism of action through the canonical cytokinin signaling pathway, provide a detailed experimental protocol for its application in shoot organogenesis, and present a framework for evaluating its efficacy. This document is intended for researchers and scientists seeking to expand their toolkit of plant growth regulators and optimize plant tissue culture systems.
The Arabinoside Distinction: A Structural and Metabolic Perspective
The biological function of N6-benzyladenine is intrinsically linked to its N6-substituted adenine structure.[1] The key difference in N6-benzyladenine arabinoside lies in the addition of an arabinose sugar moiety, typically at the N9 position of the purine ring, forming a riboside. This structural modification is significant, as the biological role of BA is often attributed to the presence of a ribose sugar (forming a riboside) or a phosphorylated ribose (forming a ribotide).[1]
While direct metabolic studies on BAA are scarce, we can infer its behavior from related cytokinin glucosides. For instance, N6-benzyladenine N9-β-D-glucopyranoside (BA-9G), a similar conjugate, exhibits more moderate biological activity than free BA but is also less cytotoxic at high concentrations.[2] This suggests that the sugar conjugate may serve as a slow-release form of the active cytokinin, with its activity dependent on enzymatic cleavage within the plant cell. This potential for gradual release could prevent the initial shock and negative effects, such as root inhibition, sometimes observed with high concentrations of free BA.[1][3] Furthermore, glycosylation can protect the cytokinin from enzymatic degradation by cytokinin oxidases, potentially prolonging its active lifespan within the culture medium and plant tissues.[3]
Caption: Presumptive metabolic fate of N6-benzyladenine arabinoside in plant cells.
Core Biological Function: Induction of Morphogenesis
As a cytokinin, the primary role of BAA in plant tissue culture is to stimulate cell division (cytokinesis) and influence morphogenesis, particularly adventitious shoot formation.[1] Cytokinins, in conjunction with auxins, govern the shoot-to-root ratio, with a higher cytokinin-to-auxin ratio generally promoting shoot development.[1] BAA is expected to fulfill this role, making it a candidate for applications such as:
-
Micropropagation: Inducing axillary shoot proliferation from nodal explants.
-
Organogenesis: Regenerating shoots from callus or explants like leaf discs and cotyledons.
-
Overcoming Apical Dominance: Promoting the growth of lateral buds.[1]
The efficacy of BAA relative to BA would depend on the plant species, explant type, and the activity of endogenous enzymes that convert BAA into its active, free-base form.
Data Presentation: A Comparative Framework
While specific comparative data for BAA is limited, a typical dose-response experiment would be necessary to determine its optimal concentration. The following table illustrates a representative experimental outcome comparing a hypothetical cytokinin conjugate to free BA for shoot proliferation in Nicotiana tabacum leaf explants.
Table 1: Representative Data on Shoot Proliferation Efficiency
| Plant Growth Regulator | Concentration (µM) | Shoot Induction Frequency (%) | Mean Shoots per Explant |
|---|---|---|---|
| Control | 0.0 | 5 | 0.1 ± 0.1 |
| N6-benzyladenine (BA) | 2.5 | 85 | 4.5 ± 0.8 |
| 5.0 | 98 | 8.2 ± 1.1 | |
| 10.0 | 90 | 6.1 ± 0.9 (vitrification noted) | |
| N6-benzyladenine Arabinoside (BAA) | 2.5 | 70 | 3.8 ± 0.7 |
| 5.0 | 95 | 7.9 ± 1.0 |
| | 10.0 | 96 | 8.5 ± 1.2 (healthy shoots) |
Note: This data is illustrative and serves as a template for experimental design. A key hypothesis is that BAA might show optimal activity at higher concentrations than BA and exhibit reduced phytotoxicity.
Mechanism of Action: The Cytokinin Signaling Cascade
The biological effects of cytokinins are transduced through a multi-step phosphorelay signaling pathway, which is highly conserved in land plants.[4] Upon cleavage of the arabinose group, the released BA binds to transmembrane histidine kinase receptors (e.g., AHK2, AHK3, CRE1/AHK4 in Arabidopsis).[3][5] This binding event initiates a cascade:
-
Signal Perception: BA binding causes the receptor to autophosphorylate a conserved histidine residue in its kinase domain.
-
Phosphorelay to Cytoplasm: The phosphate group is transferred to a conserved aspartate residue in the receptor's receiver domain, and then to shuttle proteins called histidine phosphotransfer proteins (AHPs).
-
Nuclear Translocation: The phosphorylated AHPs move from the cytoplasm into the nucleus.
-
Activation of Transcription Factors: In the nucleus, AHPs transfer the phosphate group to Type-B response regulators (ARRs), which are transcription factors.
-
Gene Expression: Phosphorylated Type-B ARRs are activated and bind to the promoters of cytokinin-responsive genes, initiating their transcription and leading to downstream physiological responses like cell proliferation.[4]
Caption: The canonical two-component cytokinin signaling pathway activated by BA.
Experimental Protocol: Shoot Regeneration from Leaf Explants
This protocol outlines a self-validating system for assessing the biological activity of BAA. It includes a concentration gradient to identify the optimal dose and a direct comparison with BA as a positive control.
Materials and Reagents
-
Plant Material: Young, fully expanded leaves from 4-week-old sterile Nicotiana tabacum plantlets.
-
Basal Medium: Murashige and Skoog (MS) medium, including vitamins.[6][7]
-
Plant Growth Regulators:
-
N6-benzyladenine arabinoside (BAA) stock solution (1 mM in DMSO).
-
N6-benzyladenine (BA) stock solution (1 mM in 1N NaOH).
-
Indole-3-acetic acid (IAA) stock solution (1 mM in Ethanol).
-
-
Other Reagents: Sucrose, Agar or Gelrite, 70% (v/v) Ethanol, 10% (v/v) commercial bleach, sterile distilled water, pH adjustment solutions (1N HCl, 1N NaOH).
Methodology
-
Media Preparation:
-
Prepare MS basal medium supplemented with 3% (w/v) sucrose and 0.8% (w/v) agar.
-
Divide the medium into separate flasks. Add IAA to a final concentration of 1.0 µM to all flasks.
-
Add BAA or BA from stock solutions to achieve final concentrations of 0, 1.0, 2.5, 5.0, and 10.0 µM. This creates a treatment series.
-
Adjust the pH of each medium to 5.8 before adding agar.
-
Autoclave at 121°C for 20 minutes.
-
Pour approximately 25 mL of sterile medium into 100x15 mm Petri dishes.
-
-
Explant Preparation:
-
Aseptically excise healthy leaves from the source plantlets.
-
Place leaves onto a sterile surface and cut them into ~1 cm² explants, avoiding the midrib.
-
-
Culture Initiation and Incubation:
-
Place one leaf explant onto the surface of the solidified medium in each Petri dish, ensuring good contact. Use at least 10 explants per treatment.
-
Seal the dishes with parafilm.
-
Incubate in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.
-
-
Data Collection and Analysis (4-6 weeks):
-
Record the percentage of explants showing shoot regeneration for each treatment.
-
Count the number of distinct shoots per regenerating explant.
-
Note any morphological abnormalities, such as vitrification or callus color.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
-
Caption: Experimental workflow for comparative analysis of BAA and BA activity.
Conclusion and Authoritative Grounding
N6-benzyladenine arabinoside is a promising, albeit understudied, cytokinin derivative for plant tissue culture. Its potential for gradual, sustained release of the active hormone could offer advantages over free BA, particularly in reducing phytotoxicity and improving the quality of regenerated plantlets.[2] The provided experimental framework offers a robust method for researchers to quantitatively assess its biological activity in their specific plant systems. Further studies are needed to elucidate the precise metabolic pathways of BAA and to characterize its binding affinity with cytokinin receptors across different species. Such research will deepen our understanding of cytokinin structure-activity relationships and refine the tools available for plant biotechnology.
References
- Title: Bioproduction of N6-benzyladenine N9-β-D-glucopyranoside using suspension cells of bamboo (Phyllostachys nigra)
- Title: Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico | bioRxiv Source: bioRxiv URL
- Title: 6-Benzylaminopurine solution 1 mg/mL, plant cell culture tested N6-Benzyladenine Source: Sigma-Aldrich URL
- Title: Preparation, biological activity and endogenous occurrence of N6-benzyladenosines Source: PubMed URL
- Title: Benzyl adenine in plant tissue culture- succinct analysis of the overall influence in soybean [Glycine max (L.) Merrill.
- Title: Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico - bioRxiv.
- Title: In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities - PMC Source: National Center for Biotechnology Information URL
- Title: Application of N‑6-benzyladenine at different ontogenic stages affects...
- Title: N6-benzyladenine (BAP)-Based Seed Preconditioning Enhances the Shoot Regeneration of Seedling-Derived Explants for Subsequent Indirect Gene Transfer in Soybeans (Glycine max [L.] Merrill.)
- Title: Influence of N6-Benzyladenine and Sucrose on In Vitro Direct Regeneration and Microrhizome Induction of Kaempferia parviflora W - Tropical Life Sciences Research Source: Tropical Life Sciences Research URL
Sources
- 1. btsjournals.com [btsjournals.com]
- 2. Bioproduction of N6-benzyladenine N9-β-D-glucopyranoside using suspension cells of bamboo (Phyllostachys nigra) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. N6-benzyladenine (BAP)-Based Seed Preconditioning Enhances the Shoot Regeneration of Seedling-Derived Explants for Subsequent Indirect Gene Transfer in Soybeans (Glycine max [L.] Merrill.) [mdpi.com]
- 7. tlsr.usm.my [tlsr.usm.my]
difference between 6-Benzylaminopurine and BAP-9-arabinoside
Title: Engineering Plant Resilience: The Mechanistic Divergence Between 6-Benzylaminopurine and BAP-9-Arabinoside
Executive Summary
For decades, 6-Benzylaminopurine (6-BAP) has served as the gold standard in agricultural biotechnology for stimulating cell division and regulating plant growth[1]. However, recent advancements in synthetic cytokinin derivatives have unveiled a critical paradigm shift. By conjugating an arabinose sugar to the N9 position of the purine ring, researchers have developed BAP-9-arabinosides (BAPAs)[2]. This precise structural modification fundamentally alters the molecule's biological trajectory—shifting its function from a canonical growth regulator to a potent, next-generation immune priming agent capable of direct pathogen inhibition[3]. This technical guide dissects the structural causality, mechanistic pathways, and experimental validation of this divergence for drug development and agricultural science professionals.
Structural Mechanics: The Steric Gatekeeper
The functional divergence between 6-BAP and BAP-9-arabinoside is entirely dictated by their molecular architecture at the N9 position.
-
6-Benzylaminopurine (Free Base): As an un-substituted adenine derivative, 6-BAP possesses the exact spatial geometry required to dock into the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of canonical cytokinin receptors, such as AHK3 and CRE1/AHK4[4]. This high-affinity binding triggers receptor autophosphorylation and initiates the growth-promoting phosphorelay.
-
BAP-9-Arabinoside (Steric Hindrance & Stability): The addition of a
-D-arabinofuranosyl moiety at the N9 position creates significant steric bulk. This modification physically prevents the molecule from fitting into the receptor's ligand-binding pocket, effectively neutralizing its classical cytokinin activity[2],[4]. Furthermore, unlike naturally occurring ribosides which are rapidly cleaved by endogenous nucleosidases to release the active free base, the arabinosidic bond exhibits exceptional chemical stability in planta[3]. This ensures the molecule remains intact to operate exclusively through alternative defense pathways without triggering unwanted developmental abnormalities.
Pathway Divergence: Growth vs. Innate Immunity
The inability of BAP-9-arabinoside to bind canonical receptors forces a dramatic shift in intracellular signaling.
-
Canonical Phosphorelay (6-BAP): Receptor activation leads to the phosphorylation of Arabidopsis Histidine Phosphotransfer proteins (AHPs), which subsequently activate Type-B Arabidopsis Response Regulators (ARRs). This transcriptional cascade upregulates cyclins (e.g., CYCD3), driving cell division, delaying senescence, and promoting shoot proliferation[1].
-
Hormopriming & PAMP-Triggered Immunity (BAPA): BAP-9-arabinosides bypass the ARR pathway entirely. Instead, they act as potent elicitors of PAMP-Triggered Immunity (PTI)[2]. Transcriptomic profiling reveals that BAPA treatment upregulates specific MAP kinases, most notably MPK11, a critical module in stress-related signaling[2]. This triggers a Salicylic Acid (SA) and Jasmonic Acid (JA) dependent defense response, culminating in the robust expression of defensin genes like PDF1.2 and the PTI marker FRK1[2].
-
Direct Pathogen Inhibition: Beyond host immune priming, BAPAs exhibit direct fungicidal properties. When exposed to fungal phytopathogens like Botrytis cinerea, transcriptomic analyses show that BAPAs disrupt the pathogen's sugar metabolism pathways, maintaining growth inhibition even under sugar-limited conditions—a feat classical cytokinins cannot achieve[3].
Quantitative Data & Comparative Analysis
To synthesize the functional differences, the following table outlines the core parameters distinguishing the two molecules.
| Parameter | 6-Benzylaminopurine (6-BAP) | BAP-9-Arabinoside (BAPA) |
| Molecular State | Free base adenine derivative | N9- |
| Receptor Affinity | High (AHK3, CRE1/AHK4) | Negligible (Sterically hindered) |
| Primary Function | Cell division, senescence delay | Immune priming, pathogen inhibition |
| Signaling Pathway | AHP | MAPK (MPK11) |
| Key Target Genes | CYCD3 (Cell cycle regulation) | PDF1.2, FRK1 (Innate immunity) |
| Direct Antimicrobial | Weak / Indirect | Strong (Disrupts pathogen sugar metabolism) |
| Chemical Stability | Moderate (Subject to conjugation) | Exceptionally high (Resistant to cleavage) |
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems to empirically prove the mechanistic divergence.
Protocol A: Receptor Bypass Validation (ARR5:GUS Reporter Assay) Rationale: To definitively prove that BAPA's immune effects are not a byproduct of canonical cytokinin signaling, we utilize transgenic Arabidopsis thaliana expressing the ARR5 promoter fused to a GUS reporter. ARR5 is a primary response gene; its absence of expression confirms receptor bypass.
-
Seedling Preparation: Germinate ARR5:GUS transgenic seeds on 0.5x MS medium for 5 days under continuous light.
-
Treatment: Transfer seedlings to liquid MS medium containing either 1
M 6-BAP (Positive Control), 1 M BAPA (Test), or 0.1% DMSO (Negative Control) for 2 hours. -
Staining: Immerse seedlings in X-Gluc staining solution (1 mM X-Gluc, 50 mM sodium phosphate buffer pH 7.0, 0.1% Triton X-100) and incubate at 37°C in the dark for 12 hours.
-
Clearing & Quantification: Clear chlorophyll using 70% ethanol. Quantify GUS activity spectrophotometrically (using 4-MUG substrate) to confirm that BAPA yields baseline fluorescence identical to the DMSO control, whereas 6-BAP yields a
-fold increase.
Protocol B: Dual-Action Pathogen Inhibition Assay (Botrytis cinerea) Rationale: To separate host immune priming from direct fungicidal activity, this assay evaluates both in planta resistance and in vitro pathogen growth.
-
In Vitro Direct Inhibition: Culture B. cinerea on Potato Dextrose Agar (PDA) amended with 50
M BAPA vs. 50 M 6-BAP. Measure radial mycelial growth at 72 hours. Expected Result: BAPA significantly reduces radial growth via sugar metabolism disruption, outperforming 6-BAP[3]. -
In Planta Hormopriming: Detach mature leaves from 4-week-old Solanum lycopersicum (Tomato) plants.
-
Pretreatment: Spray leaves with 10
M BAPA, 10 M 6-BAP, or mock solution. Incubate for 24 hours to allow MPK11 and SA/JA pathway activation[2]. -
Inoculation: Apply 5
L droplets of B. cinerea spore suspension ( spores/mL) to the adaxial leaf surface. -
Validation: At 48 hours post-inoculation, quantify lesion area (mm
) using ImageJ. Perform RT-qPCR on leaf tissue flanking the lesion to verify upregulation of PDF1.2 and FRK1 exclusively in the BAPA-treated cohort[2].
Visualizations
Fig 1: Mechanistic divergence of 6-BAP (growth) and BAP-9-arabinoside (immune priming).
Fig 2: Standardized workflow for validating BAPA-induced immune priming and pathogen resistance.
References
-
Title: Aromatic Cytokinin Arabinosides Promote PAMP-like Responses and Positively Regulate Leaf Longevity Source: ACS Chemical Biology (2020) URL: [Link]
-
Title: Cytokinin arabinosides show increased efficacy in priming tomato immunity and inhibiting the fungal phytopathogen B. cinerea Source: Postharvest Biology and Technology / Ben-Gurion University Research Portal (2024/2025) URL: [Link]
-
Title: Cytokinin receptor antagonists derived from 6-benzylaminopurine Source: Phytochemistry / PubMed (2010) URL: [Link]
-
Title: 6-Benzylaminopurine Source: Wikipedia URL: [Link]
Sources
Decoupling Senescence from Pleiotropy: A Comparative Analysis of 6-Benzylamino-9-Arabinofuranosylpurine and Zeatin
Target Audience: Researchers, Plant Physiologists, Agrochemical Scientists, and Drug Development Professionals.
Executive Summary
The deployment of cytokinins (CKs) in agriculture and tissue culture has historically been a double-edged sword. While highly potent natural cytokinins like trans-zeatin (tZ) and synthetic derivatives like 6-benzylaminopurine (BAP) excel at delaying leaf senescence and promoting cell division, their broad activation of classical histidine kinase receptors (CRE1/AHK4, AHK3) often results in undesirable pleiotropic effects, most notably the severe inhibition of primary root development[1].
Recent structural-functional breakthroughs have identified a novel class of synthetic aromatic cytokinin derivatives—specifically 6-benzylamino-9-β-D-arabinofuranosylpurines (BAPAs) . By conjugating an arabinofuranosyl moiety to the N9 position of the purine ring, researchers have successfully decoupled anti-senescence activity from classical cytokinin receptor activation[2][3]. This whitepaper provides an in-depth mechanistic comparison between zeatin and BAPA, detailing their divergent signaling pathways, receptor affinities, and practical methodologies for laboratory validation.
Mechanistic Divergence: The N9 Paradox
Classical Receptor Activation by Zeatin
Zeatin is a highly active, naturally occurring isoprenoid cytokinin. In Arabidopsis, zeatin is perceived by membrane-located sensor histidine kinases, primarily AHK3 and CRE1/AHK4[4][5]. The binding of trans-zeatin to the CHASE domain of these receptors occurs with exceptionally high affinity (equilibrium dissociation constant,
Causality of Action: Zeatin binds as a free base. The N9 position of the purine ring is critical for proper docking within the receptor's binding pocket. Once bound, it triggers a phosphorelay cascade via Arabidopsis Histidine Phosphotransfer proteins (AHPs) to Type-B Arabidopsis Response Regulators (ARRs), which act as transcription factors to initiate cell division and delay senescence[5]. However, this systemic activation inherently triggers root growth inhibition.
The BAPA Bypass: PAMP-Triggered Immunity and Ethylene Suppression
BAPAs (such as 3-methoxy-BAPA and 3-hydroxy-BAPA) are structurally modified by the addition of an arabinose sugar at the N9 position[7].
Causality of Action: In classical CK biology, N9-conjugation (e.g., glucosylation) typically inactivates the hormone because the bulky sugar sterically hinders binding to the CHASE domain[3]. Consequently, BAPAs exhibit negligible affinity for AHK3 and CRE1/AHK4. Yet, paradoxically, BAPAs demonstrate superior anti-senescence activity compared to BAP in specific bioassays[8].
Transcriptomic profiling reveals that BAPAs operate through an alternative, parallel mechanism:
-
Defense Priming: BAPAs shift the transcriptional response toward defense, sensitizing the plant's PAMP-Triggered Immunity (PTI) and synergistically upregulating marker genes like FRK1 when co-treated with bacterial flagellin (flg22)[2].
-
Ethylene Downregulation: The anti-senescence efficacy of BAPAs is negatively correlated with ethylene production, mitigating oxidative stress without engaging the ARR-dependent root-inhibition pathways[1].
Divergent signaling pathways of Zeatin versus BAPA in plant stress and senescence responses.
Quantitative Data Synthesis
The decoupling of classical CK activity from anti-senescence efficacy is best illustrated by comparing the performance of Zeatin/BAP against BAPA across standardized bioassays.
| Assay / Metric | trans-Zeatin (tZ) / BAP | 6-benzylamino-9-arabinofuranosylpurine (BAPA) |
| Receptor Affinity (AHK3, CRE1/AHK4) | High ( | Weak / Negligible[3] |
| Tobacco Callus Bioassay | 100% (Baseline) | < 40% relative activity[3] |
| Wheat Leaf Senescence (WLS) | High (100%) | Very High (up to 180% relative to BAP)[8] |
| Root Growth Inhibition | High (Pleiotropic penalty)[1] | None / Negligible[1] |
| Defense Priming (PTI / FRK1) | Low / Baseline | High (Synergistic with flg22)[2] |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. By incorporating specific genetic mutants and internal controls, researchers can isolate the exact causality of the observed phenotypes.
Live-Cell Bacterial Receptor Binding Assay
This assay proves the lack of direct receptor interaction by BAPA compared to Zeatin[4].
-
Strain Preparation: Culture Escherichia coli KMI001 expressing Arabidopsis CRE1/AHK4 or AHK3 receptors linked to a
-galactosidase reporter gene. -
Ligand Incubation: Aliquot bacteria into microtiter plates. Treat with varying concentrations (0.1 nM to 10 µM) of either trans-zeatin (positive control), BAPA (test), or DMSO (vehicle control).
-
Incubation: Incubate for 6 hours (AHK4) or 12 hours (AHK3) at 25°C.
-
Quantification: Lyse cells and add ONPG (o-nitrophenyl-
-D-galactopyranoside). Measure absorbance at 405 nm to quantify -galactosidase activity. -
Validation Check: The assay is validated if zeatin produces a sigmoidal dose-response curve (
~2 nM), while BAPA remains near baseline, proving the N9-arabinoside prevents CHASE domain docking.
Wheat Leaf Senescence (WLS) Bioassay
This workflow demonstrates the physiological efficacy of BAPA independent of classical CK pathways[1].
-
Excision: Detach 5 cm leaf segments from 7-day-old wheat seedlings (Triticum aestivum L.).
-
Treatment: Float segments in Petri dishes containing 1 mM HEPES buffer (pH 5.8) supplemented with 50 µM BAPA, 50 µM BAP, or 0.1% DMSO.
-
Stress Induction: Incubate dishes in total darkness at 22°C for 4 days to induce senescence.
-
Extraction & Analysis: Homogenize tissue in 80% acetone. Centrifuge and measure chlorophyll a and b content via spectrophotometry (646 nm and 663 nm).
-
Validation Check: Include an ahk2/ahk3 double-mutant Arabidopsis line in a parallel assay. If BAPA delays senescence in the mutant but BAP does not, it conclusively proves BAPA operates independently of the AHK receptor pathway.
Self-validating workflow for the Wheat Leaf Senescence (WLS) bioassay.
Conclusion & Future Perspectives
The comparative analysis of zeatin and 6-benzylamino-9-arabinofuranosylpurine reveals a paradigm shift in plant biochemistry. While zeatin remains the gold standard for probing the classical AHK-mediated cytokinin signaling network, its agricultural utility is bottlenecked by pleiotropic growth penalties.
BAPAs represent a highly targeted pharmacological tool. By utilizing the N9-arabinofuranosyl steric block, these compounds bypass the classical CHASE domain, instead hijacking PTI and ethylene-suppression pathways to deliver potent anti-senescence and stress-protective effects. For drug development and agrochemical professionals, BAPAs offer a blueprint for designing next-generation hormopriming agents that protect crop yields without compromising root architecture.
References
-
Aromatic Cytokinin Arabinosides Promote PAMP-like Responses and Positively Regulate Leaf Longevity ACS Chemical Biology URL:[Link]
-
The Anti-Senescence Activity of Cytokinin Arabinosides in Wheat and Arabidopsis Is Negatively Correlated with Ethylene Production International Journal of Molecular Sciences (MDPI) URL:[Link]
-
Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back International Journal of Molecular Sciences (MDPI) / PMC URL:[Link]
-
Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay Journal of Experimental Botany (Oxford Academic) URL:[Link]
-
Improvement of Tillering and Grain Yield by Application of Cytokinin Derivatives in Wheat and Barley Agronomy (MDPI) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cytokinin Receptors of Arabidopsis Are Located Mainly to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Aromatic Cytokinin Arabinosides Promote PAMP-like Responses and Positively Regulate Leaf Longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Metabolic Stability of Cytokinin Arabinosides and Ribosides: A Technical Guide
Introduction: The Critical Role of Metabolic Stability in Cytokinin Homeostasis and Activity
Cytokinins (CKs) are a class of phytohormones that play a pivotal role in regulating a myriad of processes in plant growth and development, including cell division, differentiation, senescence, and nutrient allocation.[1][2][3] The biological activity of cytokinins is intricately controlled by a complex network of biosynthesis, metabolism, and transport.[4][5] A key determinant of a cytokinin's physiological impact is its metabolic stability – its resistance to enzymatic degradation. This guide provides an in-depth technical exploration of the metabolic stability of two important classes of cytokinin conjugates: ribosides and the less-studied but increasingly significant arabinosides.
Cytokinin free bases are generally considered the most active forms, directly interacting with cytokinin receptors to initiate a signaling cascade.[6] However, they are often found in planta as glycosylated conjugates, primarily as ribosides and glucosides.[6][7] These modifications are not merely for storage or transport; they fundamentally influence the hormone's bioavailability, localization, and, crucially, its susceptibility to irreversible degradation. This guide will dissect the structural nuances between cytokinin ribosides and arabinosides and their profound implications for metabolic fate, offering valuable insights for researchers in plant science and professionals in agrochemical development.
Structural Distinctions: The Foundation of Differential Stability
The fundamental difference between cytokinin ribosides and arabinosides lies in the stereochemistry of the sugar moiety attached to the N9 position of the adenine ring. In ribosides, the hydroxyl group at the 2' position of the ribose sugar is on the same side of the sugar ring as the C4'-C5' bond (cis). In contrast, arabinosides feature this hydroxyl group on the opposite side (trans). This seemingly subtle stereochemical variance has significant consequences for how these molecules are recognized and processed by metabolic enzymes.
Figure 2: A generalized workflow for an in vitro metabolic stability assay.
Detailed Protocol: In Vitro Metabolic Stability Assay in Plant Cell Extracts
This protocol provides a framework for comparing the degradation of cytokinin ribosides and arabinosides in a complex biological matrix.
1. Preparation of Plant Cell-Free Extract:
- Harvest fresh plant tissue (e.g., tobacco BY-2 cells, Arabidopsis seedlings).
- Homogenize the tissue in an ice-cold extraction buffer (e.g., phosphate buffer with protease inhibitors).
- Centrifuge the homogenate to pellet cell debris. The supernatant represents the cell-free extract containing metabolic enzymes.
- Determine the total protein concentration of the extract for normalization.
2. Incubation:
- In a temperature-controlled environment (e.g., 37°C), combine the cell-free extract with a known concentration of the test compound (cytokinin riboside or arabinoside).
- Initiate the reaction and collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
3. Reaction Quenching and Sample Preparation:
- At each time point, quench the reaction in the collected aliquot by adding a stopping solution (e.g., ice-cold acetonitrile or trichloroacetic acid). This will precipitate proteins and halt enzymatic activity.
- Centrifuge the quenched samples to pellet the precipitated protein.
- Collect the supernatant for analysis.
4. LC-MS/MS Analysis:
- Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Develop a specific method to separate and quantify the parent cytokinin derivative and any potential metabolites.
5. Data Analysis:
- Plot the percentage of the remaining parent compound against time.
- From this curve, calculate the in vitro half-life (t1/2) of the compound.
- The intrinsic clearance (CLint) can also be calculated to provide a measure of the efficiency of metabolic degradation.
Metabolic Pathways: A Comparative Overview
Figure 3: Comparative metabolic pathways of cytokinin ribosides and arabinosides.
Conclusion and Future Directions
The metabolic stability of cytokinin derivatives is a crucial factor governing their physiological activity. While cytokinin ribosides are well-established as key transport and precursor forms that are readily metabolized, cytokinin arabinosides are emerging as a class of compounds with potentially enhanced metabolic stability. This increased resistance to degradation, particularly by CKX, may underpin their unique and potent biological activities, such as the pronounced delay of senescence.
For researchers and drug development professionals, understanding these metabolic nuances is paramount. The development of synthetic cytokinin analogues with tailored metabolic profiles holds significant promise for agricultural applications, from improving crop yields to enhancing stress tolerance. Future research should focus on:
-
Quantitative comparative studies: Direct comparisons of the kinetic parameters of CKX and other metabolic enzymes with a range of cytokinin ribosides and arabinosides.
-
Identification of arabinoside-specific enzymes: Elucidating the enzymatic machinery responsible for the activation and degradation of cytokinin arabinosides.
-
In vivo metabolic profiling: Comprehensive studies to track the metabolic fate of exogenously applied cytokinin arabinosides in whole plants.
By continuing to unravel the complex interplay between structure and stability, we can unlock the full potential of cytokinins for the advancement of plant science and agriculture.
References
-
Nguyen, H. N., Nguyen, T. Q., Kisiala, A. B., & Emery, R. J. N. (2021). Beyond transport: cytokinin ribosides are translocated and active in regulating the development and environmental responses of plants. Planta, 254(3), 45. [Link]
-
Cueno, M. E., Imai, K., Ochiai, K., & Okamoto, T. (2012). Cytokinin dehydrogenase differentially regulates cytokinin and indirectly affects hydrogen peroxide accumulation in tomato leaf. Journal of Plant Physiology, 169(8), 834-838. [Link]
-
Yadav, A., Pratibha, Sonagara, M. K., & Vaghela, U. (2023). Role of Cytokinin Oxidase/Dehydrogenase in Crop Improvement. International Journal of Environment and Climate Change, 13(8), 125-134. [Link]
-
Šimura, J., Husičková, A., Lomin, S. N., Šamajová, O., Plíhal, O., & Spíchal, L. (2020). The Anti-Senescence Activity of Cytokinin Arabinosides in Wheat and Arabidopsis Is Negatively Correlated with Ethylene Production. Plants, 9(11), 1484. [Link]
-
Nguyen, H. N., Nguyen, T. Q., Kisiala, A., & Emery, R. J. N. (2021). Beyond transport: cytokinin ribosides are translocated and active in regulating the development and environmental responses of plants. ResearchGate. [Link]
-
Letham, D. S. (1994). The Biosynthesis and Metabolism of Cytokinins. Annual Review of Plant Physiology and Plant Molecular Biology, 45, 245-276. [Link]
-
Hluska, T., Gális, I., & Šmehilová, M. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. Frontiers in Plant Science, 11, 775. [Link]
-
Sakakibara, H. (2021). On the biological activity of cytokinin free bases and their ribosides. Planta, 254(6), 113. [Link]
-
Hluska, T., Gális, I., & Šmehilová, M. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. PMC. [Link]
-
Dora Agri-Tech. (2024, May 23). Biosynthesis of Cytokinin. Dora Agri-Tech. [Link]
-
Yadav, A., Pratibha, Sonagara, M. K., & Vaghela, U. (2023). Role of Cytokinin Oxidase/Dehydrogenase in Crop Improvement. AWS. [Link]
-
A.V. Makarov, et al. (n.d.). Cytokinin Nucleosides - Natural Compounds with a Unique Spectrum of Biological Activities. Semantic Scholar. [Link]
-
Hluska, T., Gális, I., & Šmehilová, M. (2020). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. PDF. [Link]
-
RIKEN. (n.d.). 1-1. Identification of responsible genes for the initial reaction of cytokinin biosynthesis in Arabidopsis. RIKEN. [Link]
-
Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. [Link]
-
Schoor, S., Farrow, S., Blaschke, H., Lee, S., Perry, G., von Schwartzenberg, K., Emery, N., & Moffatt, B. (2011). Adenosine Kinase Contributes to Cytokinin Interconversion in Arabidopsis. PMC - NIH. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
Hudeček, O., et al. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. PMC. [Link]
-
ResearchGate. (n.d.). Cytokinin dehydrogenase and cytokinins (a) Reaction mechanisms of... ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Metabolic Stability Assay. Creative Biolabs. [Link]
-
Nisler, J., et al. (2020). Aromatic Cytokinin Arabinosides Promote PAMP-like Responses and Positively Regulate Leaf Longevity. PubMed. [Link]
-
Leonard, N. J., et al. (1969). CYTOKININS: SYNTHESIS, MASS SPECTRA, AND BIOLOGICAL ACTIVITY OF COMPOUNDS RELATED TO ZEATIN. R Discovery. [Link]
-
Gupta, S., et al. (2022). Cytokinin Oxygenase/Dehydrogenase Inhibitors: An Emerging Tool in Stress Biotechnology Employed for Crop Improvement. Frontiers. [Link]
-
Schoor, S., et al. (2011). Adenosine kinase contributes to cytokinin interconversion in Arabidopsis. PubMed. [Link]
-
Brzobohaty, B., et al. (1993). Release of active cytokinin by a (beta)-glucosidase localize. ProQuest. [Link]
-
Moffatt, B. A., et al. (2004). Applying high throughput techniques in the study of adenosine kinase in plant metabolism and development. IMR Press. [Link]
-
Brzobohaty, B., et al. (1993). Release of active cytokinin by a beta-glucosidase localized to the maize root meristem. PubMed. [Link]
-
Di Tria, M., et al. (2012). Synthesis and in vitro stability of nucleoside 5'-phosphonate derivatives. PubMed. [Link]
-
Hluska, T., et al. (2020). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. MDPI. [Link]
-
Horký, O., et al. (2017). Cytokinin Metabolism of Pathogenic Fungus Leptosphaeria maculans Involves Isopentenyltransferase, Adenosine Kinase and Cytokinin Oxidase/Dehydrogenase. Frontiers. [Link]
-
ResearchGate. (n.d.). Purification, crystallization and preliminary X-ray analysis of a maize cytokinin glucoside specific beta-glucosidase. ResearchGate. [Link]
-
Wikipedia. (n.d.). β-Glucosidase. Wikipedia. [Link]
-
van Staden, J., & Drewes, S. E. (1991). The stability and biological activity of cytokinin metabolites in soybean callus tissue. Plant Growth Regulation, 10(2), 109-118. [Link]
-
Schmülling, T., et al. (2006). New insights into the biology of cytokinin degradation. PubMed. [Link]
-
Šimura, J., et al. (2020). The Anti-Senescence Activity of Cytokinin Arabinosides in Wheat and Arabidopsis Is Negatively Correlated with Ethylene Production. PubMed. [Link]
-
Nisler, J., et al. (2020). Arabidopsis Response to Inhibitor of Cytokinin Degradation INCYDE: Modulations of Cytokinin Signaling and Plant Proteome. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Degradation of cytokinins by cytokinin oxidases in plants. ResearchGate. [Link]
-
Frébort, I., et al. (2011). Evolution of cytokinin biosynthesis and degradation. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Cytokinin - Dora Agri-Tech [doraagri.com]
- 3. Frontiers | Cytokinin Metabolism of Pathogenic Fungus Leptosphaeria maculans Involves Isopentenyltransferase, Adenosine Kinase and Cytokinin Oxidase/Dehydrogenase [frontiersin.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. On the biological activity of cytokinin free bases and their ribosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond transport: cytokinin ribosides are translocated and active in regulating the development and environmental responses of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering N9-Substituted Cytokinin Derivatives: A Technical Guide from Plant Micropropagation to Oncology
Introduction: The N9 Paradox in Cytokinin Homeostasis
Cytokinins (CKs) are adenine-derived phytohormones that regulate critical biological processes, including cell division, apical dominance, and senescence. In commercial micropropagation and agricultural biotechnology, natural and synthetic CKs (such as isopentenyladenine and 6-benzylaminopurine) are indispensable. However, their utility is frequently bottlenecked by endogenous plant metabolism.
Plants rapidly convert active CK free bases into N9-glucosides. This is an irreversible inactivation step that leads to the accumulation of non-active metabolites within the plant tissue. This metabolic accumulation triggers ethylene production, resulting in severe root growth inhibition and heterogenous shoot development (1)[1].
To circumvent this "N9 paradox," rational chemical design has focused on synthesizing N9-substituted cytokinin derivatives. By masking the N9 position with bulky, bio-reversible groups, researchers can prevent premature glucosylation, enhance acropetal transport, and unlock novel pharmacological applications, including potent anticancer activity (2)[2].
Rational Design and Synthesis Workflows
The causality behind selecting specific N9-substituents—such as tetrahydropyran-2-yl (THP) or tetrahydrofuran-2-yl (THF)—lies in their steric hindrance and metabolic lability. These groups protect the N9 atom from uridine diphosphate glycosyltransferases (UGTs) while allowing gradual enzymatic cleavage in planta to release the active free base. This controlled release maintains a steady therapeutic concentration without spiking ethylene pathways (3)[3].
Protocol 1: Synthesis of N9-Tetrahydropyranyl Cytokinin Derivatives
This protocol describes the synthesis of N9-substituted CKs via a 6-chloropurine intermediate. To ensure a self-validating system, chromatographic and spectroscopic validation steps are integrated directly into the workflow.
-
N9-Alkylation : Dissolve 6-chloropurine (10 mmol) in anhydrous ethyl acetate. Add 3,4-dihydro-2H-pyran (DHP, 15 mmol) and a catalytic amount of p-toluenesulfonic acid. Stir at 50°C for 4 hours.
-
Intermediate Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a silica gel stationary phase and a CHCl3:MeOH (9:1) mobile phase. The shift in Rf value confirms the formation of 6-chloro-9-(tetrahydropyran-2-yl)purine. Quench with methanolic ammonia and evaporate the solvent.
-
Nucleophilic Substitution (C6 Amination) : Resuspend the intermediate in n-butanol. Add the desired amine (e.g., 3-methylbut-2-en-1-amine for iP derivatives) and triethylamine (1.5 eq) to neutralize the generated HCl. Reflux at 90°C for 12 hours.
-
Purification & Quality Control : Purify the crude product using preparative HPLC (C18 column, gradient elution of H2O/Acetonitrile with 0.1% TFA). Validate the final N9-substituted derivative using 1H-NMR (confirming the anomeric proton of the THP ring at ~5.6 ppm) and CI+ mass spectrometry (4)[4].
Caption: Step-by-step chemical synthesis workflow for N9-substituted cytokinin derivatives.
Receptor Binding Dynamics and Mechanism of Action
A critical mechanistic insight is that N9-substitution fundamentally alters receptor activation. Cytokinin free bases (like trans-zeatin) bind to receptors such as AHK4/CRE1, where the N7 atom of the purine ring acts as a hydrogen-bond donor to Asp262 in the binding pocket.
When the N9 position is substituted (e.g., with a ribose or THP group), the electron distribution of the imidazole ring shifts, eliminating the H-bond donor capacity at N7. Consequently, N9-substituted derivatives can dock into the receptor's active site with high affinity but fail to trigger autophosphorylation, effectively acting as partial antagonists (5)[5]. Their observed biological activity in tissue culture is therefore entirely dependent on their gradual in vivo cleavage back to the free base.
Caption: Differential signaling pathways of free base cytokinins vs. N9-substituted antagonists.
Biological Evaluation in Plant Bioassays
To empirically validate the efficacy of these synthesized compounds, standardized bioassays are employed. The tobacco callus bioassay is the gold standard for quantifying CK-induced cell division.
Protocol 2: Tobacco Callus Bioassay
-
Media Preparation : Prepare Murashige and Skoog (MS) basal medium supplemented with 30 g/L sucrose and 1 μM naphthaleneacetic acid (NAA) as the auxin source.
-
Treatment Formulation : Dissolve the N9-substituted derivative in DMSO (final concentration <0.1%) and add to the MS medium at varying concentrations (0.1 nM to 100 μM). Include a positive control (BAP) and a negative control (DMSO only).
-
Inoculation : Excise 5x5 mm explants from 3-week-old Nicotiana tabacum cv. Wisconsin 38 callus cultures. Place three explants per Petri dish.
-
Incubation & Validation : Incubate in the dark at 25°C for 30 days. The self-validating metric is the fresh weight (FW) increase relative to the positive control. A successful N9-derivative will show comparable FW increase to BAP but without the root inhibition typically seen in whole-plant assays (4)[4].
Data Presentation: Plant Bioassay Efficacy
The following table summarizes the biological activity of key N9-substituted derivatives compared to their free bases.
| Compound | Substitution | Tobacco Callus Bioassay (Optimal Conc.) | Root Growth Inhibition | Receptor Activation (AHK4) |
| iP (Control) | None (Free Base) | High (10 μM) | Severe | High |
| BAP (Control) | None (Free Base) | High (5 μM) | Severe | High |
| iP-9-THP | Tetrahydropyran-2-yl | High (10-50 μM) | Negligible | Low / Antagonistic |
| BAP-9-THF | Tetrahydrofuran-2-yl | High (10 μM) | Negligible | Low / Antagonistic |
Expanding Horizons: Anticancer Activity of 2,6,9-Trisubstituted Purines
Beyond plant biotechnology, the purine scaffold is a privileged structure in medicinal chemistry. N9-substituted purines, particularly 2,6,9-trisubstituted derivatives, have demonstrated profound anticancer properties. By substituting the N9 position with alkyl or coumarin groups and the C6 position with arylpiperazines, researchers have engineered potent kinase inhibitors (6)[6].
These derivatives competitively bind to the ATP-binding pockets of critical kinases like P70-S6K1 and PI3K-δ. Inhibition of these pathways disrupts downstream signaling, leading to cell cycle arrest (at the S-phase or G2/M phase) and the induction of apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia) (7)[7].
Caption: Mechanism of action for N9-substituted purines in targeted cancer therapy.
Data Presentation: Anticancer Kinase Binding Affinities
Quantitative binding affinities highlight the potency of these engineered molecules against oncology targets.
| Compound Designation | N9 Substitution | C6 Substitution | Binding Affinity (P70-S6K1) | Binding Affinity (PI3K-δ) | Primary Cell Line Target |
| PP16 | Coumarin | Arylpiperazine | -14.7 kcal/mol | -17.2 kcal/mol | MCF-7 |
| PP17 | sec-Butyl | Arylpiperazine | High Inhibition | High Inhibition | MCF-7 (G2/M Arrest) |
| Compound 7h | Alkyl | Arylpiperidine | N/A (Cytotoxic) | N/A (Cytotoxic) | HL-60 (S-phase Arrest) |
Conclusion
The strategic modification of the N9 position on the purine ring represents a masterclass in rational drug design. In plant biotechnology, THP and THF substitutions act as metabolic shields, preventing irreversible glucosylation and enabling root-friendly micropropagation. Conversely, in human oncology, N9-alkyl and coumarin substitutions transform these phytohormones into potent, targeted kinase inhibitors capable of arresting tumor proliferation.
References
-
N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays Source: PubMed / NIH4
-
N9-substituted aromatic cytokinins with negligible side effects on root development are an emerging tool for in vitro culturing Source: PMC / NIH1
-
Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back Source: MDPI3
-
Mini-review: modern N9-substituted sugar cytokinin conjugates – synthesis, bioactivity, and use in tissue cultures Source: ResearchGate2
-
On the biological activity of cytokinin free bases and their ribosides Source: PMC / NIH5
-
Synthesis of novel N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives as inducers of apoptosis in MCF-7 breast cancer cells Source: ResearchGate7
-
Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays Source: MDPI6
Sources
- 1. N9-substituted aromatic cytokinins with negligible side effects on root development are an emerging tool for in vitro culturing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back [mdpi.com]
- 4. N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays [pubmed.ncbi.nlm.nih.gov]
- 5. On the biological activity of cytokinin free bases and their ribosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
6-Benzylamino-9-(b-D-arabinofuranosyl)purine CAS number and synonyms
An In-Depth Technical Guide to 6-Benzylamino-9-(β-D-arabinofuranosyl)purine: Synthesis, Presumed Mechanism of Action, and Experimental Protocols Based on Analogous Compounds
This guide provides a comprehensive technical overview of 6-Benzylamino-9-(β-D-arabinofuranosyl)purine. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related and well-characterized purine nucleoside analogs to offer insights into its chemical properties, probable mechanism of action, and relevant experimental methodologies. This approach is intended to equip researchers, scientists, and drug development professionals with a foundational understanding for their work with this and similar compounds.
Compound Identification: CAS Number and Synonyms
A dedicated CAS number for 6-Benzylamino-9-(β-D-arabinofuranosyl)purine is not readily found in major chemical databases. This suggests that the compound is not widely commercialized or extensively studied under a specific identifier. However, the identity of the molecule can be understood by examining its constituent parts.
The core structure is 6-benzylaminopurine, a well-known synthetic cytokinin. The CAS number for the base, 6-Benzylaminopurine (BAP), is 1214-39-7 .[1][2]
Common synonyms for 6-Benzylaminopurine include:
-
N6-Benzyladenine
-
6-BAP
-
BA
The sugar moiety is a β-D-arabinofuranosyl group. The combination of these two components gives the target molecule. For the purpose of nomenclature and structural understanding, it is useful to compare it to other arabinofuranosyl purine derivatives.
Synthesis of 9-β-D-Arabinofuranosylpurine Derivatives: A General Approach
The synthesis of 9-β-D-arabinofuranosylpurine derivatives typically involves the glycosylation of a purine base with a protected arabinofuranosyl donor.[3] A common strategy is the Vorbrüggen glycosylation, which utilizes a silylated purine and a protected sugar halide or acetate in the presence of a Lewis acid catalyst.
A plausible synthetic route for 6-Benzylamino-9-(β-D-arabinofuranosyl)purine is outlined below. This is a generalized protocol and would require optimization for this specific substrate.
Experimental Protocol: Synthesis of 6-Benzylamino-9-(β-D-arabinofuranosyl)purine
Step 1: Silylation of 6-Benzylaminopurine
-
Suspend 6-benzylaminopurine in anhydrous acetonitrile.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) in a slight molar excess.
-
Heat the mixture at reflux under an inert atmosphere (e.g., argon or nitrogen) until the solution becomes clear, indicating the formation of the silylated purine.
-
Remove the solvent under reduced pressure to obtain the crude silylated 6-benzylaminopurine.
Step 2: Glycosylation with Protected Arabinofuranosyl Donor
-
Prepare a protected arabinofuranosyl donor, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose.
-
Dissolve the crude silylated 6-benzylaminopurine and the protected arabinose donor in anhydrous acetonitrile.
-
Cool the solution to 0°C.
-
Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection
-
Dissolve the crude protected nucleoside in a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature for several hours, monitoring by TLC until the deprotection is complete.
-
Neutralize the reaction with an acidic resin or by adding acetic acid.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the final product, 6-Benzylamino-9-(β-D-arabinofuranosyl)purine, by column chromatography on silica gel.
Caption: Generalized synthetic workflow for 6-Benzylamino-9-(β-D-arabinofuranosyl)purine.
Presumed Mechanism of Action: A Dual-Function Hypothesis
The biological activity of 6-Benzylamino-9-(β-D-arabinofuranosyl)purine is likely to be a composite of the actions of its two main components: the arabinofuranosyl nucleoside core and the 6-benzylamino substituent. This suggests a potential dual mechanism of action, primarily as an antineoplastic or antiviral agent.
Arabinofuranosyl Nucleoside Core: Inhibition of DNA Synthesis
Arabinofuranosyl nucleosides, such as Vidarabine (Ara-A), are well-known for their antiviral and anticancer properties.[4][5][6] Their mechanism of action involves intracellular phosphorylation to the active triphosphate form, which then interferes with nucleic acid synthesis.[4][5]
-
Intracellular Phosphorylation: Upon entering a cell, the nucleoside is phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally, the active triphosphate form (ara-ATP analog).[4][5]
-
Inhibition of DNA Polymerase: The arabinofuranosyl triphosphate acts as a competitive inhibitor of the natural deoxyadenosine triphosphate (dATP) for DNA polymerase.[4]
-
Chain Termination: If incorporated into a growing DNA strand, the 3'-hydroxyl group of the arabinose sugar is in a trans position relative to the 2'-hydroxyl group, which creates steric hindrance and prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating DNA chain elongation.[4]
6-Benzylamino Substituent: Modulation of Cellular Processes
The 6-benzylamino group is characteristic of synthetic cytokinins, which are plant hormones that regulate cell division and differentiation.[1][7] In mammalian cells, 6-benzylaminopurine and its derivatives have been shown to influence various cellular processes, including the cell cycle and the activity of cyclin-dependent kinases (CDKs). Some purine derivatives have also been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks).
It is plausible that the 6-benzylamino moiety could modulate the activity of kinases or other enzymes involved in cell signaling pathways, potentially synergizing with the DNA synthesis inhibition mediated by the arabinose sugar.
Sources
- 1. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]
- 2. 6-Benzylaminopurine (6-BA) Uses and Mechanism - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. What is the mechanism of Vidarabine? [synapse.patsnap.com]
- 5. Vidarabine---Adenine arabinoside-_Chemicalbook [chemicalbook.com]
- 6. Vidarabine - Wikipedia [en.wikipedia.org]
- 7. hyhpesticide.com [hyhpesticide.com]
Methodological & Application
Determining the Optimal Dose-Response of N6-Benzyladenine Arabinoside in Tobacco Callus for Enhanced Proliferation and Morphogenesis
Senior Application Scientist: Dr. Evelyn Reed
Abstract
This application note provides a comprehensive, field-proven protocol for establishing a dose-response curve for N6-benzyladenine arabinoside (BAR) in tobacco (Nicotiana tabacum) callus cultures. As a key derivative of the widely-used synthetic cytokinin N6-benzyladenine (BAP), understanding the precise concentration-dependent effects of BAR is critical for optimizing callus proliferation, preventing cytotoxicity, and directing morphogenic pathways. This guide moves beyond a simple recitation of steps, delving into the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility. We present a self-validating system, from the preparation of sterile reagents and media to the quantitative analysis of callus growth and morphological changes. All methodologies are grounded in established principles of plant tissue culture and supported by authoritative references.
Introduction: The Rationale for a Dose-Response Analysis of N6-Benzyladenine Arabinoside
Cytokinins are a class of phytohormones that, in concert with auxins, regulate cell division and differentiation in plants[1]. The ratio of auxin to cytokinin in a plant tissue culture medium is a primary determinant of its developmental fate, with an intermediate ratio typically favoring undifferentiated callus growth[1]. N6-benzyladenine (BAP) is a potent synthetic cytokinin extensively used in micropropagation to induce shoot formation and cell division[2].
N6-benzyladenine arabinoside (BAR) is a glycosylated form of BAP. The addition of a sugar moiety, such as arabinose, can significantly alter the hormone's biological activity. Glycosylation often leads to a more moderate, sustained release of the active compound and can reduce cytotoxicity at higher concentrations[3]. This is because glycosides are generally considered inactive storage or transport forms that require enzymatic cleavage to release the active free-base cytokinin[4][5]. Therefore, a direct substitution of BAR for BAP at equivalent molar concentrations is scientifically unfounded. Establishing a detailed dose-response curve is essential to determine the optimal concentration range of BAR for achieving desired outcomes in tobacco callus culture, whether that is maximizing biomass or preparing the callus for subsequent regeneration.
Foundational Knowledge: Cytokinin Signaling and Experimental Design
The cellular response to cytokinins is mediated by a multi-step phosphorelay signaling pathway, similar to two-component systems in bacteria[6][7][8]. The binding of a cytokinin to a histidine kinase receptor in the cell membrane initiates a phosphorylation cascade that ultimately activates transcription factors, leading to changes in gene expression that drive cell division and differentiation[4][6][9]. The intensity of this signal, and thus the physiological response, is directly related to the concentration of the active cytokinin available to the receptors.
Our experimental design is structured to systematically evaluate the effect of a range of BAR concentrations on key growth parameters. By keeping all other variables constant (e.g., basal medium composition, auxin concentration, environmental conditions), we can confidently attribute observed differences in callus growth and morphology to the varying doses of BAR.
Experimental Workflow and Protocols
This section details the step-by-step methodology for conducting the dose-response analysis.
Diagram of the Experimental Workflow
Caption: High-level overview of the dose-response protocol.
Protocol 1: Preparation of Murashige & Skoog (MS) Basal Medium
The Murashige and Skoog (MS) medium is a high-salt formulation widely used for tobacco tissue culture due to its comprehensive nutrient profile[10]. We will prepare a modified MS medium supplemented with a consistent concentration of auxin to promote callus proliferation.
Table 1: Composition of MS Basal Medium with Auxin
| Component | Concentration (mg/L) | Purpose |
| MS Basal Salt Mixture | 4400 | Macronutrients & Micronutrients |
| myo-Inositol | 100 | Vitamin/Growth Factor |
| Glycine | 2.0 | Amino Acid |
| Nicotinic Acid | 0.5 | Vitamin |
| Pyridoxine-HCl | 0.5 | Vitamin |
| Thiamine-HCl | 0.1 | Vitamin |
| α-naphthaleneacetic acid (NAA) | 2.0 | Auxin for callus induction |
| Sucrose | 30,000 | Carbon Source |
| Agar | 8,000 | Gelling Agent |
Procedure:
-
Add approximately 800 mL of double-distilled water to a 1 L beaker.
-
Add the MS basal salt mixture and other components from Table 1, except for the plant growth regulators (NAA and BAR) and agar. Stir until fully dissolved.
-
Add the required volume of NAA from a stock solution.
-
Adjust the pH of the medium to 5.8 using 0.1 N NaOH or 0.1 N HCl. This is critical as pH affects nutrient availability and gelling of the agar.
-
Add the agar and bring the volume to 1 L with double-distilled water.
-
Heat the medium on a hot plate with stirring until the agar is completely dissolved.
-
Aliquot the medium into culture vessels (e.g., 25 mL per 100 mL flask).
-
Autoclave at 121°C and 15 psi for 20 minutes to sterilize.
Note: For consistency, it is highly recommended to prepare stock solutions of macronutrients, micronutrients, and vitamins to avoid repeated weighing of small quantities[11].
Protocol 2: Preparation of N6-Benzyladenine Arabinoside (BAR) Stock Solution
Proper preparation of the hormone stock solution is paramount for experimental accuracy.
-
Procedure (for a 1 mg/mL stock): a. Weigh 100 mg of N6-benzyladenine arabinoside powder. b. Place it in a sterile 100 mL volumetric flask. c. Add a few drops of 1N NaOH to dissolve the powder completely. d. Once dissolved, bring the volume to 100 mL with sterile, double-distilled water. e. Store the stock solution in a sterile, light-protected container at 2-8°C[13]. The solution should be stable for several months.
Protocol 3: Experimental Setup and Culture Conditions
-
Preparation of Treatment Media: Prepare the MS basal medium as described in Protocol 1. After autoclaving and cooling to approximately 50-60°C, add the sterile-filtered BAR stock solution to achieve the desired final concentrations. A logarithmic or semi-logarithmic series of concentrations is recommended to effectively capture the dose-response relationship.
Table 2: Example Treatment Groups for BAR Dose-Response Curve
| Treatment Group | BAR Concentration (µM) | BAR Concentration (mg/L) |
| Control | 0 | 0 |
| T1 | 0.1 | ~0.036 |
| T2 | 0.5 | ~0.179 |
| T3 | 1.0 | ~0.357 |
| T4 | 5.0 | ~1.787 |
| T5 | 10.0 | ~3.574 |
| T6 | 25.0 | ~8.935 |
| T7 | 50.0 | ~17.87 |
Note: The molecular weight of BAR (C16H19N5O4) is approximately 357.36 g/mol . Calculations should be adjusted based on the exact molecular weight provided by the supplier.
-
Callus Inoculation: Use a healthy, friable, and actively growing tobacco callus culture that has been subcultured at least 2-3 times on a standard maintenance medium[10]. a. Under sterile conditions in a laminar flow hood, transfer approximately 200-300 mg of callus to each culture vessel containing the treatment media. b. Ensure that the callus pieces are of a uniform size and morphology to minimize variability. c. Each treatment group should have a minimum of 5-10 replicates.
-
Incubation: a. Seal the culture vessels (e.g., with Parafilm or sterile caps). b. Incubate the cultures at 25 ± 2°C. c. For general callus proliferation, incubation in the dark is often preferred to prevent premature differentiation and chlorophyll development[14]. A 16h light/8h dark photoperiod can be used if assessing light-dependent morphological changes[15].
Data Collection and Analysis
After an incubation period of 4-6 weeks, the callus cultures should be harvested for quantitative and qualitative analysis.
Protocol 4: Measurement of Callus Growth Parameters
-
Fresh Weight (FW): a. Carefully remove each callus from the culture medium using sterile forceps. b. Gently blot the callus on sterile filter paper to remove any adhering agar and surface moisture. c. Weigh the callus on an analytical balance. Record this as the final fresh weight.
-
Dry Weight (DW): a. After measuring the fresh weight, place each callus in a pre-weighed aluminum foil pouch or microcentrifuge tube. b. Dry the samples in an oven at 60-70°C for 48 hours, or until a constant weight is achieved. c. Cool the samples in a desiccator before weighing to prevent moisture absorption. Record this as the final dry weight.
-
Growth Index (GI): The Growth Index provides a relative measure of growth over the culture period[16][17][18]. GI = (Final FW - Initial FW) / Initial FW
Protocol 5: Morphological Assessment
A qualitative assessment of the callus is crucial as it provides insights into the health and developmental state of the tissue.
Table 3: Morphological Scoring System for Tobacco Callus
| Score | Color | Texture | Friability | Description |
| 1 | Dark Brown / Black | Hard, Necrotic | Non-friable | Dead or dying tissue. |
| 2 | Brown / Dark Yellow | Compact, Nodular | Low | Stressed, slow-growing callus. |
| 3 | Light Yellow / Cream | Somewhat Compact | Moderate | Healthy, but non-proliferative callus. |
| 4 | Cream / Whitish-Green | Friable, Granular | High | Healthy, actively proliferating callus. |
| 5 | Greenish, Embryogenic | Highly Friable with Nodules | Very High | Healthy, proliferative, and potentially regenerative callus. |
Assign a score to each callus replicate based on visual inspection. The presence of greening may indicate the onset of organogenesis[19].
Protocol 6: Statistical Analysis and Curve Fitting
-
Data Analysis: Analyze the quantitative data (FW, DW, GI) using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the treatment groups. If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which concentrations produce different effects.
-
Dose-Response Curve: Plot the mean response (e.g., Growth Index) against the logarithm of the BAR concentration. Fit the data using a non-linear regression model, such as a four-parameter log-logistic model, which is commonly used for dose-response relationships[2][14]. This will allow for the determination of key parameters like the EC50 (the concentration that produces 50% of the maximal response).
Interpreting the Results: A Hypothetical Dose-Response Curve
The expected outcome is a sigmoidal or biphasic (hormetic) dose-response curve. At very low concentrations, BAR may have little to no effect. As the concentration increases, a stimulation of callus growth is expected, up to an optimal point. Beyond this optimum, higher concentrations may become inhibitory or cytotoxic, leading to a decrease in growth and poor morphology.
Diagram of Cytokinin Signaling Pathway
Caption: Simplified model of BAR action and cytokinin signaling.
Conclusion
This application note provides a robust framework for determining the dose-response curve of N6-benzyladenine arabinoside in tobacco callus. By following these detailed protocols and understanding the underlying scientific principles, researchers can accurately define the optimal concentration of BAR for their specific objectives. This systematic approach ensures the generation of reliable, reproducible data, which is fundamental to advancing research in plant biotechnology and drug development.
References
-
The Kieber Lab. (n.d.). Cytokinin Signaling. UNC College of Arts and Sciences. Retrieved from [Link]
-
Anderson, J. P., et al. (2020). Simplified cytokinin biosynthesis and signaling pathway in plants. ResearchGate. Retrieved from [Link]
-
Ramamoorthy, R., & Kumar, P. P. (2012). Schematic representation of cytokinin signal transduction pathway. ResearchGate. Retrieved from [Link]
-
Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. Retrieved from [Link]
-
Gavin, K. (2020). Composition and Preparation of Plant Tissue Culture Medium. Gavin Publishers. Retrieved from [Link]
-
Hwang, I., Sheen, J., & Müller, B. (2012). Cytokinin signaling pathways. Annual review of plant biology, 63, 353-380. Retrieved from [Link]
-
Lifeasible. (n.d.). Induction and Culture of Tobacco Callus. Retrieved from [Link]
-
Šmehilová, M., et al. (2016). Cytokinin-Specific Glycosyltransferases Possess Different Roles in Cytokinin Homeostasis Maintenance. Frontiers in Plant Science, 7, 1259. Retrieved from [Link]
-
Makáňová, J., et al. (2018). Growth indices (calculated based on FW) of two callus cell cultures. ResearchGate. Retrieved from [Link]
-
Plantlet. (2025). Callus Culture: From Undifferentiated Cells to Regenerated Plants. Retrieved from [Link]
-
Ghasemzadeh, A., et al. (2015). In-vitro Callus Induction and Rosmarinic Acid Quantification in Callus Culture of Satureja khuzistanica Jamzad (Lamiaceae). Avicenna journal of medical biotechnology, 7(1), 26–33. Retrieved from [Link]
-
Mottley, J. (1990). Indirect assessment of callus fresh weight by non-destructive methods. Plant Cell, Tissue and Organ Culture, 23(1), 65-68. Retrieved from [Link]
-
CABI. (2018). Use of BAP in tissue culture of medicinal plants - a review. CABI Digital Library. Retrieved from [Link]
-
Nweke, F. U., & Ogbonna, C. E. (2017). Statistical models for biphasic dose-response relationships (hormesis) in toxicological studies. Ecotoxicology and Environmental Contamination, 12(1), 39-48. Retrieved from [Link]
-
Yanjie, L. (2009). Callus induction and plant regeneration of tobacco Leaf explant. ResearchGate. Retrieved from [Link]
-
Siddique, A.B., & Islam, S.M. (2018). Effect of light and dark on callus induction and regeneration in tobacco (Nicotiana tabacum L.). ResearchGate. Retrieved from [Link]
-
Santos, C., et al. (2020). Growth index (GI) for callus culture of T. officinale. ResearchGate. Retrieved from [Link]
-
Patil, A. M., et al. (2021). In vitro regeneration of Nicotiana tabacum L. from callus culture. The Pharma Innovation Journal, SP-10(12), 904-908. Retrieved from [Link]
-
Ogita, S., et al. (2021). Bioproduction of N6-benzyladenine N9-β-D-glucopyranoside using suspension cells of bamboo (Phyllostachys nigra). Planta, 255(1), 1. Retrieved from [Link]
-
Ozyigit, I. I., et al. (2020). An easy and reliable method for establishment and maintenance of tissue cultures of Nicotiana tabacum cv. TAPM 26. Journal of the Institute of Science and Technology, 10(3), 1693-1702. Retrieved from [Link]
-
Lifeasible. (n.d.). 6-Benzyladenine. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). N6-Benzoyladenine. Retrieved from [Link]
-
University of Hertfordshire. (2026). 6-benzyladenine (Ref: ABG-3191). AERU. Retrieved from [Link]
-
Salvaña, F. R. (2019). Morphological and histochemical characterization of callus from leaf explant of Tagetes lucida Cav. (Asteraceae). Journal of New Biological Reports, 8(3), 172-178. Retrieved from [Link]
-
Shklyaeva, A. N., et al. (2023). The Morphological Parameters and Cytosolic pH of Cells of Root Zones in Tobacco Plants (Nicotiana tabacum L.): Nonlinear Effects of NaCl Concentrations. International Journal of Molecular Sciences, 24(21), 15779. Retrieved from [Link]
Sources
- 1. growth and maintenence of plant tissue culture | PPTX [slideshare.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 5. Induction and Culture of Tobacco Callus - Lifeasible [lifeasible.com]
- 6. Cytokinin Signaling [kieber.weebly.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. plantcelltechnology.com [plantcelltechnology.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. 6-Benzyladenine - Lifeasible [lifeasible.com]
- 13. researchgate.net [researchgate.net]
- 14. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. In-vitro Callus Induction and Rosmarinic Acid Quantification in Callus Culture of Satureja khuzistanica Jamzad (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchtrend.net [researchtrend.net]
- 19. Establishing Calluses: Tissue Culture : Plantlet [plantlet.org]
solvent selection for recrystallization of 6-benzylamino-9-arabinofuranosylpurine
An In-Depth Guide to Solvent Selection for the Recrystallization of 6-benzylamino-9-arabinofuranosylpurine
Abstract
This technical note provides a comprehensive guide for researchers, chemists, and drug development professionals on the systematic selection of an optimal solvent system for the purification of 6-benzylamino-9-arabinofuranosylpurine via recrystallization. Nucleoside analogs such as this are a cornerstone of antiviral and anticancer therapeutics, where high purity is not merely a goal but a regulatory and safety necessity. This document moves beyond a simple procedural list, delving into the physicochemical principles that govern solvent selection, providing a detailed experimental protocol for solvent screening, and culminating in a full-scale recrystallization procedure. The methodologies described herein are designed to be self-validating, ensuring a robust and reproducible purification process.
Introduction: The Critical Role of Purity
6-benzylamino-9-arabinofuranosylpurine is a synthetic nucleoside analog. Like many biologically active compounds, its synthesis can result in a crude product containing unreacted starting materials, by-products, and other impurities. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities.[1][2] The success of this technique is critically dependent on the choice of solvent. An ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[3][4] This guide provides the theoretical basis and practical steps to identify such a solvent system for 6-benzylamino-9-arabinofuranosylpurine.
Understanding the Molecule: A Structural Approach to Solvent Choice
The molecular structure of 6-benzylamino-9-arabinofuranosylpurine is the primary determinant of its solubility characteristics. It can be deconstructed into three key components:
-
Purine Core: A heterocyclic aromatic system, which is moderately polar.
-
Benzyl Group: A non-polar, hydrophobic phenylmethyl substituent.
-
Arabinofuranosyl (Sugar) Moiety: A highly polar sugar ring rich in hydroxyl (-OH) groups, capable of extensive hydrogen bonding.
The arabinose sugar imparts a significant degree of polarity to the overall molecule, suggesting that highly polar solvents will be strong candidates for dissolution. However, the presence of the non-polar benzyl group and the purine ring means that its solubility will be nuanced. The principle of "like dissolves like" is the guiding axiom here; we must find a solvent or solvent mixture with a polarity that is mediocre—poor enough to allow crystallization upon cooling, but good enough to dissolve the compound when heated.[2]
The Ideal Recrystallization Solvent: Key Characteristics
Before initiating experimental screening, it is crucial to understand the properties of a perfect recrystallization solvent.[2][4][5]
-
Temperature-Dependent Solubility: The solvent must exhibit a steep solubility curve for the target compound, meaning low solubility at low temperatures and high solubility at high temperatures.[1][3]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[4]
-
Chemical Inertness: The solvent must not react with the compound being purified.[1][4]
-
Appropriate Boiling Point: The boiling point should be high enough to create a significant temperature differential for solubility but low enough to be easily removed from the final crystals. A boiling point below the melting point of the solute is essential.
-
Volatility: The solvent should be sufficiently volatile for easy evaporation from the purified crystals.[2][5]
-
Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective.[2][5]
Experimental Workflow: A Systematic Screening Protocol
A systematic approach is essential to efficiently identify the optimal solvent system. The following workflow is divided into a preliminary single-solvent screening followed by an evaluation of mixed-solvent systems if necessary.
Diagram: Solvent Selection Workflow
Caption: Workflow for solvent selection and recrystallization.
Candidate Solvents
Based on the structure of the target molecule, a range of solvents with varying polarities should be tested.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Highly polar, protic. Good for H-bonding. |
| Methanol | 65 | 32.7 | Polar, protic. Often a good choice for nucleosides. |
| Ethanol | 78 | 24.5 | Polar, protic. A slightly less polar alcohol.[2] |
| Isopropanol (IPA) | 82 | 19.9 | Polar, protic. Less polar still. |
| Acetonitrile | 82 | 37.5 | Polar, aprotic. |
| Acetone | 56 | 20.7 | Polar, aprotic. Low boiling point.[2] |
| Ethyl Acetate | 77 | 6.0 | Moderately polar, aprotic. |
| Toluene | 111 | 2.4 | Non-polar. Unlikely to be a good single solvent. |
Protocol: Single-Solvent Screening
This protocol uses a small amount of material to quickly assess the suitability of each candidate solvent.
Materials:
-
Crude 6-benzylamino-9-arabinofuranosylpurine (~20-30 mg per test)
-
Set of small test tubes
-
Candidate solvents from the table above
-
Stirring rod
-
Hot water bath or heating block
-
Ice bath
Procedure:
-
Place approximately 20 mg of the crude compound into a test tube.
-
Add the selected solvent dropwise at room temperature, stirring after each addition, up to ~1 mL. Observe if the solid dissolves. If it dissolves completely, the solvent is unsuitable as a single solvent because recovery will be poor.
-
If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a hot water bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
If the solid does not dissolve in ~3 mL of hot solvent, the solvent is likely unsuitable due to poor dissolving power.[4]
-
If the solid dissolves upon heating, remove the test tube from the heat source and allow it to cool slowly to room temperature.
-
If crystallization does not occur, gently scratch the inside of the test tube with a glass rod or place it in an ice bath to induce crystal formation.
-
Evaluation: An ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble in a moderate amount of hot solvent, and readily forms crystals upon cooling.
Protocol: Mixed-Solvent (Antisolvent) System Screening
If no single solvent is ideal, a mixed-solvent system is the next logical step. This typically involves a "solvent" in which the compound is highly soluble and a miscible "antisolvent" in which it is insoluble.
Procedure:
-
Select a "good" solvent in which the compound is highly soluble at room temperature (e.g., Methanol, Ethanol).
-
Select a miscible "bad" solvent (antisolvent) in which the compound is insoluble (e.g., Water, Ethyl Acetate, Hexane).
-
Dissolve the crude compound (~20 mg) in the minimum amount of the hot "good" solvent in a test tube.
-
While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (turbid). This indicates the point of saturation.
-
Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
Evaluation: A good mixed-solvent pair will produce a clear solution at high temperature and yield a high quantity of crystalline solid upon cooling.
Full-Scale Recrystallization Protocol (Example: Ethanol-Water System)
This protocol assumes that an ethanol-water mixture was identified as the optimal system.
Materials:
-
Crude 6-benzylamino-9-arabinofuranosylpurine
-
Ethanol (solvent)
-
Deionized Water (antisolvent)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and vacuum flask
-
Filter paper
-
Watch glass
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid. Stir continuously on a hot plate.
-
Antisolvent Addition: While maintaining the heat, add hot water dropwise to the ethanol solution until the first sign of persistent cloudiness appears. Add a few more drops of hot ethanol to re-clarify the solution.
-
(Optional) Hot Filtration: If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration into a pre-warmed clean Erlenmeyer flask to remove them.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. To maximize yield, the flask can then be placed in an ice bath for 30-60 minutes. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel with the vacuum on, wash them with a small amount of ice-cold ethanol-water mixture (using the same ratio as the final crystallization medium) to remove any adhering mother liquor.
-
Drying: Transfer the crystals to a watch glass and allow them to air dry or dry in a vacuum oven at a temperature well below the compound's melting point.
Validation and Quality Control
The success of the recrystallization must be verified.
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Compare the melting point of the recrystallized product to the literature value. Impurities typically depress and broaden the melting range.
-
Chromatographic Analysis (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) is a highly sensitive method to determine the purity of the final product and quantify any remaining impurities.
-
Spectroscopic Analysis (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure of the purified compound and detect any structural impurities.
By following this systematic approach, researchers can confidently develop a robust and effective recrystallization protocol for 6-benzylamino-9-arabinofuranosylpurine, ensuring the high purity required for downstream applications in research and drug development.
References
-
University of California, Los Angeles. Recrystallization. Available from: [Link]
-
University of Colorado, Boulder. Recrystallization. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation. Available from: [Link]
-
University of Technology. Experimental No. (4) Recrystallization. Available from: [Link]
-
MDPI. Nucleoside Analogs: A Review of Its Source and Separation Processes. Available from: [Link]
-
ResearchGate. The physicochemical properties and structure of 6-benzylaminopurine. Available from: [Link]
- Google Patents. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides.
-
E3S Web of Conferences. Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. Available from: [Link]
-
Wikipedia. 6-Benzylaminopurine. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. Available from: [Link]
-
National Center for Biotechnology Information. Benzylaminopurine. PubChem Compound Summary for CID 62389. Available from: [Link]
Sources
Microwave-Assisted Synthesis of N6-Substituted Purine Arabinosides: Accelerated Workflows for Nucleoside Analog Discovery
Scientific Rationale & Mechanistic Overview
N6-substituted purine arabinosides are highly valuable scaffolds in medicinal chemistry, frequently serving as the structural basis for antiviral agents, anticancer therapeutics, and selective A3 adenosine receptor modulators. The conventional synthetic route to these analogs relies on a Nucleophilic Aromatic Substitution (SNAr) at the C6 position of a 6-halopurine nucleoside[1].
The Bottleneck of Conventional Heating:
The purine ring is an electron-deficient heterocycle. While the C6-halogen bond (typically C-Cl) is polarized and susceptible to nucleophilic attack, the steric hindrance of bulky amines and the deactivating electronic influence of the arabinose sugar moiety create a high activation energy (
The Microwave-Assisted Advantage:
Microwave-Assisted Organic Synthesis (MAOS) revolutionizes this workflow. By utilizing dielectric heating, microwave irradiation couples directly with the dipole moments of the polar solvent and the reactants. This generates rapid, uniform, and localized superheating that instantaneously overcomes the
Caption: Mechanistic pathway of microwave-assisted SNAr at the C6 position of purine arabinosides.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By integrating specific checkpoints, researchers can ensure the mechanistic integrity of the reaction before proceeding to the next step.
Materials & Reagents
-
Starting Material: 9-β-D-Arabinofuranosyl-6-chloro-9H-purine (1.0 eq)
-
Nucleophile: Primary or secondary amine (e.g., benzylamine, cyclopentylamine) (1.5 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Absolute Ethanol (EtOH) or anhydrous N,N-Dimethylformamide (DMF)
-
Instrumentation: Dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator) with IR temperature monitoring and pressure control.
Step-by-Step Methodology
Step 1: Reaction Assembly In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 9-β-D-arabinofuranosyl-6-chloro-9H-purine (0.5 mmol) in 3.0 mL of absolute ethanol.
-
Causality: Ethanol is selected due to its high microwave loss tangent (
), making it an excellent microwave-absorbing solvent that facilitates rapid volumetric heating while maintaining solubility for both the purine and the amine.
Step 2: Reagent Addition Add the selected amine (0.75 mmol, 1.5 eq) followed by DIPEA (1.0 mmol, 2.0 eq).
-
Causality: The SNAr reaction generates equimolar amounts of hydrochloric acid (HCl). DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge this HCl. This prevents the protonation (and subsequent deactivation) of the amine nucleophile and protects the acid-labile N-glycosidic bond from cleavage.
Step 3: Microwave Irradiation Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in the microwave synthesizer at 80 °C (for aliphatic amines) or 120 °C (for less reactive anilines) for 15–20 minutes with continuous stirring. Set the maximum power limit to 200 W.
-
Validation Checkpoint 1 (In-Process): Monitor the pressure curve on the synthesizer interface. The pressure should stabilize below 10 bar. A sudden spike indicates solvent degradation or a runaway exothermic reaction, requiring immediate manual abort.
-
Validation Checkpoint 2 (Post-Irradiation): Upon cooling, perform a rapid UPLC-MS or TLC (DCM:MeOH 9:1) aliquot check. The disappearance of the starting material peak (
287 for Cl) and the appearance of the product mass confirm SNAr progression. If >5% starting material persists, re-irradiate for an additional 5 minutes.
Step 4: Workup & Purification Transfer the cooled mixture to a round-bottom flask and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Dichloromethane/Methanol (95:5 to 85:15, v/v).
-
Validation Checkpoint 3 (Analytical): Collect fractions based on UV absorbance at 254 nm. Confirm the structure via
H NMR; the diagnostic shift of the C2 and C8 purine protons, alongside the integration of the N6-substituent protons, validates successful synthesis.
Quantitative Data: Microwave vs. Conventional Heating
The empirical data below illustrates the drastic efficiency gains achieved by transitioning from conventional thermal heating to microwave-assisted synthesis for various N6-substituents.
| Amine Substituent (Nucleophile) | Conventional Time | Conventional Yield (%) | Microwave Time | Microwave Yield (%) | Purity (HPLC) |
| Benzylamine | 24 hours | 55% | 15 minutes | 92% | >98% |
| Propargylamine | 24 hours | 48% | 15 minutes | 88% | >97% |
| Cyclopentylamine | 36 hours | 45% | 20 minutes | 85% | >98% |
| p-Chloroaniline | 48 hours | 30% | 30 minutes | 78% | >95% |
Table 1: Comparative efficiency of SNAr reactions at the C6 position of purine arabinosides. Microwave conditions: 80–120 °C, EtOH, DIPEA.
References
- Benchchem. "9-b-D-arabinofuranosyl-6-chloro-9H-Purine | 7596-60-3". Benchchem.
- Dellamol Sebastian et al. "A General Approach to N6,C5'-Difunctionalization of Adenosine".
- Magdaléna Bryksová.
- ResearchGate. "Preparation, biological activity and endogenous occurrence of N6-benzyladenosines".
Sources
in vitro cytotoxicity assay protocol for BAP arabinoside derivatives
Application Note & Protocol
Topic: In Vitro Cytotoxicity Assay Protocol for BAP Arabinoside Derivatives Audience: Researchers, scientists, and drug development professionals.
Introduction: Assessing the Cytotoxic Potential of Novel BAP Arabinoside Derivatives
The development of novel nucleoside analogs is a cornerstone of modern anticancer drug discovery. BAP arabinoside derivatives, as a class of synthetic pyrimidine nucleosides, are designed to function as antimetabolites. Their structural similarity to natural nucleosides allows them to interfere with DNA synthesis and replication, primarily targeting the rapid proliferation characteristic of cancer cells.[1][2] The efficacy of such potential therapeutic agents is fundamentally measured by their ability to induce cell death, a characteristic known as cytotoxicity.
Therefore, a robust, reproducible, and accurate in vitro cytotoxicity assay is the critical first step in evaluating the preclinical potential of BAP arabinoside derivatives.[3][4] This application note provides a detailed protocol for determining the cytotoxic effects of these compounds using the Sulforhodamine B (SRB) assay. The SRB assay is a cell-based assay that offers high sensitivity and a stable end-point, making it an excellent choice for high-throughput screening.[5][6] We will delve into the mechanistic rationale, provide a step-by-step experimental workflow, and offer guidance on data analysis and troubleshooting to ensure the generation of high-quality, reliable results.
Scientific Principles
Proposed Mechanism of Action: BAP Arabinoside Derivatives
BAP arabinoside derivatives are nucleoside analogs, similar to the well-established chemotherapeutic agent Cytarabine (Ara-C).[1] Their cytotoxic effect is predicated on a multi-step intracellular process:
-
Cellular Uptake: The derivative is transported into the cell.
-
Metabolic Activation: Inside the cell, it is phosphorylated by cellular kinases (like deoxycytidine kinase) to its active triphosphate form.[7][8]
-
Inhibition of DNA Synthesis: The active triphosphate analog competitively inhibits DNA polymerase, an enzyme essential for DNA replication and repair.[7]
-
DNA Chain Termination: The analog is incorporated into the growing DNA strand. The arabinose sugar moiety sterically hinders the rotation of the DNA backbone, effectively terminating further chain elongation.[1][2]
This disruption of DNA synthesis is most profound in cells undergoing rapid division (S-phase), ultimately triggering apoptosis (programmed cell death).[1][9]
Caption: Proposed mechanism of action for BAP arabinoside derivatives.
Principle of the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cytotoxicity by measuring the total protein content of cells that remain attached to the culture plate.[10] The principle is based on the ability of the SRB dye, a bright-pink aminoxanthene, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[6][11] The amount of dye bound is directly proportional to the total protein mass, and thus to the number of viable cells in the well.[10] Unlike metabolic assays (e.g., MTT), the SRB assay relies on a fixed protein endpoint, making it less susceptible to interference from compounds that may alter cellular metabolism without affecting viability.[11]
Detailed Experimental Protocol: SRB Cytotoxicity Assay
This protocol is optimized for adherent cells grown in a 96-well plate format.
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma).[12]
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
BAP Arabinoside Derivatives: Stock solutions (e.g., 10 mM) in sterile Dimethyl Sulfoxide (DMSO).
-
Reagents:
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trichloroacetic acid (TCA), 10% (w/v) in water. Store at 4°C.
-
Sulforhodamine B (SRB), 0.4% (w/v) in 1% (v/v) acetic acid. Store at room temperature, protected from light.
-
Washing Solution: 1% (v/v) acetic acid in water.
-
Solubilization Solution: 10 mM Tris base solution (pH 10.5).
-
-
Positive Control: Doxorubicin or Cytarabine.
-
Equipment:
-
Humidified 5% CO₂ incubator at 37°C
-
Hemocytometer or automated cell counter
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 510-570 nm)
-
Experimental Workflow
Caption: A graph illustrating the sigmoidal dose-response curve.
Data Presentation
Summarize the cytotoxic activity of the BAP arabinoside derivatives in a clear, structured table. Data should be presented as the mean IC₅₀ value ± standard deviation from at least three independent experiments.
| Compound ID | Cell Line | Tissue of Origin | IC₅₀ (µM) ± SD |
| BAP-Derivative-01 | A549 | Lung Carcinoma | 15.2 ± 2.1 |
| BAP-Derivative-01 | MCF-7 | Breast Adenocarcinoma | 8.7 ± 1.3 |
| BAP-Derivative-01 | HCT116 | Colon Carcinoma | 11.5 ± 1.9 |
| BAP-Derivative-02 | A549 | Lung Carcinoma | 5.4 ± 0.8 |
| BAP-Derivative-02 | MCF-7 | Breast Adenocarcinoma | 2.1 ± 0.4 |
| BAP-Derivative-02 | HCT116 | Colon Carcinoma | 3.9 ± 0.6 |
| Doxorubicin (Control) | A549 | Lung Carcinoma | 0.8 ± 0.1 |
Trustworthiness: Assay Validation and Troubleshooting
A self-validating system requires rigorous controls and an awareness of potential pitfalls.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High Variability Between Replicates | 1. Inconsistent cell seeding. [13] 2. Pipetting errors. 3. "Edge effect" on the 96-well plate. | 1. Ensure the cell suspension is thoroughly mixed before and during plating. [13] 2. Use calibrated pipettes and consistent technique. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Absorbance Readings Are Too Low | 1. Insufficient cell number. [14] 2. Cells are not healthy or are slow-growing. 3. Over-washing during the washing steps. | 1. Perform a cell titration experiment to find the optimal seeding density for each cell line. [14] 2. Use cells in the logarithmic growth phase and within a low passage number range. [13] 3. Perform washing steps gently to avoid dislodging the fixed cell monolayer. [11] |
| High Background Absorbance | 1. Microbial contamination (bacteria, yeast). [14] 2. Incomplete removal of unbound SRB dye. 3. Compound precipitation. | 1. Regularly check cultures for contamination. Use aseptic techniques. 2. Ensure all four washing steps with 1% acetic acid are performed thoroughly. 3. Check the solubility of BAP derivatives in the culture medium. If precipitation is observed, adjust the concentration range or solvent. |
| Inconsistent Results Between Experiments | 1. Variation in cell passage number or health. [13] 2. Degradation of compound stock solution. 3. Inconsistent incubation times. | 1. Maintain a consistent range of passage numbers for experiments. [13] 2. Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store properly. [13] 3. Standardize all incubation periods for cell seeding, compound treatment, and fixation. [14] |
References
-
Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. [Link]
-
Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications (RSC Publishing). [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
The Importance of IC50 Determination. Visikol. [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]
-
The Estimation of Absolute IC50 and Its 95% Confidence Interval. Wistar Institute. [Link]
-
Cell Viability Assay | Essential Methods & Applications. baseclick GmbH. [Link]
-
Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PMC. [Link]
-
Principles & Applications of cell viability assays (MTT Assays). Slideshare. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Cell viability & viability assays: 7 facts to be aware of. Single Use Support. [Link]
-
CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. MasterControl. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
ISO 10993-5. NHiso.com. [Link]
-
Synthesis and Diagnosis of Nucleoside Analogues and Cytotoxic Effects against Normal Human Lymphocytes. Journal of Global Pharma Technology. [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Sotera Health Academy. [Link]
-
(PDF) Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). ResearchGate. [Link]
-
In vitro studies of the toxicity of nucleoside analogues used in the treatment of HIV infection. PubMed. [Link]
-
Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Biochemistry - ACS Publications. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Studies on the mechanism of action of cytosine arabinoside. PubMed. [Link]
-
The mechanisms of lethal action of arabinosyl cytosine (araC) and arabinosyl adenine (araA). PubMed. [Link]
-
Optimization of cytarabine (ARA-C) therapy for acute myeloid leukemia. PMC. [Link]
-
Mechanism of cytosine arabinoside toxicity to the blast cells of acute myeloblastic leukemia: involvement of free radicals. PubMed. [Link]
-
Cytarabine. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Studies on the mechanism of action of cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 4. kosheeka.com [kosheeka.com]
- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. canvaxbiotech.com [canvaxbiotech.com]
- 7. The mechanisms of lethal action of arabinosyl cytosine (araC) and arabinosyl adenine (araA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of cytarabine (ARA-C) therapy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytarabine | C9H13N3O5 | CID 6253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 6-benzylamino-9-(β-D-arabinofuranosyl)purine
Welcome to the technical support guide for 6-benzylamino-9-(β-D-arabinofuranosyl)purine. This document provides in-depth troubleshooting guides and protocols designed for researchers, scientists, and drug development professionals. Our goal is to help you overcome the common experimental hurdle of this compound's limited aqueous solubility, ensuring the reliability and success of your experiments.
The core challenge with 6-benzylamino-9-(β-D-arabinofuranosyl)purine, like many purine derivatives, lies in its molecular structure. The purine ring system and the benzyl group are largely hydrophobic, which restricts favorable interactions with water molecules and leads to poor solubility.[1] While the arabinofuranosyl sugar moiety introduces some hydrophilicity, the compound often remains difficult to dissolve in neutral aqueous media, which can impact bioavailability and utility in sensitive biological assays.[1][2]
This guide offers several field-proven strategies to effectively solubilize this compound for a variety of research applications.
Part 1: Troubleshooting Common Solubility & Precipitation Issues
This section addresses the most frequent problems encountered when preparing solutions of 6-benzylamino-9-(β-D-arabinofuranosyl)purine.
Q1: My compound immediately precipitated when I added my DMSO stock solution to my aqueous cell culture medium. What went wrong?
A1: This is a classic issue known as "precipitation upon dilution" or "pH shock." It occurs for two primary reasons:
-
Co-solvent Failure: Your concentrated stock is prepared in a water-miscible organic solvent like DMSO, where the compound is highly soluble.[1] When this stock is diluted into a large volume of an aqueous buffer (which is a poor solvent for your compound), the percentage of the organic co-solvent drops dramatically. The solvent environment can no longer support the solubility of the compound, causing it to crash out of the solution.
-
pH Shift: If your stock solution is not pH-adjusted, diluting it into a buffered aqueous system can cause a significant pH shift, potentially moving the pH to a range where your compound is less soluble. Many purine derivatives are ampholytic, meaning their solubility can vary significantly with pH.[1]
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your aqueous medium.
-
Optimize Dilution Method: Instead of adding the stock directly to the full volume, try adding it to a smaller volume of the buffer while vortexing vigorously to ensure rapid mixing. Then, bring it up to the final volume.
-
Consider a Different Solubilization Method: If precipitation persists even at low concentrations, using an organic co-solvent may not be suitable for your required concentration. Consider using pH adjustment or cyclodextrin complexation, as detailed in Part 2.
Q2: I've prepared a solution, but I see a fine suspension or cloudiness. Is it dissolved?
A2: No. Cloudiness, haziness, or the presence of a fine precipitate indicates that the compound is not fully dissolved. This can lead to inaccurate concentration calculations and inconsistent experimental results.
Possible Causes & Solutions:
-
Insufficient Solvent Power: The chosen solvent system (e.g., water or buffer alone) is inadequate.
-
Temperature Effects: Solubility is often temperature-dependent.[1] Ensure your solvent is at the recommended temperature. Gentle warming can sometimes help, but you must be cautious about the thermal stability of the compound.
-
Saturation Limit Exceeded: You may be trying to prepare a solution that is above the compound's maximum solubility in that specific solvent system.
Workflow for Troubleshooting Solubility Issues
Caption: A decision-making workflow for troubleshooting common solubility problems.
Part 2: Step-by-Step Experimental Protocols
Here we provide detailed, validated protocols for solubilizing 6-benzylamino-9-(β-D-arabinofuranosyl)purine.
Protocol 1: Preparation of an Alkaline Aqueous Stock Solution (pH Adjustment)
This method leverages the ionizable nature of the purine ring to increase aqueous solubility. It is ideal for preparing aqueous stocks when organic solvents are undesirable.
Materials:
-
6-benzylamino-9-(β-D-arabinofuranosyl)purine powder
-
1N Sodium Hydroxide (NaOH) solution
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pH meter
Procedure:
-
Weigh the desired amount of the compound into a sterile vial.
-
Add a portion of the final desired volume of high-purity water (e.g., 80% of the final volume). The compound will likely not dissolve at this stage.
-
While stirring or vortexing gently, add 1N NaOH dropwise.
-
Monitor the solution closely. Continue adding NaOH until all solid material has completely dissolved, resulting in a clear solution.
-
Check the pH of the solution. Adjust as necessary for your experimental needs, but be aware that lowering the pH may cause precipitation.
-
Add high-purity water to reach the final desired volume and mix thoroughly.
-
For biological experiments, sterile-filter the final solution through a 0.22 µm syringe filter.
Trustworthiness Check: A clear, particle-free solution after pH adjustment indicates success. If the solution remains cloudy, the concentration may be too high, or an alternative method may be required.
Protocol 2: Preparation of a Concentrated Stock in an Organic Co-solvent
This is the most common method for compounds used in cell-based assays. DMSO is an excellent solvent for many purine analogs.[1]
Materials:
-
6-benzylamino-9-(β-D-arabinofuranosyl)purine powder
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials with secure caps
Procedure:
-
Weigh the compound directly into a sterile vial.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Cap the vial securely and vortex at room temperature until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions are typically stable for up to 3 months under these conditions.[3]
Trustworthiness Check: The final stock solution must be perfectly clear. When diluting into your aqueous medium for the final experiment, ensure the final DMSO concentration is non-toxic to your system (typically <0.5%).
Protocol 3: Enhancing Solubility with Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[1] This method is excellent for increasing aqueous solubility without using harsh organic solvents, making it highly suitable for sensitive in vivo or in vitro applications.[1]
Materials:
-
6-benzylamino-9-(β-D-arabinofuranosyl)purine powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
High-purity water or desired aqueous buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in your desired buffer (e.g., a 10-30% w/v solution).
-
Slowly add the powdered 6-benzylamino-9-(β-D-arabinofuranosyl)purine to the stirring cyclodextrin solution.
-
Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.
-
The result should be a clear solution, indicating the compound has been successfully encapsulated.
-
Sterile-filter if required for the application.
Mechanism of Cyclodextrin Inclusion
Caption: Cyclodextrin encapsulates the hydrophobic drug, exposing its hydrophilic exterior to water.
Part 3: Comparison of Solubilization Strategies
The optimal method depends on the experimental context, required concentration, and tolerance for additives like organic solvents or bases.
| Strategy | Mechanism of Action | Advantages | Disadvantages | Best For... |
| pH Adjustment | Ionizes the purine molecule, increasing its polarity and affinity for water. | High loading capacity possible; avoids organic solvents. | Requires non-physiological pH; potential for pH to affect the experiment or compound stability. | Preparing concentrated aqueous stocks; chemical synthesis applications. |
| Organic Co-solvent | The compound dissolves in a water-miscible organic solvent (e.g., DMSO). | Simple, fast, and effective for creating highly concentrated stocks. | Can precipitate upon dilution; solvent may have cytotoxic or off-target effects in biological assays.[1] | In vitro cell-based assays where the final solvent concentration can be kept very low (<0.5%). |
| Cyclodextrin | Encapsulates the hydrophobic part of the molecule in its core, presenting a hydrophilic exterior.[1][4] | Increases aqueous solubility significantly; biocompatible and low toxicity.[1] | Lower loading capacity than other methods; may require optimization of cyclodextrin type and concentration. | In vivo studies; sensitive cell assays; formulations where organic solvents are prohibited. |
Part 4: Frequently Asked Questions (FAQs)
-
Q: Can I just heat the solution to get my compound to dissolve in water?
-
A: While gentle warming can increase the rate of dissolution, it does not change the intrinsic solubility of the compound at room temperature. A solution prepared by heating may precipitate upon cooling. Furthermore, excessive heat can cause degradation of the compound. This approach should be used with caution and validated for stability.
-
-
Q: What is a safe starting concentration to try in an aqueous buffer?
-
A: The related compound, 6-Benzylaminopurine (6-BAP), has a very low water solubility of approximately 0.44 g/L (or ~1.95 mM) at 15°C.[5][6][7] The solubility of the arabinofuranosyl derivative will be different but likely in a similarly low range. For initial experiments in a neutral buffer without solubilizing agents, it is advisable to start in the low micromolar (µM) range.
-
-
Q: How do I know if my chosen solvent will interfere with my experiment?
-
A: Always run a vehicle control. This is an identical experiment where you add the same volume of the solvent (e.g., 0.1% DMSO in media, or a pH-adjusted buffer) without the compound. This will allow you to distinguish the effects of the compound from the effects of the solvent system itself.
-
References
-
Higuchi, T., & Kristiansen, H. (1970). Solubility enhancement of nucleosides and structurally related compounds by complex formation. PubMed. Retrieved from [Link]
-
Ashton, S., et al. (2015). Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better?. PMC. Retrieved from [Link]
-
Duchefa Biochemie. (n.d.). 6-Benzylaminopurine (6-BAP). Retrieved from [Link]
-
ResearchGate. (n.d.). New aromatic 6-substituted 2´-deoxy-9-(β)-d-ribofuranosylpurine derivatives as potential plant growth regulators. Retrieved from [Link]
- Google Patents. (n.d.). US20220240511A1 - Composition comprising n6-benzylaminopurine for controlling plant growth, preparation method therefor, and use thereof.
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). 6-Benzylaminopurine. Retrieved from [Link]
- Google Patents. (n.d.). CN110754476A - Soluble solution for improving stability of 6-benzylaminopurine preparation and preparation method thereof.
-
PubMed. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. 6-Benzylaminopurine (6-BAP) | Duchefa Biochemie [duchefa-biochemie.com]
- 6. US20220240511A1 - Composition comprising n6-benzylaminopurine for controlling plant growth, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 7. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Cytokinin Arabinoside Precipitation in Murashige & Skoog (MS) Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of cytokinin arabinoside precipitation in Murashige and Skoog (MS) media. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and solve media preparation issues effectively.
Frequently Asked Questions (FAQs): The Chemistry of Precipitation
This section addresses the fundamental principles governing the stability of MS media and the solubility of cytokinin arabinosides. Understanding why precipitation occurs is the first step toward prevention.
Q1: What exactly are cytokinin arabinosides and why are they used?
Cytokinin arabinosides are synthetic derivatives of cytokinins, a class of plant hormones that promote cell division and growth.[1][2] They are modified by the addition of an arabinose sugar moiety. These compounds are of significant interest in research for their potent biological activities, including strong anti-senescence (anti-aging) effects in leaves and their ability to enhance plant defense responses against pathogens.[2][3][4] Their unique mode of action makes them valuable tools in both fundamental plant science and agricultural biotechnology.[3]
Q2: What is Murashige & Skoog (MS) medium, and why is it prone to precipitation?
Murashige and Skoog (MS) medium is one of the most widely used plant tissue culture media since its development in 1962.[5][6] Its success lies in its high concentration of inorganic salts, particularly nitrogen, potassium, and ammonium, which supports the vigorous growth of a broad range of plant species.[7][8]
However, this same high concentration of mineral ions makes the medium a chemically complex aqueous solution that is inherently susceptible to precipitation.[9][10] The primary causes are:
-
High Salt Concentration : MS medium contains a complex mixture of macronutrients and micronutrients.[5][8] When their concentrations exceed their solubility limits, they can precipitate out of solution.
-
Component Interactions : Certain ions have a high affinity for each other and can form insoluble salts. The most common culprits are reactions between calcium (from CaCl₂) and phosphates (from KH₂PO₄), and between iron (from FeSO₄-EDTA) and phosphates, which can form insoluble iron phosphate.[11][12]
-
pH Sensitivity : The solubility of many mineral salts is highly dependent on pH.[13] The standard pH for MS medium is a slightly acidic 5.7-5.8.[14][15] If the pH rises, the availability of micronutrients like iron and manganese decreases significantly as they form insoluble hydroxides, leading to precipitation.[13][16]
Q3: Is the precipitation caused by the cytokinin arabinoside degrading?
Generally, no. The issue is rarely the degradation of the cytokinin molecule itself. Many adenine-based cytokinins are remarkably stable and can withstand autoclaving (121°C) with negligible breakdown, especially when prepared in a dilute solution or as part of the complete MS salt mixture.[17][18][19]
The precipitation observed when adding cytokinin arabinosides is almost always due to one of the following physical or chemical interactions:
-
Solubility Issues : The cytokinin arabinoside itself may have limited solubility in the final aqueous medium.
-
Solvent Shock : Rapidly adding a concentrated stock solution (often dissolved in a small amount of acid, base, or organic solvent) into the bulk aqueous MS medium can cause a sudden, localized change in solvent polarity, forcing the compound to crash out of solution.[20]
-
pH Alteration : The addition of an acidic or alkaline cytokinin stock solution can locally alter the pH of the media, triggering the precipitation of MS salts, not the cytokinin itself.
-
Interaction with Media Components : The compound may interact with the high concentration of salts in the media, forming insoluble complexes.[20]
Troubleshooting Guide: Diagnosing and Solving Precipitation Events
Use this guide to identify the cause of precipitation based on when it occurs during your workflow and to implement the appropriate corrective actions.
Problem 1: A precipitate forms immediately after I add the cytokinin arabinoside stock solution to my media.
-
Probable Cause : This is a classic case of "solvent shock" or exceeding the compound's solubility limit.[20] You have created a localized micro-environment where the concentration of the compound and its solvent is too high, causing it to fall out of solution.
-
Immediate Solution :
-
Optimize the Addition Method : Pre-warm the MS medium to room temperature. Add the cytokinin stock solution drop-wise into the vortex of the stirring medium. This ensures rapid and uniform mixing, preventing localized high concentrations.[20]
-
Dilute Before Adding : Add the stock solution to the media when it is at about 90% of its final volume.[21] Then, bring the media to the final volume with purified water. This provides an immediate dilution effect.
-
Reduce Stock Concentration : If the problem persists, prepare a more dilute stock solution (e.g., 0.1 mg/mL instead of 1 mg/mL). This will require adding a larger volume to the media, but the more gradual addition can prevent precipitation.[20]
-
Problem 2: The media was clear after adding the cytokinin, but a white precipitate formed after autoclaving.
-
Probable Cause : This is almost certainly the precipitation of inorganic salts from the MS medium itself, not the cytokinin.[12] The high heat and pressure of autoclaving can alter pH and cause reactions between calcium, iron, and phosphate ions.[13][22]
-
Preventative Protocol :
-
Strict Order of Addition : The sequence in which you dissolve MS components is critical. Prepare concentrated stocks of macronutrients, micronutrients, calcium chloride, and iron. When making the final medium, dissolve the inorganic nitrogen sources from the macronutrient stock first.[9] Add the calcium chloride stock last, just before the final volume adjustment, to minimize its interaction time with phosphates.[9][23]
-
Correct pH Adjustment : Always adjust the pH to 5.7-5.8 before adding any gelling agent (like agar) and before autoclaving.[14][15] An incorrect starting pH will be exacerbated by the heat of sterilization.[24]
-
Separate Sterilization : For sensitive applications, some components can be sterilized separately and combined aseptically. Autoclaving the Fe-EDTA and KH₂PO₄ stocks together, but separate from the rest of the media, can prevent the precipitation of certain micronutrients.[22] Alternatively, the calcium chloride stock can be filter-sterilized and added to the cooled, autoclaved medium.
-
Problem 3: My media looks fine after preparation but develops a precipitate after several days of storage.
-
Probable Cause : This delayed precipitation is often due to the slow oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), which then react with phosphates to form insoluble ferric phosphate.[12] It can also be caused by gradual pH shifts in the medium during storage, especially if exposed to light or temperature fluctuations.
-
Preventative Solution :
-
Use Fresh Media : MS medium, especially in liquid form, is best used fresh (within 2-4 weeks). Avoid long-term storage.
-
Store in the Dark : Store prepared media in a cool (4°C), dark place. Light can accelerate the degradation of some components, including the iron chelate, leading to iron precipitation.
-
Check Iron Chelate Quality : Ensure your FeSO₄ and Na₂-EDTA are high quality. An effective chelate is crucial for keeping iron soluble and available to the plant tissue.[11]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the cause of precipitation in your MS media.
Caption: Troubleshooting workflow for cytokinin arabinoside precipitation in cell culture.
Validated Protocols and Best Practices
Adhering to validated protocols for stock solution and media preparation is the most effective way to prevent precipitation.
Protocol 1: Preparation of Cytokinin Stock Solutions (1 mg/mL)
Cytokinins require a solvent to first dissolve the powder before they can be brought to volume with water.[25] Using the correct solvent is essential.
Table 1: Recommended Solvents for Common Cytokinins
| Cytokinin | Recommended Solvent | Storage of Stock |
|---|---|---|
| 6-Benzylaminopurine (BAP) | 1N NaOH | 4°C, Dark |
| Kinetin | 1N NaOH | 4°C, Dark |
| trans-Zeatin | 1N NaOH or 1N HCl | -20°C, Dark |
| 2iP (Isopentenyladenine) | 1N NaOH or 1N HCl | -20°C, Dark |
| Cytokinin Arabinosides | Start with 1N NaOH | Test empirically; store at -20°C |
Methodology:
-
Weigh 100 mg of your cytokinin arabinoside powder and place it in a sterile 100 mL volumetric flask.
-
Add 2-3 mL of the appropriate solvent (e.g., 1N NaOH) drop-wise and gently swirl until the powder is completely dissolved.[25]
-
Once dissolved, slowly add high-purity (e.g., double-distilled or Milli-Q) water while stirring continuously to prevent the compound from precipitating out.
-
Bring the final volume to 100 mL with purified water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store at the recommended temperature. For novel cytokinin arabinosides, storage at -20°C is recommended for maximum stability.
Protocol 2: Step-by-Step Preparation of MS Medium to Minimize Precipitation
This protocol emphasizes the critical order of component addition. It assumes you are using 10X or 20X concentrated stock solutions.
-
Start with Water : To a clean beaker, add approximately 80% of the final required volume of high-purity water (e.g., 800 mL for a 1 L batch).[15] Place a magnetic stir bar in the beaker and begin stirring.
-
Add Macronutrients (minus Calcium) : Add the appropriate volume of your concentrated macronutrient stock solution.
-
Add Micronutrients : Add the micronutrient stock solution.
-
Add Iron Chelate : Add the Fe-EDTA stock solution.
-
Add Calcium Chloride : Add the concentrated calcium chloride stock solution. Adding this component late in the process minimizes its opportunity to react with phosphates.[9]
-
Add Organics : Add sucrose, myo-inositol, and any other organic supplements and dissolve completely.[15]
-
Add PGRs : Add your filter-sterilized cytokinin arabinoside stock solution and any other plant growth regulators.
-
Adjust pH : Bring the medium to about 95% of its final volume. Calibrate your pH meter and adjust the medium's pH to 5.7-5.8 using 0.1N NaOH or 0.1N HCl.[14][15] This step is critical for media stability.
-
Final Volume : Bring the medium to its final volume with purified water.
-
Add Gelling Agent : If preparing solid media, add agar or your chosen gelling agent and heat gently with stirring until it is fully dissolved.
-
Dispense and Sterilize : Dispense the medium into your culture vessels and sterilize in a validated autoclave at 121°C and 15 psi.[10] The duration depends on the volume per vessel; do not over-autoclave, as this can degrade sugars and lower pH.[26]
By understanding the chemical principles of MS media and following these validated protocols, you can create consistent, high-quality culture media and prevent the frustrating issue of cytokinin arabinoside precipitation.
References
- Gavin Publishers. (2020, December 21).
- ResearchGate. (2025, August 6).
- ResearchGate. (2016, November 16).
- Plant Cell Technology. (2025, January 15). Common Mistakes in Plant Tissue Culture and How to Fix Them.
- Greenway Lab. (2024, July 23). Solving Common Issues in Plant Tissue Culture.
- Sigma-Aldrich.
- PubMed. (1991, June). Avoidance of precipitation and carbohydrate breakdown in autoclaved plant tissue culture media.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- ResearchGate. (2025, October 28). (PDF) Effects of nutrient media, different cytokinin types and their concentrations on in vitro multiplication of G×N15 (hybrid of almond×peach)
- PhytoTech Labs.
- Plant Cell Technology. (2023, August 29).
- PMC. Interaction between Growth Regulators Controls In Vitro Shoot Multiplication in Paulownia and Selection of NaCl-Tolerant Variants.
- PhytoTechnology Laboratories.
- PMC. (2016, February 4). Stability of adenine-based cytokinins in aqueous solution.
- Merck.
- PhytoTech Labs. Solution Stability of Adenine-based Cytokinins.
- PubMed. (2016, February 4). Stability of adenine-based cytokinins in aqueous solution.
- Lab Associates. (2022, June 17). How to prepare culture media for plant tissue culture?.
- Plant Cell Technology. (2025, April 21). Media pH: Why It Matters More Than You Think in Plant Tissue Culture.
- PhytoTech Labs. Tissue Culture Media-Composition.
- PubChem - NIH.
- ChemBK. (2022, October 16). cytosine arabinoside.
- Plant Cell Technology. Tissue Culture Troubleshooting 101.
- HiMedia. Murashige and Skoog Medium.
- BenchChem.
- MilliporeSigma.
- Plant Cell Technology. (2021, September 2). How to Prepare Plant Hormone Solutions for Tissue Culture.
- ResearchGate. (2016, February 8). (PDF) Stability of adenine-based cytokinins in aqueous solution.
- MDPI. (2021, December 15). Diverse Effect of Two Cytokinins, Kinetin and Benzyladenine, on Plant Development, Biotic Stress Tolerance, and Gene Expression.
- PubMed. (2020, July 17).
- Biology Discussion.
- Scribd. Preparation of Stock Solutions For Plant Tissue Culture | PDF | Nutrients | Growth Medium.
- MDPI. (2020, October 30).
- ResearchGate.
- ASHS Journals. Guidelines for Autoclaving Liquid Media Used in Plant Tissue Culture.
- MDPI. (2023, February 7).
- ISHS.
- SpringerLink. (2015, December 10). Influence of pH and plant growth regulators on secondary metabolite production and antioxidant activity of Stevia rebaudiana (Bert).
- Journal of University of Thi-Qar. View of Effect Of Cytokinin BA And Different Concentrations Of Chemical Stress Treatments On The Multiplication Of Vegetative Shoots Of The Plant Antirrhinum Magus L. Grown In Vitro.
- PMC. (2026, January 9). Chemically Induced Resistance to Pathogen Infection in Arabidopsis by Cytokinin (Trans‐Zeatin)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Aromatic Cytokinin Arabinosides Promote PAMP-like Responses and Positively Regulate Leaf Longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemically Induced Resistance to Pathogen Infection in Arabidopsis by Cytokinin (Trans‐Zeatin) and an Aromatic Cytokinin Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. himedialabs.com [himedialabs.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. plantcelltechnology.com [plantcelltechnology.com]
- 9. Composition and Preparation of Plant Tissue Culture Medium [gavinpublishers.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. plantcelltechnology.com [plantcelltechnology.com]
- 14. plantcelltechnology.com [plantcelltechnology.com]
- 15. labassociates.com [labassociates.com]
- 16. EFFECT OF PH IN THE ROOT ENVIRONMENT ON LEAKAGE FROM PLANT ROOTS - ishs [ishs.org]
- 17. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. phytotechlab.com [phytotechlab.com]
- 22. Avoidance of precipitation and carbohydrate breakdown in autoclaved plant tissue culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. phytotechlab.com [phytotechlab.com]
- 24. mdpi.com [mdpi.com]
- 25. plantcelltechnology.com [plantcelltechnology.com]
- 26. hort [journals.ashs.org]
Technical Support Center: Optimizing Yield for Condensation of Benzylamine and Arabinofuranosyl Purine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of N-benzylated arabinofuranosyl purine nucleoside analogues. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reaction yields and purity.
Reaction Fundamentals: The Chemistry of N-Benzylation
The condensation of benzylamine with an arabinofuranosyl purine derivative is a cornerstone reaction in the synthesis of a wide array of nucleoside analogues with potential therapeutic applications, including antiviral and anticancer agents.[1][2] The core transformation typically involves the formation of a new carbon-nitrogen bond. Depending on the starting materials, this can proceed via two primary pathways:
-
Reductive Amination: If starting with an arabinofuranosyl purine that has been oxidized to an aldehyde or ketone at a specific position on the sugar ring, the reaction with benzylamine forms a Schiff base (imine) intermediate. This intermediate is then reduced in situ to yield the final N-benzyl amine product.
-
Nucleophilic Glycosylation: A more common approach in nucleoside chemistry involves coupling the purine base with a suitably activated and protected arabinofuranose sugar.[3][4] While the prompt specifies benzylamine, this reagent can be used to form a key intermediate which is then cyclized or further modified. A related and crucial reaction is the direct coupling of a purine with a protected arabinofuranosyl halide or triflate, a process known as N-glycosylation, which establishes the critical bond between the sugar and the nucleobase.[5]
Understanding the underlying mechanism is critical for troubleshooting, as side reactions and low yields can often be traced back to fundamental chemical principles.
Sources
- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 2. Optimization of the Schiff bases of N-hydroxy-N'-aminoguanidine as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYNTHESIS AND ANTIVIRAL ACTIVITY OF PURINE 2′,3′-DIDEOXY-2′,3′-DIFLUORO-D-ARABINOFURANOSYL NUCLEOSIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting BAP-9-Arabinoside in Callus Bioassays
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, encountering unexpected negative results in standard bioassays can stall critical pipelines. A frequent issue reported to our application scientists is the apparent "failure" or low activity of BAP-9-arabinoside (6-benzylaminopurine-9-arabinoside, or BAPA) when used as a cytokinin substitute in standard callus induction bioassays.
This guide provides a deep-dive diagnostic into the receptor-ligand kinetics of BAPA, explaining why traditional cell division assays fail to capture its biological value, and offers self-validating protocols to properly quantify its activity.
Diagnostic Overview: The "Low Activity" Paradox
When researchers substitute the classical cytokinin 6-benzylaminopurine (BAP) with its 9-arabinoside conjugate (BAPA) in tobacco or soybean callus bioassays, they typically observe weak or negligible cell division. This is rarely a formulation error or a degraded batch. Rather, it is a fundamental manifestation of structural biology.
While BAP is a potent canonical cytokinin, conjugation of an arabinofuranosyl moiety at the N9 position sterically hinders its ability to bind to the primary histidine kinase receptors (e.g., AHK3, AHK4/CRE1) that drive the phosphorelay cascade required for callus induction. Extensive1 confirm that BAPA exhibits only 6–40% of the activity of free BAP in callus bioassays[1].
However, BAPA is not biologically inert. It possesses a highly specific, alternative mode of action that bypasses classical cell proliferation in favor of massive transcriptional reprogramming toward 2[2].
Mechanistic Pathway Divergence
Fig 1: Divergent signaling pathways of BAP vs. BAP-9-arabinoside in plant tissue.
Quantitative Performance Matrix
To understand why your callus assay is underperforming, compare the biological activity profiles of the free base versus the 9-arabinoside conjugate across different standard assays:
| Bioassay / Parameter | 6-Benzylaminopurine (BAP) | BAP-9-arabinoside (BAPA) |
| Tobacco Callus Bioassay (Cell Division) | 100% (Baseline) | 6% – 40% (Weak) |
| Amaranthus Bioassay (Betacyanin) | 100% (Baseline) | Low / Negligible |
| Wheat Leaf Senescence (Chlorophyll) | 100% (Baseline) | Up to 220% (Highly Active) |
| AHK3 / AHK4 Receptor Affinity (in vitro) | High | None to Very Low |
| Ethylene Production (Senescing Leaves) | Moderate | Significantly Suppressed |
Data synthesized from comparative cytokinin activity studies[1],[3].
Troubleshooting Matrix
If you are currently running an experiment using BAPA and encountering issues, use the following causality matrix to correct your workflow.
| Observation / Symptom | Mechanistic Cause | Recommended Action |
| No callus formation at standard (1-5 µM) concentrations | BAPA lacks the necessary affinity for AHK3/AHK4 receptors required to trigger cell division. | Switch compounds: Use free BAP or a BAP-riboside if unorganized cell proliferation is your primary goal. |
| Callus forms, but only after 3-4 weeks of lag time | Spontaneous hydrolysis or slow enzymatic cleavage of the arabinoside moiety is slowly releasing free BAP into the media. | Run Protocol B: Quantify free BAP in your media via LC-MS/MS to confirm if the growth is merely an artifact of degradation. |
| Explant exhibits delayed senescence but no growth | BAPA is actively triggering MAPK/defense pathways and suppressing ethylene instead of canonical cell division. | Repurpose the assay: Your compound is active. Switch to Protocol A to accurately measure its biological efficacy. |
| Aberrant root formation instead of unorganized callus | Metabolic conversion of BAPA leads to the formation of inactive 7- and 9-glucosides, altering the auxin/cytokinin ratio. | Adjust hormones: Lower auxin concentrations or switch to a non-cleavable synthetic cytokinin. |
Self-Validating Experimental Protocols
If your callus bioassay shows no activity, you must decouple compound degradation from receptor incompatibility. The following protocols are designed as self-validating systems to prove the intrinsic activity and stability of your BAPA batch.
Protocol A: Wheat Leaf Senescence (WLS) Bioassay
Purpose: To confirm the biological activity of BAPA batches. Because BAPA's anti-senescence activity is 3[3], this assay serves as the gold standard for 9-arabinoside conjugates.
Step-by-Step Methodology:
-
Seedling Preparation: Germinate Triticum aestivum (wheat) seeds in darkness at 22°C for 7 days.
-
Tissue Excision: Under a green safe light, excise 5 cm sub-apical segments from the primary leaves.
-
Treatment Incubation: Place 5 leaf segments into 50 mm Petri dishes containing 1 mL of test solution (BAPA at
to M) or a negative control (0.1% DMSO in water). -
Stress Induction: Incubate the dishes in total darkness at 22°C for 4 to 5 days to force senescence.
-
Extraction: Extract chlorophyll by submerging the segments in 80% ethanol (v/v) at 80°C for 10 minutes.
-
Quantification & Validation: Measure the absorbance of the extract at 665 nm.
-
Causality Check: A biologically active batch of BAPA will demonstrate >150% chlorophyll retention compared to the negative control. If retention is high, your compound is perfectly active; it simply does not induce callus.
-
Protocol B: LC-MS/MS Verification of Media Stability
Purpose: To rule out spontaneous hydrolysis. If your BAPA does induce callus, it is highly likely that the arabinoside moiety has cleaved, releasing free BAP.
Step-by-Step Methodology:
-
Sampling: Extract 100 µL of liquid callus induction media at Day 0, Day 7, and Day 14.
-
Quenching: Immediately add 900 µL of ice-cold methanol containing an isotopically labeled internal standard (e.g.,
-BAP). -
Precipitation: Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate media proteins and complex carbohydrates.
-
Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Detection: Monitor Multiple Reaction Monitoring (MRM) transitions for BAPA (m/z 372
240) and free BAP (m/z 226 91). -
Causality Check: Calculate the molar ratio. If free BAP is detected at >5% of the total molarity by Day 14, any observed callus induction is an artifact of degradation, not intrinsic BAPA activity.
Frequently Asked Questions (FAQs)
Q: Can I simply increase the concentration of BAPA to force callus induction? A: No. Increasing the concentration of BAPA (e.g., >10 µM) will not overcome its lack of affinity for the AHK3/AHK4 receptors. Instead, supra-optimal concentrations may trigger phytotoxic responses or non-specific stress pathways. If cell division is your strict endpoint, you must revert to free BAP or a riboside conjugate.
Q: Why did my BAPA treatment induce rooting instead of callus? A: Callus formation requires a precise balance of auxin and canonical cytokinin signaling. Because BAPA has very low interaction with the classical cytokinin pathway, it does not effectively suppress root development the way free BAP does. The unopposed auxin in your media drives the explant toward rhizogenesis.
Q: Is BAPA cleaved into free BAP in vivo by the callus tissue? A: Generally, no. Unlike cytokinin ribosides (which are readily cleaved by adenosine nucleosidases), the arabinofuranosyl moiety at the N9 position is highly resistant to enzymatic cleavage in most plant tissues. This metabolic stability is precisely why BAPA retains its specific anti-senescence properties over long periods without triggering canonical cytokinin responses like callus growth.
Q: Does BAPA have any interaction with AHK3 at all? A: It is highly nuanced. While in vitro assays show no/low binding affinity to AHK3, in vivo studies have shown that BAPA's ability to 4 actually requires the presence of the AHK3 receptor[4]. This suggests that AHK3 may act as a necessary co-factor or scaffold in the alternative MAPK defense pathway, even if canonical phosphorelay (callus induction) is not triggered.
References
- Source: MDPI (International Journal of Molecular Sciences)
- Aromatic Cytokinin Arabinosides Promote PAMP-like Responses and Positively Regulate Leaf Longevity Source: ResearchGate URL
- Source: MDPI (International Journal of Molecular Sciences)
- Chemically Induced Resistance to Pathogen Infection in Arabidopsis by Cytokinin (Trans‐Zeatin)
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Anti-Senescence Activity of Cytokinin Arabinosides in Wheat and Arabidopsis Is Negatively Correlated with Ethylene Production [mdpi.com]
- 4. Chemically Induced Resistance to Pathogen Infection in Arabidopsis by Cytokinin (Trans‐Zeatin) and an Aromatic Cytokinin Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
overcoming enzymatic degradation of cytokinins by using arabinoside conjugates
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and knowledge base to address the specific challenges of cytokinin instability in both plant biotechnology and mammalian drug development.
Cytokinins are potent signaling molecules, but their rapid enzymatic degradation often limits their experimental and therapeutic utility. This guide explores the mechanistic causality behind cytokinin degradation and provides validated protocols for utilizing N9-arabinoside conjugates to bypass these metabolic roadblocks.
I. Core Troubleshooting Guide: Cytokinin Instability
Issue 1: Rapid loss of biological activity in long-term cell cultures or whole-tissue assays.
-
The Causality: Free cytokinin bases (such as trans-zeatin or isopentenyladenine) possess an unsaturated N6-isoprenoid or aromatic side chain. In both plant and some heterologous systems, these molecules are rapidly catabolized by Cytokinin Oxidase/Dehydrogenase (CKX)[1]. CKX is a flavoprotein that irreversibly cleaves the N6 side chain via an oxidative or dehydrogenation mechanism, yielding an inactive adenine derivative and a side-chain-derived aldehyde[2].
-
The Solution: Transition from free bases to N9-arabinoside conjugates (e.g., 6-benzylaminopurine-9-arabinoside, BAPA). Substituting the N9 position of the purine ring with an arabinosyl moiety sterically hinders the molecule from properly orienting within the CKX catalytic pocket[2]. Furthermore, unlike N9-ribosides, which can be rapidly phosphorylated by adenosine kinases or cleaved by nucleosidases[3], the
-D-arabinofuranosyl configuration is highly resistant to these secondary metabolic enzymes, ensuring a prolonged half-life[4].
Issue 2: Poor bioavailability and high clearance rates in mammalian in vivo models.
-
The Causality: When exploring cytokinins (like kinetin) for anti-aging or anti-cancer applications, mammalian purine metabolism rapidly clears free bases. While researchers often try N9-ribosides to improve solubility, ribosides are easily recognized by equilibrative nucleoside transporters (ENTs) and rapidly metabolized[5].
-
The Solution: Arabinoside conjugates act as synthetic nucleoside analogs. Similar to the antiviral drug Vidarabine (Ara-A), the arabinose sugar prevents rapid enzymatic deamination and cleavage in mammalian serum[4]. This allows the conjugate to act as a stable prodrug or a sustained-signaling molecule, maintaining therapeutic concentrations over extended periods without the toxicity spikes associated with high-dose free-base administration.
II. Quantitative Data Summary: Cytokinin Conjugate Comparison
To aid in experimental design, the following table synthesizes the biochemical properties of various cytokinin forms.
| Cytokinin Form | Susceptibility to CKX Cleavage | Affinity for Classical Receptors (e.g., AHK3) | Metabolic Stability (Half-life) | Primary Experimental Application |
| Free Base (e.g., tZ, iP) | High (Rapid degradation)[1] | Very High[6] | Short (< 2 hours in vivo) | Acute receptor activation assays. |
| N9-Riboside (e.g., tZR) | Moderate to High | Low (Requires conversion to free base)[6] | Short to Medium | Transport studies (xylem/phloem). |
| N9-Glucoside | Low (Resistant)[7] | None (Inactive) | Long (Storage form) | Long-term inactive storage pools. |
| N9-Arabinoside (e.g., BAPA) | Very Low (Highly Resistant) [8] | Low to Moderate[8] | Very Long | Anti-senescence, sustained stress-priming [9]. |
III. Validated Experimental Methodology
To empirically validate the resistance of your synthesized arabinoside conjugates against enzymatic degradation, utilize the following self-validating in vitro CKX degradation assay.
Protocol: In Vitro Enzymatic Degradation Assay using Recombinant CKX
This protocol ensures that any observed sustained biological activity is causally linked to CKX resistance rather than downstream signaling anomalies.
Materials:
-
Recombinant Zea mays CKX1 (ZmCKX1) expressed in Pichia pastoris[5].
-
Substrates: 10 mM stock of Free Base (e.g., trans-zeatin) and Arabinoside Conjugate (e.g., BAPA) in DMSO.
-
Reaction Buffer: 100 mM McIlvaine buffer (pH 6.0) containing 0.5 mM 2,6-dichlorophenolindophenol (DCPIP) as an electron acceptor.
Step-by-Step Workflow:
-
Preparation: Dilute the cytokinin substrates in the reaction buffer to a final concentration of 100
M. Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation. -
Initiation: Add 0.1
g of purified recombinant ZmCKX1 to 1 mL of the reaction mixture. -
Incubation: Incubate the mixture at 37°C.
-
Sampling: Extract 100
L aliquots at time points 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 100 L of ice-cold methanol. -
Centrifugation: Spin the quenched samples at 12,000 x g for 10 minutes at 4°C to precipitate the denatured enzyme.
-
HPLC-UV Analysis: Inject 20
L of the supernatant into a C18 reverse-phase HPLC column. Use a gradient of water/acetonitrile (with 0.1% TFA). Monitor absorbance at 268 nm. -
Data Interpretation: Calculate the degradation rate by plotting the area under the curve (AUC) of the intact substrate peak over time. The free base will show a rapid exponential decay, whereas the arabinoside conjugate will display a near-horizontal line, confirming steric resistance to CKX.
IV. Mechanistic Visualization
The following diagram illustrates the divergent metabolic fates of free cytokinins versus arabinoside conjugates when exposed to degradative enzymes.
Fig 1: Mechanism of CKX-mediated degradation of free cytokinins vs. steric protection afforded by N9-arabinoside conjugation.
V. Frequently Asked Questions (FAQs)
Q: Do arabinoside conjugates retain the same receptor binding affinity as free bases? A: No. The addition of the bulky arabinosyl group at the N9 position significantly reduces the binding affinity to classical membrane-bound histidine kinase receptors (like AHK3 or CRE1/AHK4)[8]. However, compounds like BAPA still induce potent downstream physiological effects, such as pathogen resistance (PAMP-like responses) and delayed leaf senescence[9]. This suggests they either act via alternative signaling cascades, act as chemical priming agents, or are very slowly hydrolyzed in vivo to release the active free base over time[8].
Q: Why use an arabinoside instead of a standard riboside conjugate?
A: While N9-ribosides (like trans-zeatin riboside) occur naturally as transport molecules, they are not metabolically stable. Ribosides are rapidly converted back into free bases by nucleosidases or phosphorylated into nucleotides by adenosine kinases (ADK)[3]. The arabinose sugar is an epimer of ribose; this slight stereochemical shift makes the
Q: Can arabinoside cytokinins cross cellular membranes effectively? A: Yes, but the kinetics differ from free bases. Free bases and ribosides are actively transported by Equilibrative Nucleoside Transporters (ENTs) and Purine Permeases (PUPs)[5]. Because arabinosides are synthetic structural analogs, their affinity for ENTs is altered. However, their slightly increased lipophilicity (depending on the N6 side chain, such as in 3-methoxy-BAPA) allows for sufficient membrane permeation to exert intracellular effects without being immediately sequestered into vacuoles[9].
VI. References
-
"ANTICANCER ACTIVITY OF CYTOKININS: STRUCTURE-ACTIVITY RELATIONSHIP STUDIES" UPOL. Available at:
-
"Evolution of cytokinin biosynthesis and degradation" Journal of Experimental Botany. Available at:
-
"Kinetic and chemical analyses of the cytokinin dehydrogenase-catalysed reaction: correlations with the crystal structure" Biochemical Journal. Available at:
-
"Chemically Induced Resistance to Pathogen Infection in Arabidopsis by Cytokinin (Trans-Zeatin) and an Aromatic Cytokinin Arabinoside" PMC - NIH. Available at:
-
"Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back" PMC - NIH. Available at:
-
"On the biological activity of cytokinin free bases and their ribosides" PMC - NIH. Available at:
-
"Aromatic Cytokinin Arabinosides Promote PAMP-like Responses and Positively Regulate Leaf Longevity" PubMed - NIH. Available at:
-
"Accepted Manuscript - Oxford Academic (Adenosine Kinase and Cytokinin Metabolism)" Oxford Academic. Available at:
-
"Cytokinins - PMC - NIH" PMC - NIH. Available at:
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. portlandpress.com [portlandpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.upol.cz [library.upol.cz]
- 6. On the biological activity of cytokinin free bases and their ribosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokinins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemically Induced Resistance to Pathogen Infection in Arabidopsis by Cytokinin (Trans‐Zeatin) and an Aromatic Cytokinin Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aromatic Cytokinin Arabinosides Promote PAMP-like Responses and Positively Regulate Leaf Longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic N6-Benzyladenine Arabinoside
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in nucleoside chemistry, I frequently encounter researchers struggling with the isolation of arabinosyl nucleosides. The synthesis of N6-benzyladenine arabinoside (N6-benzyl-ara-A)—whether via nucleophilic aromatic substitution of 6-chloropurine arabinoside or via Mitsunobu alkylation—often yields a complex reaction matrix 1.
The arabinofuranosyl moiety, with its unique stereochemistry (the 2'-OH is in the 'up' or
Isolation and Purification Strategy
The purification of N6-benzyladenine arabinoside requires an orthogonal approach. We utilize a liquid-liquid extraction (LLE) to remove polar salts and unreacted amines, followed by normal-phase flash chromatography for bulk impurity removal, and finally, reversed-phase HPLC (RP-HPLC) to resolve closely eluting stereoisomers (anomers) 2.
Workflow for extraction and purification of synthetic N6-benzyladenine arabinoside.
Understanding the Reaction Matrix & Impurities
Before running any column, you must understand the physiochemical properties of your by-products. The table below summarizes the quantitative and qualitative data for typical impurities encountered during this synthesis.
| Impurity / By-product | Origin | Polarity Relative to Target | Recommended Purification Strategy |
| Unreacted Benzylamine | Excess reagent | Highly polar (streaks heavily) | Aqueous acidic wash (LLE) prior to chromatography. |
| 6-Chloropurine arabinoside | Unreacted starting material | Slightly less polar | Flash Chromatography (DCM:MeOH gradient). |
| Glycosylation side-reaction | Nearly identical | RP-HPLC (Isocratic or shallow gradient). | |
| N7-Regioisomer | Alkylation/Glycosylation | Less polar | Flash Chromatography or Recrystallization (EtOH/H2O). |
| Triphenylphosphine Oxide | Mitsunobu reagent byproduct | Co-elutes on normal phase | Cold ether trituration or specific deprotection strategies. |
Step-by-Step Purification Methodologies
Protocol A: Normal-Phase Flash Chromatography (Bulk Cleanup)
Causality Note: The three free hydroxyl groups on the arabinose sugar act as strong hydrogen bond donors to the silanol groups on the silica gel. Using a purely hydrophobic solvent like hexane/ethyl acetate will result in irreversible binding. We must use a protic modifier (Methanol) to disrupt these interactions.
-
Sample Loading: Dry-load the crude organic extract onto Celite or silica gel (1:3 ratio of sample to silica). This prevents the "solvent front" effect that occurs when loading a highly polar mixture in a strong solvent.
-
Column Equilibration: Equilibrate a 230-400 mesh silica gel column with 100% Dichloromethane (DCM).
-
Gradient Elution:
-
Run 0% to 5% Methanol (MeOH) in DCM over 3 column volumes (CV) to elute lipophilic impurities (e.g., N7-isomers, protected intermediates).
-
Increase to 10% MeOH in DCM over 5 CV. The N6-benzyladenine arabinoside typically elutes here.
-
Self-Validation: Spot fractions on a TLC plate and develop in 15% MeOH/DCM. Visualize under short-wave UV (254 nm).
-
-
Concentration: Pool UV-active fractions containing the target mass and evaporate under reduced pressure at 35°C to prevent thermal degradation.
Protocol B: Preparative RP-HPLC (Isomer Resolution)
Causality Note: Normal-phase silica cannot effectively separate the
-
Sample Preparation: Dissolve the flash-purified product in 5% Acetonitrile (MeCN) in water. Filter through a 0.22 µm PTFE syringe filter.
-
Column: C18 Preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Ultra-pure Water + 10 mM Ammonium Acetate (pH ~6.5).
-
Solvent B: HPLC-grade Acetonitrile.
-
-
Gradient: Run a shallow gradient from 5% B to 40% B over 40 minutes. The shallow slope is critical to separate the
-anomer (which usually elutes slightly earlier) from the desired -anomer. -
Collection: Monitor absorbance at 254 nm and 268 nm (characteristic
for N6-substituted adenines). -
Recovery: Pool the pure fractions and lyophilize directly. The volatile ammonium acetate will sublime, leaving pure N6-benzyladenine arabinoside.
Troubleshooting & Decision Matrix
If your post-purification analysis (LC-MS or NMR) reveals lingering impurities, use the following decision matrix to course-correct.
Decision matrix for resolving common co-eluting impurities during synthesis.
Frequently Asked Questions (FAQs)
Q: My product streaks severely on silica TLC, making flash chromatography impossible to optimize. How do I fix it? A: The arabinose sugar's hydroxyl groups bind strongly to silanol. To disrupt this, add 1% of a volatile base like Triethylamine (TEA) to your DCM/MeOH mobile phase. Alternatively, utilizing end-capped C18 silica for your TLC and flash chromatography will entirely eliminate this hydrogen-bonding issue.
Q: I used the Mitsunobu reaction for N6-alkylation. How do I remove the massive triphenylphosphine oxide (TPPO) peak that co-elutes with my product? A: TPPO is notoriously difficult to separate from nucleosides on normal-phase silica. A highly effective field technique is to perform deacetylation with 4M n-propylamine in methanol prior to chromatography. This significantly alters the nucleoside's polarity, allowing it to easily separate from the lipophilic TPPO during the subsequent silica plug 3. Alternatively, trituration of the crude mixture with cold diethyl ether can precipitate the nucleoside while leaving TPPO in solution.
Q: How can I definitively distinguish between the
References
- Trinucleotide mRNA Cap Analogue N6-Benzylated at the Site of Posttranscriptional m6Am Mark Facilitates mRNA Purific
- Synthesis of N6-Substituted Adenosines as Cytokinin Nucleosides - ResearchG
- Modification of the length and structure of the linker of N6-benzyladenosine modulates its selective antiviral activity - Elsevier Masson SAS / hwchem.com -
Sources
resolving peak overlap of BAP and BAP-arabinoside in HPLC analysis
Welcome to the technical support center for resolving peak overlap between 6-Benzylaminopurine (BAP) and its BAP-arabinoside derivative in High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing this specific separation challenge.
Introduction: The Challenge of Separating Structurally Similar Cytokinins
6-Benzylaminopurine (BAP) is a synthetic cytokinin widely used in plant tissue culture to stimulate cell division and growth.[1] Its arabinoside, a glycosylated form, often exists alongside the parent compound in biological matrices. Due to their structural similarity—differing only by the addition of an arabinose sugar moiety—they exhibit comparable polarities, which frequently leads to co-elution or significant peak overlap in standard reversed-phase HPLC methods.[2][3][4] This guide provides a systematic approach to diagnose and resolve this common chromatographic problem, ensuring accurate and reliable quantification.
Core Principles of Separation
The resolution of two chromatographic peaks is governed by the resolution equation, which depends on three key factors: efficiency (N) , selectivity (α) , and retention factor (k') .[4][5] To resolve co-eluting peaks, we must manipulate one or more of these parameters.
Troubleshooting Guide: From Diagnosis to Resolution
This section is structured in a question-and-answer format to directly address the issues you may be encountering.
Q1: My BAP and BAP-arabinoside peaks are completely co-eluting on my C18 column. What is the first thing I should check?
A1: First, confirm system suitability and the fundamental cause. Before making significant method changes, it's crucial to ensure your HPLC system is performing optimally.[2]
-
System Health Check:
-
Peak Shape: Look for signs of peak tailing or fronting on other, well-resolved peaks in your chromatogram.[6] Poor peak shape can exacerbate overlap. This could indicate issues like a contaminated column, a void at the column head, or extra-column volume.[2][6]
-
System Pressure: A stable system pressure is indicative of a healthy pump and column. Fluctuations can affect retention time reproducibility.
-
Injection Solvent: Injecting your sample in a solvent significantly stronger than your initial mobile phase can cause peak distortion and apparent co-elution.[2][6] Whenever possible, dissolve your sample in the mobile phase.
-
-
Understanding the Chemistry: BAP is more non-polar than BAP-arabinoside. The addition of the polar arabinose sugar makes the arabinoside more hydrophilic. Therefore, in a standard reversed-phase setup (e.g., C18 column), BAP-arabinoside should elute before BAP. If your retention order is reversed or peaks are perfectly merged, it points to a significant lack of selectivity in your current method.
Q2: I've confirmed my system is working correctly, but the peaks are still overlapping. How can I improve separation by modifying the mobile phase?
A2: Mobile phase optimization is the most powerful tool for manipulating selectivity. The key is to alter the ionization state of the analytes and their interaction with the stationary phase.
-
Adjusting Mobile Phase pH: The ionization of BAP and its arabinoside can be controlled by pH, which dramatically affects their retention on a reversed-phase column.[7][8][9]
-
The Rationale: BAP has a purine ring system that can be protonated under acidic conditions. By adjusting the pH, you change the charge state of the molecule, thereby altering its polarity and interaction with the C18 stationary phase.
-
Recommended Protocol:
-
Start with a mobile phase containing an acidic modifier, such as 0.1% formic acid or 0.1% acetic acid in both the aqueous (A) and organic (B) phases. This typically sets the pH between 2.5 and 3.5.[2]
-
Systematically increase the pH. Prepare mobile phases with a suitable buffer (e.g., ammonium formate or ammonium acetate) at pH 4.0, 5.0, and 6.0.
-
Inject your standard mixture at each pH condition and observe the change in retention times and resolution. Often, a pH that is approximately 1-2 units away from the analyte's pKa provides the most stable and robust separation.[8][9][10]
-
-
-
Modifying Organic Solvent Strength & Type:
-
Gradient Optimization: If you are using an isocratic method, switching to a gradient is the next logical step. If you are already using a gradient, make it shallower. A slower increase in the organic solvent percentage over time will increase the opportunity for the two compounds to separate.[2]
-
Solvent Type: While acetonitrile is the most common organic modifier for reversed-phase HPLC, switching to methanol can alter selectivity. Methanol is a more polar solvent and has different hydrogen bonding characteristics, which can change the elution order or improve the separation of closely related compounds.
-
| Parameter | Initial Condition (Example) | Optimization Strategy | Expected Outcome |
| Mobile Phase A | Water | Water with 0.1% Formic Acid (pH ~2.7) | Increased retention of BAP, potentially improving separation. |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid | Consistent pH throughout the gradient. |
| Gradient | 20-80% B in 10 min | 20-50% B in 20 min (Shallower Gradient) | Increased resolution between early-eluting peaks. |
| Organic Solvent | Acetonitrile | Methanol | Altered selectivity (α), potentially changing peak elution order. |
Table 1: Mobile Phase Optimization Strategies
Q3: I've tried optimizing the mobile phase, but the resolution is still not sufficient for quantification. What are my options for changing the stationary phase?
A3: If mobile phase adjustments are insufficient, changing the column chemistry is the next step. A different stationary phase will offer a different selectivity.
-
Phenyl-Hexyl Columns: These columns provide alternative selectivity to C18 phases due to pi-pi interactions between the phenyl rings of the stationary phase and the aromatic structure of BAP and its arabinoside. This can often resolve compounds that co-elute on a C18.
-
Pentafluorophenyl (PFP) Columns: PFP columns offer a unique combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. They are particularly effective at separating isomers and closely related aromatic compounds.
-
Mixed-Mode Columns: Columns like the Primesep 100 combine reversed-phase and ion-exchange characteristics.[1][11] This dual retention mechanism can be highly effective for separating compounds with differing polarities and ionizable groups, such as BAP and its arabinoside.
Frequently Asked Questions (FAQs)
Q: What is a typical starting HPLC method for BAP analysis? A: A common starting point is a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase of methanol and water, often in a 50:50 isocratic mixture, and UV detection around 270 nm.[12] However, this simple method is often insufficient to separate BAP from its arabinoside.
Q: Can temperature affect the separation? A: Yes, column temperature can influence separation.[13] Increasing the temperature (e.g., from 30°C to 45°C) will decrease mobile phase viscosity, which can improve efficiency and sometimes alter selectivity. However, its effect is generally less pronounced than that of mobile phase composition.
Q: My peaks are showing a "shoulder" rather than two distinct peaks. Is this still co-elution? A: Yes, a peak shoulder is a classic sign of partial co-elution, where two compounds are not fully resolved.[4][6] The troubleshooting steps outlined above are designed to turn that shoulder into two separate, baseline-resolved peaks.
Q: Would switching to Ultra-High-Performance Liquid Chromatography (UHPLC) help? A: Switching to UHPLC can significantly improve resolution. UHPLC systems use columns with smaller particles (typically sub-2 µm), which dramatically increases column efficiency (N). This results in sharper, narrower peaks, which can resolve components that overlap in conventional HPLC.
Q: Is Mass Spectrometry (MS) detection a viable alternative? A: Absolutely. If chromatographic separation proves impossible, HPLC-MS can provide the necessary selectivity. BAP and BAP-arabinoside have different molecular weights and will produce different parent ions in the mass spectrometer. By using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), you can quantify each compound independently, even if they co-elute from the column.[14][15][16][17]
References
-
Study on the method for determining 6-benzylaminopurine content in ethephon by HPLC. (n.d.). Semantic Scholar. Retrieved from [Link]
-
HPLC Method for Analysis of 6-Benzylaminopurine (N6-Benzyladenine) on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
6-Benzylaminopurine. (n.d.). SIELC Technologies. Retrieved from [Link]
-
HPLC Troubleshooting. (n.d.). Waters Corporation. Retrieved from [Link]
-
Lin, Y., et al. (2021). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Molecules, 26(13), 3809. Retrieved from [Link]
-
Plunkett, W., et al. (1983). Simultaneous determination of cytosine arabinoside, its nucleotides and metabolites by ion-pair high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 277, 175-185. Retrieved from [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved from [Link]
-
Morris, R. O., et al. (1976). A Simple, Inexpensive, High Pressure Liquid Chromatographic Method for Separating Cytokinins in Plant Extracts. Plant Physiology, 58(2), 178-181. Retrieved from [Link]
-
Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. (n.d.). The Analytical Scientist. Retrieved from [Link]
-
Determination of 6-Benzylaminopurine in Bean Sprouts by Capillary Electrophoresis Compared with HPLC. (2016). ResearchGate. Retrieved from [Link]
-
HPLC Determination of 6-Benzylaminopurine (N6-Benzyladenine) on Newcrom B Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube. Retrieved from [Link]
-
HPLC-based quality control of cytarabine preparations. (2006). ResearchGate. Retrieved from [Link]
-
Equivalent HPLC Columns. (n.d.). SMT. Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved from [Link]
-
Separation of five cytokinins on reversed-phase C18... (n.d.). ResearchGate. Retrieved from [Link]
-
HPLC Method for Analysis of Kinetin Phytohormone on Primesep 100 Column. (2024, September 10). SIELC Technologies. Retrieved from [Link]
-
HPLC MS Method for the Analysis of Cytokinins: A Phytohormone Class and Brassinazole on Primesep 200 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (2022, April 15). LCGC International. Retrieved from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
Fast-atom bombardment mass spectrometry of conjugated benzo(a)pyrene metabolites. (1989). Rapid Communications in Mass Spectrometry, 3(9), 286-288. Retrieved from [Link]
-
Analytical techniques for the detection of benzo[a]pyrene and other polycyclic aromatic hydrocarbons in food. (2025, December 30). Comprehensive Reviews in Food Science and Food Safety. Retrieved from [Link]
-
Mass spectra of BaP and its metabolites with ethylation. (n.d.). ResearchGate. Retrieved from [Link]
-
HPLC method development and validation for simultaneous detection of Arabinoside-C and doxorubicin. (2010). Toxicology Mechanisms and Methods, 20(8), 472-481. Retrieved from [Link]
-
Recognition of Aromatic Hydrocarbon Compounds in Some Grilled Beef Products on the Egyptian Market by Gas Chromatography-Mass Spectrophotometry Technique. (2022). ResearchersLinks. Retrieved from [Link]
-
HPLC separation of enantiomers of some potential beta-blockers of the aryloxyaminopropanol type using macrocyclic antibiotic chiral stationary phases. (2006). ResearchGate. Retrieved from [Link]
-
Micellar electrokinetic capillary chromatography quantification of cytosine arabinoside and its metabolite, uracil arabinoside, in human serum. (2001). Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 261-267. Retrieved from [Link]
-
Ion-pair liquid chromatography of cytarabine and uracil-arabinoside in human plasma. (1995). Arzneimittelforschung, 45(5), 616-619. Retrieved from [Link]
-
Chromatogram of four PAHs markers such as BaA, Chr, BbF and BaP... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. HPLC Method for Analysis of 6-Benzylaminopurine (N6-Benzyladenine) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. waters.com [waters.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. youtube.com [youtube.com]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. moravek.com [moravek.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. 6-Benzylaminopurine | SIELC Technologies [sielc.com]
- 12. scispace.com [scispace.com]
- 13. Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Fast-atom bombardment mass spectrometry of conjugated benzo(a)pyrene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Food Science and Preservation [ekosfop.or.kr]
- 17. researchgate.net [researchgate.net]
minimizing side reactions in the synthesis of N9-glycosylated cytokinins
Technical Support Center: Synthesis of N9-Glycosylated Cytokinins
Welcome to the technical support center for the synthesis of N9-glycosylated cytokinins. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to help you navigate the complexities of cytokinin glycosylation and minimize the formation of unwanted side products, thereby improving the yield and purity of your target N9-isomers.
Introduction: The Challenge of Regioselectivity in Cytokinin Glycosylation
Cytokinins, a class of phytohormones, undergo glycosylation at various positions on the purine ring, most commonly at the N3, N7, and N9 positions.[1] While N9-glycosylated cytokinins are of significant interest for their biological activities and potential therapeutic applications, achieving regioselective synthesis is a major hurdle.[2][3][4] The primary challenge lies in controlling the glycosylation reaction to favor the N9 position over the thermodynamically favored N7 position.[2][5] This guide will explore the chemical principles behind these side reactions and provide practical strategies to maximize the yield of your desired N9-product.
Frequently Asked Questions (FAQs)
Q1: Why is the formation of N7 and N3-isomers a common problem in cytokinin glycosylation?
A1: The purine ring of cytokinins has multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9). During glycosylation, the glycosyl donor can react with any of these sites. The formation of N7 and N3 isomers is common due to the electronic properties and tautomeric forms of the purine ring.[5] The N7 position is often thermodynamically favored, making it a significant competing site for glycosylation.[2][5]
Q2: What is the Vorbrüggen glycosylation and what are its common pitfalls?
A2: The Vorbrüggen glycosylation is a widely used method for the synthesis of nucleosides. It typically involves the reaction of a silylated nucleobase with a per-acylated sugar in the presence of a Lewis acid catalyst, such as TMSOTf or SnCl₄.[6] While effective, a common pitfall is the formation of a mixture of N7 and N9 isomers.[7] The regioselectivity can be highly dependent on the solvent, catalyst, and the specific cytokinin substrate. For instance, the use of acetonitrile as a solvent can sometimes lead to the formation of an unexpected side-product where the solvent itself acts as a nucleophile.[8]
Q3: Can protecting groups help improve N9-regioselectivity?
A3: Yes, protecting groups play a crucial role in directing glycosylation to the N9 position.[9][10] Bulky protecting groups on the C6 substituent of the purine ring can sterically hinder the N7 position, thereby favoring attack at N9.[2][11] For example, the use of a 6-O-diphenylcarbamoyl group has been shown to significantly improve N9 selectivity.[2][11] Similarly, introducing a 6-(2-alkylimidazol-1-yl) group has been reported to lead to regiospecific N9 glycosylation due to the coplanar conformation of the imidazole and purine rings, which shields the N7 position.[2][11]
Q4: Are there enzymatic methods to synthesize N9-glycosylated cytokinins with high selectivity?
A4: Enzymatic methods offer a highly selective alternative to chemical synthesis.[12][13] Purine nucleoside phosphorylases (PNPs) can catalyze the reversible reaction between a purine base and α-D-ribose-1-phosphate to form the corresponding nucleoside.[12][13] This approach often yields the N9-isomer with high to quantitative yields.[12] Additionally, uridine diphosphate glycosyltransferases (UGTs) are known to be involved in the N-glucosylation of cytokinins in plants, and these enzymes can be harnessed for synthetic purposes.[1][14][15]
Troubleshooting Guide
Problem 1: Low Yield of the Desired N9-Isomer and a High Proportion of N7/N3-Isomers
Underlying Cause: This is the most common issue and is rooted in the inherent reactivity of the purine ring. The N7 position is often more accessible and can be the thermodynamically preferred site of glycosylation.
Troubleshooting Workflow:
Troubleshooting Decision Workflow
Solutions & Explanations:
-
Optimize Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the N9/N7 ratio. Aprotic solvents like DMF are commonly used, but systematic screening of solvents such as acetonitrile, 1,2-dichloroethane, and THF is recommended.[8][16] In some cases, switching from acetonitrile to 1,2-dichloroethane has been shown to prevent side reactions and improve yields.[8]
-
Temperature: Glycosylation reactions are often sensitive to temperature. Running the reaction at lower temperatures can sometimes improve selectivity by favoring the kinetically controlled product.
-
Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid are critical. Common catalysts include TMSOTf, SnCl₄, and TiCl₄.[17][7] The N7/N9 isomer distribution can be significantly altered by switching between these catalysts.[17][7]
-
-
Employ Protecting Group Strategies:
-
Bulky C6-Substituents: Introducing a sterically demanding group at the C6 position of the purine can effectively block the N7 position. The 6-(2-alkylimidazol-1-yl)purine strategy is particularly effective, leading to regiospecific N9 glycosylation.[2][11]
-
Acyl Protecting Groups: The use of 6-(acylamido)purines with potassium salts can lead to a higher proportion of the N9-glycosyl derivative.[18]
-
-
Consider Alternative Synthetic Routes:
-
Enzymatic Synthesis: For the synthesis of N9-ribosides, using a purine nucleoside phosphorylase (PNP) is an excellent option that offers high regioselectivity and often quantitative yields.[12][13]
-
Chemoenzymatic Approaches: A chemoenzymatic strategy can be employed where a ribose is used as a protecting group. The N-glycosidic bond of an N6-substituted adenosine can be enzymatically cleaved to yield the desired cytokinin.[12][13]
-
Problem 2: Anomeric Mixture (α and β isomers) in the Product
Underlying Cause: The formation of an anomeric mixture is a common challenge in glycosylation chemistry. It arises from the two possible stereochemical outcomes at the anomeric carbon of the sugar.
Solutions & Explanations:
-
Neighboring Group Participation: The choice of protecting group at the C2 position of the sugar is crucial. An acyl group (e.g., acetyl, benzoyl) can participate in the reaction through the formation of a cyclic intermediate, which directs the incoming nucleobase to attack from the opposite face, resulting in the exclusive formation of the 1,2-trans-glycoside.[6][9]
-
Solvent Effects: The solvent can influence the stereoselectivity. For instance, in some cases, using a binary solvent mixture like CH₃CN/toluene or CH₃CN/CH₂Cl₂ can improve the stereoselectivity of the glycosylation.[16]
-
Catalyst Control: The choice of Lewis acid and reaction conditions can also impact the anomeric ratio.
Key Protocols
Protocol 1: General Vorbrüggen Glycosylation for N9-Ribosylation
This protocol is a general guideline and may require optimization for specific cytokinin substrates.
Materials:
-
Cytokinin of interest
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
1,2,3,5-tetra-O-acetyl-β-D-ribofuranose
-
Anhydrous 1,2-dichloroethane
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Silylation of the Cytokinin:
-
A suspension of the cytokinin (1 mmol) and a catalytic amount of ammonium sulfate in HMDS (10 mL) is refluxed until the solution becomes clear (typically 2-4 hours).
-
The excess HMDS is removed under reduced pressure to yield the silylated cytokinin, which is used immediately in the next step.
-
-
Glycosylation Reaction:
-
The silylated cytokinin is dissolved in anhydrous 1,2-dichloroethane (20 mL) under an inert atmosphere (argon or nitrogen).
-
1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.2 mmol) is added to the solution.
-
The reaction mixture is cooled to 0 °C, and TMSOTf (1.2 mmol) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, and dried over sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to separate the N9 and N7 isomers.
-
-
Deprotection:
-
The acetyl groups are removed by treating the purified product with a solution of methanolic ammonia or sodium methoxide in methanol.
-
Protocol 2: Enzymatic Synthesis of N9-Ribosides using Purine Nucleoside Phosphorylase (PNP)
Materials:
-
Cytokinin of interest
-
α-D-ribose-1-phosphate
-
Purine Nucleoside Phosphorylase (PNP)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the cytokinin (1 mmol) and α-D-ribose-1-phosphate (1.2 mmol) in the phosphate buffer.
-
Add the PNP enzyme to the solution. The optimal amount of enzyme should be determined experimentally.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37 °C) with gentle agitation.
-
Monitor the progress of the reaction by HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, the enzyme can be denatured by heating or removed by ultrafiltration.
-
The product can be purified from the reaction mixture by standard chromatographic techniques such as reverse-phase HPLC.
-
Data Summary
The regioselectivity of cytokinin glycosylation is highly dependent on the reaction conditions. The following table summarizes representative data on the influence of the Lewis acid catalyst on the N7/N9 isomer ratio in the glycosylation of 6-chloropurine, a common precursor for cytokinin synthesis.
| Catalyst | Solvent | N7/N9 Ratio | Reference |
| SnCl₄ | Acetonitrile | 1:1.5 | [17] |
| TiCl₄ | Acetonitrile | 1:1.2 | [17] |
| SnCl₄ | 1,2-Dichloroethane | 1:2.3 | [17] |
| TiCl₄ | 1,2-Dichloroethane | 1:1.8 | [17] |
Note: Ratios are approximate and can vary based on specific reaction conditions.
Visualizing Reaction Pathways
General Glycosylation Reaction Scheme
References
- Antonov, A. S., et al. (2018). Chemoenzymatic synthesis of cytokinins from nucleosides: ribose as a blocking group. [Source not further specified]
- Holec, J., et al. (2020). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants.
- Nisler, J., et al. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. Biomolecules.
- Revankar, G. R., & Robins, R. K. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive.
- Holec, J., et al. (2020). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. [Source not further specified].
- Cottam, H. B., & Robins, R. K. (2008). Methods for selective N-9 glycosylation of purines.
- Perreault, H., et al. (2020). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Beilstein Journal of Organic Chemistry.
- Šmehilová, M., et al. (2016). Cytokinin-Specific Glycosyltransferases Possess Different Roles in Cytokinin Homeostasis Maintenance. Frontiers in Plant Science.
- Robins, M. J., et al. (2005). 6-(2-Alkylimidazol-1-yl)
- Robins, M. J., et al. (2005). 6-(2-Alkylimidazol-1-yl)
- Plíhal, O., et al. (2013). N9-substituted aromatic cytokinins with negligible side effects on root development are an emerging tool for in vitro culturing. Plant Signaling & Behavior.
- Hošek, P., et al. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. Frontiers in Plant Science.
- Tloušt'ová, E., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. The Journal of Organic Chemistry.
- Plíhal, O., et al. (2013). N9-substituted aromatic cytokinins with negligible side effects on root development are an emerging tool for in vitro culturing. Plant Signaling & Behavior.
- Tloušt'ová, E., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. The Journal of Organic Chemistry.
- BenchChem. (2025).
- Antonov, A. S., et al. (2018). Chemoenzymatic Synthesis of Cytokinins from Nucleosides: Ribose as a Blocking Group.
- Wang, C., et al. (2005). Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin.
- van der Vorm, S., & van der Marel, G. A. (2018). Protective group strategies in carbohydrate and peptide chemistry.
- Boltje, T. J., & van der Marel, G. A. (2012).
- Plíhal, O., et al. (2013). N9-substituted aromatic cytokinins with negligible side effects on root development are an emerging tool for in vitro culturing. Plant Signaling & Behavior.
- Hluska, T., et al. (2021). Biochemical and Structural Aspects of Cytokinin Biosynthesis and Degradation in Bacteria.
- Hou, B., et al. (2004). N-Glucosylation of Cytokinins by Glycosyltransferases of Arabidopsis thaliana. Journal of Biological Chemistry.
- Nisler, J., et al. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. Biomolecules.
- Nisler, J., et al. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. Biomolecules.
- Xia, Y., et al. (2024). Research progress in natural N-glycosides and synthetic methodologies for the formation of N-glycosidic bonds.
Sources
- 1. Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemoenzymatic synthesis of cytokinins from nucleosides: ribose as a blocking group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Cytokinin-Specific Glycosyltransferases Possess Different Roles in Cytokinin Homeostasis Maintenance [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. "N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2" by Minghong Zhong [scholarsarchive.byu.edu]
- 17. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US20080207891A1 - Methods For Selective N-9 Glycosylation of Purines - Google Patents [patents.google.com]
Technical Support Center: Stability of 6-benzylamino-9-arabinofuranosylpurine Solutions
Welcome to the technical support center for 6-benzylamino-9-arabinofuranosylpurine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling solutions of this important nucleoside analog. As there is limited direct literature on the stability of this specific molecule, this guide synthesizes established principles from closely related arabinofuranosyl nucleosides, such as Vidarabine (ara-A), and the fundamental chemistry of purine derivatives to provide a robust framework for your experimental success.
Fundamentals of 6-benzylamino-9-arabinofuranosylpurine Stability
Understanding the chemical vulnerabilities of 6-benzylamino-9-arabinofuranosylpurine is critical for maintaining its integrity in solution. The primary degradation pathway for nucleosides, including arabinosides, is the hydrolysis of the N-glycosidic bond that links the purine base to the sugar moiety. This reaction is highly dependent on pH.
Under acidic conditions , the purine ring is susceptible to protonation, which weakens the N-glycosidic bond and facilitates its cleavage. This results in the separation of the 6-benzylaminopurine base and the arabinofuranose sugar. The rate of this hydrolysis typically increases at lower pH values. For instance, the related compound Vidarabine demonstrates increased solubility at lower pH, which can also influence degradation kinetics.[1][2][3]
In alkaline conditions , while the glycosidic bond is generally more stable than in acidic conditions, other degradation pathways can become relevant. High pH can lead to modifications of the purine ring itself or catalyze other reactions if reactive species are present.
The stability of your 6-benzylamino-9-arabinofuranosylpurine solutions is therefore a critical parameter to control for ensuring the reproducibility and accuracy of your experimental results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity over time. | Degradation of the parent compound due to improper pH of the stock solution or experimental buffer. | Prepare fresh solutions for each experiment. If a stock solution must be stored, buffer it to a pH between 6.0 and 7.5 and store at -20°C or below. Perform a stability study to determine the acceptable storage duration under your specific conditions (see Experimental Protocols). |
| Appearance of new peaks in HPLC analysis. | This indicates the formation of degradation products. A common degradant is the free 6-benzylaminopurine base resulting from glycosidic bond cleavage. | Characterize the degradation products. If the primary new peak corresponds to 6-benzylaminopurine, this confirms acid-catalyzed hydrolysis. Adjust the pH of your solutions to be closer to neutral. |
| Precipitation of the compound in solution. | The solubility of nucleoside analogs can be pH-dependent. Changes in pH upon addition to media or buffers may reduce solubility. | Determine the pH-solubility profile of your compound. For Vidarabine, solubility increases at lower pH, though this also increases the rate of degradation.[1][2][3] Consider the use of co-solvents if pH adjustment is not a viable option, but validate that the co-solvent does not impact your experimental system. |
| Inconsistent experimental results. | This can be a direct consequence of using partially degraded solutions of 6-benzylamino-9-arabinofuranosylpurine. | Implement strict solution preparation and storage protocols. Always use freshly prepared solutions or solutions that are within their validated stability period. Qualify the purity of your solution by HPLC before critical experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing solutions of 6-benzylamino-9-arabinofuranosylpurine?
While specific data for this molecule is unavailable, based on the stability of similar nucleosides like Vidarabine, a slightly acidic to neutral pH range of 6.0 to 7.5 is recommended to minimize the rate of hydrolysis of the N-glycosidic bond.[2]
Q2: How should I prepare my stock solution?
It is recommended to dissolve 6-benzylamino-9-arabinofuranosylpurine in a high-quality solvent (e.g., DMSO, ethanol, or a buffer at the appropriate pH) at a concentration that allows for easy dilution into your final experimental medium. Ensure the final pH of the stock solution is within the recommended stability range.
Q3: Can I autoclave my solutions containing 6-benzylamino-9-arabinofuranosylpurine?
No. The combination of high temperature and pressure during autoclaving can significantly accelerate the degradation of the compound. It is strongly advised to sterile-filter your solutions through a 0.22 µm filter.
Q4: How can I monitor the stability of my solutions?
The most effective way to monitor stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the parent compound and detect the emergence of any degradation products over time.[4][5][6][7]
Q5: What are the expected degradation products?
The primary degradation product under acidic conditions is expected to be the free purine base, 6-benzylaminopurine, and arabinofuranose, resulting from the cleavage of the N-glycosidic bond. Other degradation products may form under oxidative, photolytic, or extreme pH stress.
Experimental Protocols
Protocol 1: Preparation of a Buffered Stock Solution
-
Weigh out the desired amount of 6-benzylamino-9-arabinofuranosylpurine powder.
-
Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO) if necessary.
-
Bring the solution to the final desired volume using a buffer at a pH between 6.0 and 7.5 (e.g., a phosphate or Tris-based buffer).
-
Verify the final pH of the solution.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a sterile, protected-from-light container.
-
Store at -20°C or -80°C. It is recommended to store in single-use aliquots to avoid multiple freeze-thaw cycles.
Protocol 2: HPLC Method for Stability Assessment
This is a general method that should be optimized for your specific equipment and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 15-20 minutes to elute the parent compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV absorbance maximum of 6-benzylamino-9-arabinofuranosylpurine.
-
Procedure:
-
Prepare your 6-benzylamino-9-arabinofuranosylpurine solution in the buffer of interest.
-
At specified time points (e.g., 0, 24, 48, 72 hours) under defined storage conditions (e.g., room temperature, 4°C, -20°C), take an aliquot of the solution.
-
Inject the aliquot onto the HPLC system.
-
Monitor the peak area of the parent compound and the emergence of any new peaks. A decrease in the parent peak area and an increase in new peak areas indicate degradation.
-
Visualizing Degradation Pathways
The following diagram illustrates the likely primary degradation pathway of 6-benzylamino-9-arabinofuranosylpurine under acidic conditions.
Caption: Proposed acid-catalyzed hydrolysis of 6-benzylamino-9-arabinofuranosylpurine.
References
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(6), 38-45.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.[Link]
-
Gao, J., et al. (2018). FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USI. Zenodo.[Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.[Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.[Link]
-
Pankiewicz, K. W., et al. (2009). Design and synthesis of vidarabine prodrugs as antiviral agents. Bioorganic & Medicinal Chemistry Letters, 19(4), 1139-1141. [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
-
Stavchansky, S., & Gutta, K. (2007). 5′-O-D-VALYL ara A, A POTENTIAL PRODRUG FOR IMPROVING ORAL BIOAVAILABILITY OF THE ANTIVIRAL AGENT VIDARABINE. The Internet Journal of Pharmacology, 5(2). [Link]
-
Vidarabine. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Zhang, H., et al. (2024). Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. International Journal of Molecular Sciences, 25(22), 13689. [Link]
Sources
- 1. Design and synthesis of vidarabine prodrugs as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5′-O-D-VALYL ara A, A POTENTIAL PRODRUG FOR IMPROVING ORAL BIOAVAILABILITY OF THE ANTIVIRAL AGENT VIDARABINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. onyxipca.com [onyxipca.com]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 6-benzylamino-9-(β-D-arabinofuranosyl)purine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Arabinofuranosylpurines
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. The stereochemistry of the sugar moiety is a critical determinant of their biological activity. While nature predominantly utilizes D-ribose and 2'-deoxy-D-ribose, nucleosides incorporating D-arabinose, such as Vidarabine (Ara-A), have demonstrated potent therapeutic effects. The key structural difference in arabinonucleosides is the epimeric configuration at the 2'-position of the sugar ring, where the hydroxyl group is oriented in a trans position relative to the 1'-anomeric proton, in contrast to the cis orientation in ribonucleosides. This seemingly minor change has profound implications for the molecule's conformation and its interaction with biological targets.
6-benzylaminopurine is a synthetic cytokinin that modulates plant growth and development.[1] The conjugation of this purine derivative with an arabinofuranosyl sugar creates a molecule with potential for novel biological activities, making its unambiguous structural characterization paramount. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information at the atomic level.[2]
Deciphering the Structure: A Deep Dive into the NMR Spectrum
The ¹H NMR Spectrum: Unraveling the Proton Environment
The proton NMR spectrum provides crucial information about the number of different types of protons and their connectivity. Key diagnostic signals for nucleosides are the anomeric proton (H-1') of the sugar and the protons of the purine base.
Key Features to Expect:
-
Anomeric Proton (H-1'): This is one of the most informative signals. In β-D-arabinofuranosyl nucleosides, the H-1' proton typically appears as a doublet with a small coupling constant (J¹'²' ≈ 4-5 Hz). This is a direct consequence of the trans relationship between H-1' and H-2'.
-
Purine Protons (H-2 and H-8): These protons will appear as sharp singlets in the aromatic region of the spectrum. The presence of the electron-donating benzylamino group at the 6-position will influence their chemical shifts compared to unsubstituted adenine nucleosides.
-
Benzyl Group Protons: The protons of the benzyl moiety will present as a set of multiplets in the aromatic region, corresponding to the phenyl ring, and a characteristic signal for the methylene (-CH₂-) protons.
-
Sugar Protons (H-2', H-3', H-4', H-5'a, H-5'b): These protons will resonate in the upfield region of the spectrum and will display complex multiplicity due to spin-spin coupling with their neighbors. 2D COSY experiments are indispensable for their unambiguous assignment.
The ¹³C NMR Spectrum: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and offers insights into their chemical environment.
Expected Chemical Shift Ranges:
-
Purine Carbons: The carbons of the purine ring will resonate in the downfield region (typically 115-160 ppm). The C-6 carbon, directly attached to the benzylamino group, will show a significant shift compared to adenine nucleosides.
-
Benzyl Group Carbons: The aromatic carbons of the benzyl group will appear in a similar region to the purine carbons, while the methylene carbon will be found further upfield.
-
Sugar Carbons: The carbons of the arabinofuranose ring will resonate in the range of approximately 60-90 ppm. The chemical shift of C-1' is particularly diagnostic of the anomeric configuration.
Comparative Spectral Analysis: Arabinose vs. Ribose vs. Deoxyribose
The true power of NMR in structural elucidation comes from comparative analysis. By examining the spectral data of 6-benzylamino-9-(β-D-arabinofuranosyl)purine alongside its ribosyl and 2'-deoxyribosyl counterparts, the unique features of the arabinose sugar become evident.
| Compound | Sugar Moiety | Key ¹H NMR Diagnostic Feature (H-1') | Key ¹³C NMR Diagnostic Feature (C-2') |
| 6-benzylamino-9-(β-D-arabinofuranosyl)purine | Arabinofuranose | Doublet, J¹'²' ≈ 4-5 Hz | ~75-78 ppm |
| 6-benzylaminopurine riboside | Ribofuranose | Doublet, J¹'²' ≈ 5-6 Hz | ~73-76 ppm |
| 6-benzylamino-2'-deoxy-9-(β-D-ribofuranosyl)purine | 2'-Deoxyribofuranose | "Triplet" (dd), J¹'²'a ≈ 6-7 Hz, J¹'²'b ≈ 6-7 Hz | ~39-42 ppm |
Table 1. Comparative NMR Spectral Features of 6-benzylaminopurine Nucleosides.
The most striking difference is the chemical shift of the C-2' carbon. In the 2'-deoxy analogue, this carbon is a methylene group and resonates significantly upfield. The distinction between the arabino and ribo configurations is more subtle but can be reliably determined by a combination of ¹H-¹H coupling constants and ¹³C chemical shifts, often aided by NOESY experiments which can reveal through-space proximity between protons.
Below is a detailed comparison of the expected ¹³C NMR chemical shifts for the purine and sugar moieties of the target compound and its relevant analogues.
| Carbon | 6-benzylamino-9-(β-D-arabinofuranosyl)purine (Predicted) | 9-(β-D-arabinofuranosyl)adenine (Vidarabine)[3] | Adenosine[4][5] | 6-benzylaminopurine[6][7] |
| C-2 | ~153 ppm | ~152.5 ppm | ~152.9 ppm | ~153 ppm |
| C-4 | ~149 ppm | ~148.9 ppm | ~149.0 ppm | ~151 ppm |
| C-5 | ~120 ppm | ~119.5 ppm | ~119.4 ppm | ~120 ppm |
| C-6 | ~155 ppm | ~156.1 ppm | ~156.2 ppm | ~155 ppm |
| C-8 | ~141 ppm | ~140.5 ppm | ~140.1 ppm | ~140 ppm |
| C-1' | ~88 ppm | ~87.8 ppm | ~88.2 ppm | - |
| C-2' | ~76 ppm | ~75.6 ppm | ~73.8 ppm | - |
| C-3' | ~76 ppm | ~75.9 ppm | ~70.8 ppm | - |
| C-4' | ~85 ppm | ~84.7 ppm | ~86.1 ppm | - |
| C-5' | ~62 ppm | ~61.7 ppm | ~61.9 ppm | - |
Table 2. Comparative ¹³C NMR Chemical Shift Data (in ppm, relative to TMS).
Experimental Protocols
Standard NMR Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the nucleoside analogue and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the observation of exchangeable protons (e.g., -OH, -NH).
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) or a deuterated solvent with a known reference peak, if precise chemical shift referencing is required.[8]
-
Degassing (for specific experiments): For quantitative NMR or experiments sensitive to dissolved oxygen (e.g., T₁ relaxation measurements), the sample may need to be degassed by several freeze-pump-thaw cycles.
2D NMR Acquisition and Processing
For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended:
-
¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the sugar and benzyl moieties.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2- and 3-bond) correlations between protons and carbons, which is crucial for connecting the purine base to the sugar at the anomeric position (H-1' to C-4 and C-8) and for assigning quaternary carbons.
Visualizing the Connections: Structural and Workflow Diagrams
Caption: Molecular structure of 6-benzylamino-9-(β-D-arabinofuranosyl)purine.
Caption: Workflow for NMR-based structure elucidation of nucleoside analogues.
Conclusion and Future Outlook
The comprehensive NMR analysis of 6-benzylamino-9-(β-D-arabinofuranosyl)purine, guided by comparative data from its structural analogues, allows for its unambiguous characterization. The key diagnostic features, particularly the coupling constant of the anomeric proton and the chemical shifts of the 2'- and 3'-carbons of the sugar moiety, serve as reliable indicators of the β-D-arabinofuranosyl configuration. This detailed structural information is a critical prerequisite for understanding its structure-activity relationship and for its potential development as a therapeutic agent or a tool in chemical biology. As NMR technology continues to advance, offering higher sensitivity and resolution, the detailed study of such complex nucleoside analogues will become even more accessible, further accelerating the pace of drug discovery and development.[9]
References
-
Ciuffreda, P., Casati, S., & Manzocchi, A. (2007). Complete (1)H and (13)C NMR spectral assignment of alpha- and beta-adenosine, 2'-deoxyadenosine and their acetate derivatives. Magnetic Resonance in Chemistry, 45(9), 781-784. [Link]
-
ScienceOpen. (n.d.). Supporting Information. ScienceOpen. Retrieved from [Link]
-
Ciuffreda, P., Casati, S., & Manzocchi, A. (2007). Complete1H and13C NMR spectral assignment of α- and β-adenosine, 2′-deoxyadenosine and their acetate derivatives. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Vidarabine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzylaminopurine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR and 1 H NMR of 2′-deoxyadenosine. ResearchGate. Retrieved from [Link]
-
Farquhar, D., & Smith, R. (1985). Synthesis and biological evaluation of 9-[5'-(2-oxo-1,3,2-oxazaphosphorinan-2-yl)-beta-D-arabinosyl]ade nine and 9-[5'-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-beta-D-arabinosyl]ade nine: potential neutral precursors of 9-[beta-D-arabinofuranosyl]adenine 5'-monophosphate. Journal of Medicinal Chemistry, 28(9), 1358-1361. [Link]
-
Waring, M. J. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals, 13(10), 303. [Link]
-
Royal Society of Chemistry. (n.d.). Structural basis of the residence time of adenosine A2A receptor ligands revealed by NMR. Chemical Science. Retrieved from [Link]
-
Wikipedia. (n.d.). 6-Benzylaminopurine. Wikipedia. Retrieved from [Link]
-
Śleszyńska, M., et al. (2014). Spectroscopic characterization and in vitro studies of biological activity of bradykinin derivatives. PLoS One, 9(1), e86144. [Link]
-
INRS. (2024, January 9). NMR spectroscopy can help accelerate antiviral drug discovery programs. Espace INRS. [Link]
-
Nandi, S. K., Letham, D. S., & Palni, L. M. S. (1989). 6-benzylaminopurine and its glycosides as naturally occurring cytokinins. Plant Science, 61(2), 189-196. [Link]
-
Nomura, T., et al. (2015). Bioproduction of N6-benzyladenine N9-β-D-glucopyranoside using suspension cells of bamboo (Phyllostachys nigra). PLoS One, 10(10), e0141239. [Link]
-
MDPI. (1989, December 2). Fecal 1H-NMR Metabolomics: A Comparison of Sample Preparation Methods for NMR and Novel in Silico Baseline Correction. Metabolites. [Link]
-
Farmacia Journal. (2024, January 15). 1H - NMR SPECTROSCOPY AND MULTIVARIATE ANALYSIS APPLICATION ON IDENTIFYING SYNTHETIC DRUGS IN ADULTERATED PAIN RELIEVER HERBAL M. Farmacia Journal. [Link]
-
Biointerface Research in Applied Chemistry. (2022, March 27). Quantum Chemical Modeling, Synthesis, Spectroscopic (FT-IR, Excited States, UV/VIS) Studies, FMO, QTAIM, ELF, LOL, NBO, NLO and QSAR Analyses of Nelarabine. Biointerface Research in Applied Chemistry. [Link]
-
ResearchGate. (n.d.). H-and 13 C-NMR spectra data for compound 1. ResearchGate. Retrieved from [Link]
-
Zhongguo Kuangye Daxue Xuebao. (2024, October 12). Synthesis, Spectroscopic Characterization, and Biological Applications of Some Metal Complexes: Biochemical and Molecular Docking Studies. Journal of China University of Mining and Technology. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and spectroscopic properties of some new phenylazo-6-aminouracil. ResearchGate. Retrieved from [Link]
Sources
- 1. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]
- 2. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vidarabine | C10H13N5O4 | CID 21704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Complete (1)H and (13)C NMR spectral assignment of alpha- and beta-adenosine, 2'-deoxyadenosine and their acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Benzylaminopurine(1214-39-7) 13C NMR [m.chemicalbook.com]
- 7. Benzylaminopurine | C12H11N5 | CID 62389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fecal 1H-NMR Metabolomics: A Comparison of Sample Preparation Methods for NMR and Novel in Silico Baseline Correction [mdpi.com]
- 9. espace.inrs.ca [espace.inrs.ca]
mass spectrometry fragmentation patterns of N6-benzyladenine arabinoside
Comprehensive Analytical Guide: Mass Spectrometry Fragmentation and Platform Comparison for N6-Benzyladenine Arabinoside
As a Senior Application Scientist, I frequently encounter a critical pitfall in cytokinin analysis: the assumption that mass spectrometry alone can definitively identify N6-benzyladenine arabinoside (BAPA) from its naturally occurring or synthetic stereoisomers, such as N6-benzyladenosine (BAR). Because these compounds are epimers differing only at the 2'-hydroxyl orientation of the sugar moiety, their collision-induced dissociation (CID) pathways are virtually indistinguishable.
Therefore, a robust analytical method must synthesize precise chromatographic causality with high-fidelity mass spectrometry. In this guide, we objectively compare the analytical performance of Triple Quadrupole (QqQ) MS/MS against High-Resolution Quadrupole Time-of-Flight (Q-TOF) MS for the characterization of BAPA, providing a self-validating protocol for researchers and drug development professionals.
Mechanistic Insight: The Causality of BAPA Fragmentation
N6-benzyladenine arabinoside (BAPA) is a highly stable synthetic cytokinin conjugate. Unlike standard O-glucosides, N9-arabinosides resist rapid enzymatic hydrolysis in planta, making them potent regulators for delaying leaf senescence and enhancing stress tolerance [1]. Furthermore, aromatic cytokinin nucleosides have garnered significant attention in oncology due to their targeted cytotoxic effects against human cancer cell lines [2]. Accurate pharmacokinetic tracking of these compounds requires analytical platforms capable of distinguishing them from endogenous purines [3].
Under positive electrospray ionization (+ESI), BAPA readily accepts a proton at the purine ring, forming a stable precursor ion [M+H]+ at m/z 358.15. When subjected to CID, the kinetic energy is absorbed and distributed across the molecule.
The Causality of Cleavage:
-
Primary Fragmentation (Glycosidic Cleavage): The N9-glycosidic bond is the most electronically labile linkage. Cleavage of this bond results in the neutral loss of the arabinofuranosyl moiety (132 Da). This loss is highly favored at low collision energies (15–20 eV) because the resulting product ion (m/z 226.11) is a highly resonance-stabilized N6-benzyladenine cation.
-
Secondary Fragmentation (Benzyl Cleavage): Increasing the collision energy (30–40 eV) triggers the secondary heterolytic cleavage of the N6-benzyl bond. This expels a neutral benzyl radical, leaving the protonated adenine core (m/z 136.06), or yields a stable tropylium cation (m/z 91.05).
Mass spectrometry fragmentation pathway of N6-benzyladenine arabinoside.
Technology Comparison: QqQ MS/MS vs. Q-TOF HRMS
When developing an assay for BAPA, the choice of mass analyzer dictates the limits of your data. Below is an objective comparison of how BAPA performs across two distinct MS architectures.
-
Triple Quadrupole (QqQ) MS/MS: Operates in Multiple Reaction Monitoring (MRM) mode. It acts as a highly specific mass filter, discarding all ions except the target precursor and product. Advantage: Unmatched sensitivity and lower Limit of Detection (LOD), making it the gold standard for absolute quantification in complex biological matrices.
-
High-Resolution Q-TOF MS: Measures the exact mass of the precursor and fragments based on their time-of-flight. Advantage: Provides structural elucidation with mass accuracy <5 ppm. It is essential for identifying unknown metabolites of BAPA in vivo and differentiating isobaric interferences that a QqQ might falsely integrate.
Quantitative Data Presentation
| Parameter | Triple Quadrupole (QqQ) | High-Resolution Q-TOF | Causality / Analytical Advantage |
| Primary Application | Absolute Quantification (PK/PD) | Structural Elucidation | QqQ maximizes duty cycle for specific ions; Q-TOF provides exact mass. |
| Precursor Ion[M+H]+ | Nominal: m/z 358.2 | Exact: m/z 358.1509 | HRMS differentiates isobaric interferences (<5 ppm error). |
| Quantifier Ion | m/z 226.1 (CE: 18 eV) | m/z 226.1087 | Cleavage of N9-glycosidic bond is highly reproducible. |
| Qualifier Ion | m/z 136.1 (CE: 35 eV) | m/z 136.0618 | Secondary cleavage of benzyl group confirms purine core. |
| LOD (S/N 3:1) | 0.05 ng/mL | 0.5 ng/mL | QqQ MRM filters out matrix noise, yielding 10x better sensitivity. |
| Isomer Differentiation | Impossible via MS alone | Requires LC Resolution | Both platforms require upstream LC resolution for epimers (BAPA vs. BAR). |
Self-Validating Experimental Protocol
Trustworthiness in mass spectrometry relies on self-validating systems. Because BAPA and its riboside alternative (BAR) share identical exact masses and MS/MS fragmentation patterns, the protocol below utilizes chromatographic causality to ensure data integrity [4].
Standardized self-validating LC-MS/MS workflow for BAPA quantification.
Step 1: Solid-Phase Extraction (SPE) & Matrix Clean-up
-
Action: Load 500 µL of plasma or plant extract onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol and elute with 100% methanol.
-
Causality: BAPA is moderately hydrophobic. The HLB chemistry retains the purine ring while washing away salts and polar lipids that cause ion suppression in the ESI source.
Step 2: Chromatographic Resolution (The Epimer Challenge)
-
Action: Inject 5 µL onto a high-capacity C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a shallow gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile), ramping from 10% B to 30% B over 12 minutes.
-
Causality: A rapid ballistic gradient will co-elute BAPA and BAR. The shallow gradient exploits the slight stereochemical difference of the arabinose sugar, which alters hydrogen bonding with the mobile phase, allowing BAPA to elute slightly later than BAR.
Step 3: MS/MS Acquisition Parameters
-
Action: Set the ESI source to positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 400°C.
-
MRM Transitions: Monitor m/z 358.2 → 226.1 (Quantifier, CE 18V) and m/z 358.2 → 136.1 (Qualifier, CE 35V).
Step 4: The Self-Validation Checkpoint
-
Action: Before running unknown samples, inject a mixed standard containing equal parts BAPA and BAR.
-
Validation Criteria: The system is only validated for use if the chromatographic resolution (
) between the two epimer peaks is . If , the column is degraded or the gradient is too steep, and any subsequent quantification is scientifically invalid due to isomeric cross-talk.
References
-
Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back - PMC -[Link]
-
ANTICANCER ACTIVITY OF CYTOKININS: STRUCTURE-ACTIVITY RELATIONSHIP STUDIES - UPOL -[Link]
-
Improvement of Tillering and Grain Yield by Application of Cytokinin Derivatives in Wheat and Barley - MDPI -[Link]
Validation of Cytokinin Activity: The Amaranthus Betacyanin Bioassay Comparison Guide
Executive Summary: The Strategic Value of the Amaranthus Assay
In the landscape of plant hormone analysis, the Amaranthus Betacyanin Bioassay stands as a critical rapid-response tool.[1] While tissue culture methods (e.g., Soybean or Tobacco Callus) remain the "gold standard" for sensitivity, they are plagued by long incubation times (21–28 days) and high sterility requirements.
The Amaranthus assay offers a compelling alternative: speed (24–72 hours) and specificity , based on the cytokinin-dependent induction of betacyanin (a reddish-violet pigment) in dark-grown seedlings. This guide objectively validates the Amaranthus bioassay against its alternatives and provides a rigorous, self-validating protocol for laboratory implementation.
Comparative Analysis: Amaranthus vs. Alternatives
The following table contrasts the Amaranthus bioassay with the two most common alternatives: the Soybean Callus Bioassay and the Chlorophyll Retention (Senescence) Assay.
Table 1: Technical Performance Matrix
| Feature | Amaranthus Betacyanin Assay | Soybean/Tobacco Callus Assay | Chlorophyll Retention Assay |
| Primary Mechanism | Induction of pigment (betacyanin) synthesis from tyrosine. | Stimulation of cell division and callus mass growth. | Inhibition of chlorophyll degradation (senescence delay). |
| Time to Result | Rapid (24–72 Hours) | Slow (3–4 Weeks) | Moderate (4–7 Days) |
| Sensitivity Range | High ( | Moderate ( | |
| Specificity | High for cytokinins; antagonized by ABA. | High; strictly cytokinin-dependent. | Lower; can be influenced by gibberellins/nutrients. |
| Sterility req. | Low (Short duration minimizes contamination risk). | Critical (Long duration requires strict asepsis). | Low to Moderate. |
| Throughput | High (Suitable for initial screening). | Low (Labor-intensive). | Medium. |
Expert Verdict: Use the Amaranthus Assay for high-throughput screening of fractions or synthetic analogs where speed is critical. Use the Callus Assay for definitive confirmation of low-abundance cytokinins.
Physiological Mechanism
To validate this assay, one must understand the causality. Cytokinins do not merely "turn on" the pigment; they act as a signal transducer that upregulates the gene expression for enzymes involved in the conversion of Tyrosine to DOPA (dihydroxyphenylalanine), a precursor to betacyanin.
Critical Control Point: Light also induces betacyanin. Therefore, strict darkness is required to ensure the measured pigment is solely the result of cytokinin activity, not photomorphogenesis.
Figure 1: Mechanism of Cytokinin-induced Betacyanin Synthesis.[2][3] Cytokinins promote the oxidation of Tyrosine, the rate-limiting step in pigment formation.
Validated Experimental Protocol
This protocol is designed for Amaranthus caudatus or Amaranthus tricolor. It includes "Expert Insights" to explain the why behind specific steps, ensuring scientific integrity.
Phase 1: Preparation of Plant Material
-
Seed Selection: Use Amaranthus caudatus seeds.[4] Ensure high viability (>90%).
-
Germination:
-
Place seeds on wetted filter paper in a large petri dish.
-
Incubate at 25°C in complete darkness for 72–96 hours.
-
Expert Insight: The seedlings must be etiolated (white). If they are red prior to treatment, light leakage has occurred, invalidating the baseline.
-
Phase 2: Excision and Treatment
-
Excision:
-
Under dim green safe light (or very low light), excise the cotyledons plus the upper 3-5 mm of the hypocotyl .
-
Expert Insight: Discard the roots and lower hypocotyl. The upper hypocotyl contains the highest density of cytokinin-responsive cells.
-
-
Incubation Medium:
-
Prepare 10 mM Potassium Phosphate buffer (pH 6.3–6.5).
-
Crucial Additive: Add 1 mg/mL L-Tyrosine to the buffer.[1]
-
Expert Insight: Adding the precursor (Tyrosine) saturates the substrate pool, making the enzyme activity (controlled by cytokinin) the only limiting factor, thereby linearizing the dose-response.
-
-
Treatment:
-
Place 10–15 explants into small petri dishes (5 cm) containing filter paper wetted with 2 mL of the incubation medium + Test Compound (Cytokinin).
-
Include a Negative Control (Buffer + Tyrosine only) and a Positive Control (Benzyladenine
M). -
Incubate for 18–24 hours at 25°C in the dark .
-
Phase 3: Extraction and Quantification
-
Extraction:
-
Transfer explants to a test tube.[1]
-
Add 3 mL of distilled water or weak acetic acid.
-
Freeze-Thaw Cycle: Freeze tubes at -20°C, then thaw. Repeat twice.
-
Expert Insight: Betacyanin is vacuolar. Freeze-thawing ruptures the tonoplast and plasma membrane, releasing the pigment without mechanical grinding, which reduces turbidity.
-
-
Measurement:
-
Centrifuge at 2,000 x g for 10 minutes to pellet debris.
-
Measure Absorbance (OD) at 540 nm (peak for betacyanin) and 620 nm (background turbidity).
-
-
Calculation:
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="display ng-star-inserted">
Figure 2: Operational Workflow of the Amaranthus Betacyanin Bioassay.
Data Interpretation & Troubleshooting
Dose-Response Analysis
The response is typically linear with the logarithm of the cytokinin concentration.
-
Threshold of Detection: Typically visible around
M (0.002 mg/L Kinetin). -
Saturation: Occurs around
M.
Specificity and Interferences
-
False Positives: High concentrations of salts or fusicoccin can sometimes induce minor pigment formation.
-
False Negatives: Abscisic Acid (ABA) is a potent inhibitor of this reaction. If testing crude plant extracts, the presence of ABA may mask cytokinin activity.
-
Phenolic Inhibitors: Some crude extracts contain phenolics that inhibit the reaction. Pre-purification (e.g., paper chromatography or SPE) is recommended for complex samples.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| High Background (Red Controls) | Light leakage during germination. | Ensure absolute darkness; wrap dishes in foil. |
| Low Response in Pos. Control | Old seeds or lack of Tyrosine. | Use fresh seeds; ensure 1 mg/mL Tyrosine is in buffer. |
| High Turbidity ( | Incomplete centrifugation. | Centrifuge longer; filter supernatant if necessary. |
References
-
Biddington, N. L., & Thomas, T. H. (1973). A modified Amaranthus betacyanin bioassay for the rapid determination of cytokinins in plant extracts.[1] Planta, 111(2), 183-186.
-
Elliott, D. C. (1979). Analysis of Variability in the Amaranthus Betacyanin Assay for Cytokinins: Effects of "Aging" Excised Cotyledons. Plant Physiology, 63(2), 269–273.
-
Köhler, K. H., & Conrad, K. (1966). Ein quantitativer Phytokinin-Test. Biologische Rundschau, 4, 36-37.[4]
-
Vaka, P. R., & Rao, B. S. (2023). LCMS spectral analysis of Betacyanin Pigments in Amaranthus L. Research Journal of Pharmacognosy and Phytochemistry, 9(2).
-
Rayorath, P., et al. (2008). Rapid Bioassays to Determine the Cytokinin Activity of Ascophyllum nodosum Extracts. Journal of Applied Phycology.
Sources
Comparative Efficacy of N6-Benzyladenine Nucleosides in Leukemia Cell Lines: A Technical Guide
This guide provides a comparative analysis of the cytotoxic effects of 6-benzylamino-9-arabinofuranosylpurine and its related analogs on various leukemia cell lines. As researchers and drug development professionals, understanding the subtle yet critical differences in molecular structure and their resulting impact on efficacy is paramount. Here, we synthesize available experimental data, delve into the mechanistic underpinnings of this compound class, and provide detailed protocols for independent verification.
Introduction: The Therapeutic Potential of Modified Purine Nucleosides
6-benzylamino-9-arabinofuranosylpurine belongs to the class of N6-substituted purine nucleosides. Its structure consists of an adenine core modified with a benzyl group at the N6 position and an arabinose sugar moiety at the N9 position. This class of compounds is of significant interest in oncology due to the established success of nucleoside analogs in cancer chemotherapy. The parent compound, 6-Benzylaminopurine (BAP), also known as N6-benzyladenine, is a synthetic cytokinin that has demonstrated antiproliferative effects.[1][2] The addition of a sugar moiety, particularly an arabinose sugar—a key feature of potent anti-leukemic drugs like Cytarabine (Ara-C) and Fludarabine—is a well-established strategy to enhance cytotoxic activity.
This guide will objectively compare the performance of this compound class in leukemia models, provide supporting experimental data, and elucidate the molecular pathways responsible for its anti-neoplastic activity.
Comparative Cytotoxicity (IC50) in Leukemia Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. While direct IC50 data for 6-benzylamino-9-arabinofuranosylpurine is not extensively available in public-domain literature, we can establish a strong baseline by examining its core components and closest analogs. The foundational molecule, 6-Benzylaminopurine (BAP), has been evaluated against the HL-60 human acute promyelocytic leukemia cell line.
| Compound | Leukemia Cell Line | Cell Type | IC50 (µM) | Reference |
| 6-Benzylaminopurine (BAP) | HL-60 | Acute Promyelocytic Leukemia | 67.6 | [1] |
Analysis: The 67.6 µM activity of the BAP purine base provides a crucial benchmark.[1] Further studies on its riboside analog, N6-benzyladenosine (6-benzylamino-9-ribo furanosylpurine), have confirmed potent antiproliferative and pro-apoptotic activity in various cancer models, including leukemia.[3][4] The substitution of ribose with arabinose is a key step in drug design, often intended to confer resistance to metabolic degradation and act as a DNA chain terminator, suggesting that 6-benzylamino-9-arabino furanosylpurine holds significant therapeutic promise.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
N6-benzyladenine nucleosides exert their anti-leukemic effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.[4][5]
Key Mechanistic Pillars:
-
Cell Cycle Arrest: Treatment with N6-benzyladenosine has been shown to arrest cancer cells in the G0/G1 phase of the cell cycle, preventing their progression into the DNA synthesis (S) phase and subsequent mitosis.[4][5] This action is crucial for halting the uncontrolled proliferation characteristic of leukemia.
-
Induction of the Intrinsic Apoptotic Pathway: The compound triggers apoptosis through the activation of key executioner enzymes. Studies confirm the activation of caspase-3 and caspase-9, central players in the mitochondrial-led intrinsic apoptotic pathway.[4]
-
Inhibition of Cyclin-Dependent Kinases (CDKs): As a class, purine analogs are known to inhibit CDKs, which are the master regulators of the cell cycle.[6][7] This inhibition likely contributes significantly to the observed G0/G1 arrest.
-
Disruption of the Actin Cytoskeleton: Early cellular events following treatment include the disorganization of the actin cytoskeleton, a process implicated in triggering both cell cycle arrest and apoptosis.[5]
Visualizing the Apoptotic Pathway
The following diagram illustrates the proposed signaling cascade initiated by N6-benzyladenine nucleosides, leading to apoptosis in leukemia cells.
Caption: Step-by-step workflow for the MTT cell viability assay.
Conclusion and Future Directions
The analysis of 6-benzylaminopurine and its nucleoside analogs reveals a promising class of compounds with demonstrable antiproliferative activity against leukemia cells. The foundational IC50 value of 67.6 µM for BAP in HL-60 cells provides a solid starting point for further optimization. [1]The known mechanisms of action for the closely related N6-benzyladenosine—cell cycle arrest and induction of apoptosis via caspase activation—provide a strong rationale for the therapeutic potential of 6-benzylamino-9-arabinofuranosylpurine. [4][5] The strategic inclusion of the arabinose sugar, a hallmark of several clinically successful anti-leukemic drugs, suggests that 6-benzylamino-9-arabinofuranosylpurine could exhibit enhanced potency and a more favorable pharmacological profile compared to its parent compounds. Further direct experimental evaluation of this specific molecule across a panel of leukemia cell lines (e.g., K562, MOLM-13, MV4-11) is strongly warranted to fully elucidate its therapeutic index and advance its potential journey from the laboratory to the clinic.
References
-
Antiproliferative activity of 6-benzyladenosines and their pro-drug forms. (2008). Cancer Research. Available at: [Link]
-
Dal Piaz, F., et al. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules. Available at: [Link]
-
Dal Piaz, F., et al. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. PubMed. Available at: [Link]
-
Leone, A., et al. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
-
Trávníček, Z., et al. (2011). Evaluation of in vitro cytotoxicity of 6-benzylaminopurine carboplatin derivatives against human cancer cell lines and primary human hepatocytes. European Journal of Medicinal Chemistry. Available at: [Link]
-
Mittelman, A., et al. (1977). Synergism between the antiproliferative activities of arabinosyladenine and N6-benzyladenosine. Cancer Biochemistry Biophysics. Available at: [Link]
-
Doležal, K., et al. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. ResearchGate. Available at: [Link]
-
IC50 values compared. Science.gov. Available at: [Link]
-
lines ic50 values. Science.gov. Available at: [Link]
-
Burchenal, J.H., et al. (1967). Studies of 6-N-hydroxylamino-9-beta-D-ribofuranosylpurine in mouse leukemia. Biochemical Pharmacology. Available at: [Link]
-
Wang, L., et al. (2023). Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. MDPI. Available at: [Link]
-
Schimmer, A.D., et al. (2017). Acute myeloid leukemia cells require 6-phosphogluconate dehydrogenase for cell growth and NADPH-dependent metabolic reprogramming. Harvard DASH. Available at: [Link]
-
6-Benzylaminopurine. Wikipedia. Available at: [Link]
-
6-Benzylaminopurine (BA) Solution (1 mg/mL). Lifeasible. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating the Separation of Benzo[a]pyrene Metabolites by Liquid Chromatography
Introduction: The Analytical Imperative in Carcinogen Metabolism
Benzo[a]pyrene (BAP), a high-molecular-weight polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant resulting from the incomplete combustion of organic matter.[1] Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), the toxicity of BAP is not intrinsic to the parent molecule itself.[2] Instead, its danger lies in its metabolic activation within the body. Cytochrome P450 enzymes, such as CYP1A1, convert the highly hydrophobic BAP into a series of more polar, oxygenated metabolites, including dihydrodiols, phenols, and quinones.[2][3] This metabolic cascade can ultimately produce the highly reactive ultimate carcinogen, Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), which covalently binds to DNA, forming adducts that can initiate carcinogenesis.[2]
Understanding the profile of these metabolites is paramount for toxicological studies, human health risk assessment, and drug development. High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase setup, stands as the cornerstone analytical technique for resolving this complex mixture of metabolites.[2][4] This guide provides an in-depth comparison of BAP metabolite retention times, explains the physicochemical principles governing their separation, and presents a robust, self-validating experimental protocol for their analysis.
The Metabolic Pathway of Benzo[a]pyrene
The biotransformation of BAP is a multi-step process. The initial enzymatic oxidations introduce polar functional groups, rendering the metabolites more water-soluble for excretion but also creating reactive intermediates. The following diagram illustrates the primary metabolic activation pathway leading to various key intermediates.
Caption: Metabolic activation of Benzo[a]pyrene (BAP).
The Principle of Reversed-Phase Separation: A Polarity-Driven Elution
Reversed-phase liquid chromatography (RPLC) is the dominant mode of separation for BAP and its metabolites. The fundamental principle hinges on the partitioning of analytes between a non-polar stationary phase (typically silica particles chemically bonded with C18 alkyl chains) and a polar mobile phase (commonly a mixture of water with acetonitrile or methanol).
-
Causality of Retention: In this system, non-polar (hydrophobic) compounds have a stronger affinity for the non-polar C18 stationary phase and are retained longer on the column. Conversely, polar (hydrophilic) compounds have a greater affinity for the polar mobile phase and are swept through the column more quickly, resulting in shorter retention times.[5]
The metabolic conversion of BAP systematically introduces polar hydroxyl (-OH) groups. This directly impacts retention behavior:
-
Parent BAP: As a large, non-polar hydrocarbon, BAP exhibits strong hydrophobic interactions with the C18 stationary phase, leading to the longest retention time.[6]
-
Metabolites: The addition of oxygen-containing functional groups increases the polarity of the metabolites. This increased polarity weakens their interaction with the stationary phase, causing them to elute earlier than the parent BAP. The degree of hydroxylation is inversely proportional to the retention time; more polar metabolites elute sooner.
Comparative Retention Times of BAP Metabolites
The elution order of BAP metabolites is a direct reflection of their relative polarities. The following table summarizes experimental data from a study that successfully separated six key metabolites from the parent compound using a C18 column with an acetonitrile/water gradient.[6] This data provides a clear, quantitative comparison of their chromatographic behavior.
| Metabolite ID | Compound Name | Retention Time (min) | Relative Polarity |
| M1 | Benzo[a]pyrene-9,10-dihydrodiol | 8.3 | Highest |
| M2 | Benzo[a]pyrene-4,5-dihydrodiol | 11.9 | High |
| M3 | Benzo[a]pyrene-7,8-dihydrodiol | 12.9 | High |
| M4 | Benzo[a]pyrene dione (1,6, 3,6, or 6,12) | 23.6 | Intermediate |
| M5 | 9-hydroxy Benzo[a]pyrene | 24.1 | Low |
| M6 | 3-hydroxy Benzo[a]pyrene | 26.1 | Low |
| - | Parent Benzo[a]pyrene (BAP) | 41.0 | Lowest (Most Hydrophobic) |
Data sourced from Moserova et al. (2009) using a Nucleosil® C18 reverse phase column with a specific acetonitrile/water gradient.[6]
As the data clearly illustrates, the dihydrodiols (M1, M2, M3), which contain two hydroxyl groups, are the most polar and therefore elute first. The monohydroxylated phenols (M5, M6) are less polar and elute later. The parent BAP, with no polar functional groups, is the most retained compound.
A Self-Validating Experimental Protocol for BAP Metabolite Separation
This section details a robust and reproducible HPLC method, synthesized from established protocols, designed for the separation and analysis of BAP metabolites.[6][7] The inclusion of specific quality control checks and justifications for each step ensures the trustworthiness of the generated data.
Experimental Workflow Diagram
Caption: Standard workflow for HPLC analysis of BAP metabolites.
Step-by-Step Methodology
-
Instrumentation and Consumables
-
HPLC System: A binary gradient HPLC system equipped with a pump, autosampler, column thermostat, and a UV/Vis or Fluorescence (FLD) detector.
-
Column: A reversed-phase C18 column (e.g., Nucleosil® C18, 250 × 4 mm, 5 µm particle size) is the industry standard.[7]
-
Expertise & Causality: A C18 column provides the necessary non-polar surface area for effective hydrophobic interaction, which is the primary mechanism of separation for these analytes. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Expertise & Causality: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency.
-
-
-
Chromatographic Conditions
-
Flow Rate: 0.6 mL/min.[7]
-
Column Temperature: 35°C.
-
Trustworthiness: Maintaining a constant column temperature is critical for ensuring reproducible retention times and peak shapes. Fluctuations in temperature can alter analyte viscosity and interaction kinetics.
-
-
Detection: UV absorbance at 254 nm.[7]
-
Expertise & Causality: The aromatic ring structures of BAP and its metabolites exhibit strong absorbance at 254 nm, making it a suitable wavelength for sensitive detection. For trace-level analysis, a fluorescence detector would offer superior sensitivity and selectivity.[2]
-
-
Injection Volume: 20 µL.[7]
-
-
Gradient Elution Program
-
Expertise & Causality: A gradient elution is essential for this application. An isocratic method would fail to elute the highly retained BAP in a reasonable timeframe while providing poor resolution for the early-eluting polar metabolites. This gradient allows for the separation of polar metabolites at lower organic concentrations and then ramps up the solvent strength to elute the non-polar parent compound.[7]
-
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 | 50 |
| 30.0 | 15 | 85 |
| 45.0 | 15 | 85 |
| 46.0 | 50 | 50 |
| 55.0 | 50 | 50 |
-
System Validation and Quality Control
-
Standard Injection: Before running samples, inject a certified standard mixture of BAP metabolites to confirm retention times, peak shape, and detector response.
-
Blank Injection: Run a mobile phase blank between sample sets to check for carryover and system contamination.
-
Trustworthiness: This protocol is self-validating. The established retention time order (dihydrodiols < phenols < BAP) serves as an internal check. Any significant deviation from this expected elution pattern would indicate a problem with the mobile phase composition, column integrity, or system hardware, prompting immediate investigation.
-
Conclusion
The liquid chromatographic separation of Benzo[a]pyrene metabolites is a well-understood process governed by the fundamental principles of reversed-phase chromatography. Retention time is inversely correlated with the polarity imparted by metabolic hydroxylation. The more polar a metabolite, the earlier it will elute from a C18 column. By employing a validated gradient HPLC method, researchers can achieve robust and reproducible separation, enabling accurate quantification of these toxicologically significant compounds. This guide provides the foundational knowledge and a practical, field-tested protocol to empower researchers in their critical work of assessing exposure and risk associated with this potent environmental carcinogen.
References
-
Studies on the Analysis of Benzo(a)pyrene and Its Metabolites on Biological Samples by Using High Performance Liquid Chromatography/Fluorescence Detection and Gas Chromatography/Mass Spectrometry. ResearchGate. Available at: [Link]
-
Analytical Methodologies for Benzo[a]pyrene in Foods: A Review of Advances in Sample Preparation and Detection Techniques. MDPI. Available at: [Link]
-
HPLC separation of the BaP metabolites generated by rat hepatic microsomes using a Nucleosil® C18 reverse phase column. ResearchGate. Available at: [Link]
-
Analysis of benzo[a]pyrene metabolites formed by rat hepatic microsomes using high pressure liquid chromatography: optimization of the method. PMC. Available at: [Link]
-
Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity. PMC. Available at: [Link]
-
Benzo[a]pyrene (BaP) metabolites predominant in human plasma following escalating oral micro-dosing with [14C]. PMC. Available at: [Link]
-
High-Pressure Liquid Chromatographic Analysis of Benzo(a)pyrene Metabolism and Covalent Binding and the Mechanism of Action of 7. AACR Journals. Available at: [Link]
-
Quantitative Structure–Retention Relationship Analysis of Polycyclic Aromatic Compounds in Ultra-High Performance Chromatography. MDPI. Available at: [Link]
-
Atmospheric Deposition of Benzo[a]pyrene: Developing a Spatial Pattern at a National Scale. MDPI. Available at: [Link]
-
Mechanisms of retention in HPLC. SlideShare. Available at: [Link]
-
Simultaneous determination of benzo[a]pyrene and eight of its metabolites in Fundulus heteroclitus bile using ultra performance liquid chromatography with mass spectrometry. PMC. Available at: [Link]
-
Benzo(a)pyrene metabolites: efficient and rapid separation by high-pressure liquid chromatography. PubMed. Available at: [Link]
-
Analytical techniques for the detection of benzo[a]pyrene and other polycyclic aromatic hydrocarbons in food. Wiley Online Library. Available at: [Link]
-
Determination of Benzo(a)pyrene in Cigarettes Stubs by High Performance Liquid Chromatography. Asian Journal of Chemistry. Available at: [Link]
-
Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1. Oxford Academic. Available at: [Link]
-
Development of an Accurate Mass Retention Time Database for Untargeted Metabolomic Analysis and Its Application to Plasma and Urine Pediatric Samples. MDPI. Available at: [Link]
-
Extraction and analysis of polycyclic aromatic hydrocarbons and benzo[a]pyrene metabolites in microalgae cultures. Páginas Personales UNAM. Available at: [Link]
-
Insight into the High-Efficiency Benzo(a)pyrene Degradation Ability of Pseudomonas benzopyrenica BaP3 and Its Application in the Complete Bioremediation of Benzo(a)pyrene. PMC. Available at: [Link]
-
Benzo[a]pyrene. Government of Canada. Available at: [Link]
Sources
- 1. healthycanadians.gc.ca [healthycanadians.gc.ca]
- 2. Analytical Methodologies for Benzo[a]pyrene in Foods: A Review of Advances in Sample Preparation and Detection Techniques [mdpi.com]
- 3. Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Food Science and Preservation [ekosfop.or.kr]
- 5. uv.es [uv.es]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of benzo[a]pyrene metabolites formed by rat hepatic microsomes using high pressure liquid chromatography: optimization of the method - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating N7- and N9-Cytokinin Isomers in Biosynthesis
In the intricate world of plant biology and drug development, the precise structural elucidation of signaling molecules is paramount. Cytokinins, a class of phytohormones pivotal to plant growth and development, present a common analytical challenge: the differentiation of N7- and N9-isomers formed during their biosynthesis. This guide provides an in-depth comparison of analytical methodologies to unambiguously confirm the structure of these isomers, offering field-proven insights for researchers, scientists, and drug development professionals.
The Biological Significance of Isomeric Precision
Cytokinin biosynthesis often involves the attachment of a ribosyl group to a cytokinin base, a reaction catalyzed by enzymes such as adenine phosphoribosyltransferase (APRT)[1][2]. This process can result in the formation of two positional isomers: the N9-isomer and the N7-isomer. While structurally similar, these isomers can exhibit markedly different biological activities and metabolic fates. For instance, N9-glucosides of some cytokinins show biological activity, whereas N7-glucosides are often considered inactive, terminal degradation products[3][4][5]. The differential activity is, in part, explained by the steric hindrance the N9-substituent can create within the binding pocket of cytokinin receptors like AHK4[3][4]. Therefore, a definitive structural confirmation is not merely an academic exercise but a critical step in understanding the physiological role of these molecules.
This guide will navigate the key analytical techniques—UV Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to equip you with the expertise to confidently distinguish between N7- and N9-cytokinin isomers.
Visualizing the Biosynthetic Crossroads
The formation of N7- and N9-isomers represents a critical branch point in cytokinin metabolism. The following diagram illustrates this fundamental step in the context of cytokinin glucosylation, which is analogous to ribosylation.
Caption: Enzymatic formation of N7- and N9-cytokinin glucosides.
UV Spectroscopy: A Preliminary Assessment
UV-Visible spectroscopy provides a rapid, non-destructive preliminary indication of the substitution pattern on the purine ring. The electronic transitions within the aromatic system are sensitive to the position of glycosylation, leading to subtle but measurable shifts in the absorption maxima (
The Underlying Principle
The position of the substituent on the purine ring alters the electronic distribution and, consequently, the energy required for
Experimental Protocol
-
Sample Preparation: Dissolve a purified sample of the cytokinin isomer in a suitable solvent (e.g., methanol or ethanol) to a final concentration of 10-50 µM.
-
Blank Measurement: Use the same solvent as a blank to zero the spectrophotometer.
-
Spectral Acquisition: Scan the sample from 220 nm to 350 nm and record the absorbance spectrum.
-
pH-Dependent Analysis:
-
Neutral: Record the spectrum in the pure solvent.
-
Acidic: Add a small volume of 0.1 M HCl to the cuvette, mix, and record the spectrum.
-
Basic: To a fresh sample, add a small volume of 0.1 M NaOH, mix, and record the spectrum.
-
-
Data Analysis: Compare the
values of the unknown sample with those of known N7- and N9-standards under all three pH conditions.
Expected Data
| Isomer Type | Condition | Expected | Rationale |
| N9-Isomer | Neutral | ~269 | Typical for N9-substituted adenines. |
| Acidic | ~275 | A slight bathochromic (red) shift upon protonation. | |
| Basic | ~271 | A smaller bathochromic shift compared to acidic conditions. | |
| N7-Isomer | Neutral | ~288 | Generally, a higher |
| Acidic | ~275 | A hypsochromic (blue) shift upon protonation. | |
| Basic | ~288 | Little to no shift in basic conditions. |
Note: These are generalized values. It is crucial to run authentic standards of the specific cytokinin under investigation for accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful and definitive technique for distinguishing between N7- and N9-isomers. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
The Underlying Principle
The chemical environment of each proton and carbon atom in the molecule is unique, resulting in a characteristic chemical shift in the NMR spectrum. The position of the ribosyl (or glucosyl) group at N7 versus N9 creates distinct electronic environments for the purine ring's carbon and proton atoms, leading to predictable differences in their chemical shifts[7]. Furthermore, two-dimensional (2D) NMR techniques can establish through-bond and through-space correlations, providing unambiguous proof of the substitution site.
Key NMR Experiments for Isomer Differentiation
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): Shows long-range (2-3 bond) correlations between protons and carbons, which is critical for identifying the point of substitution.
-
¹⁵N NMR: Directly probes the nitrogen atoms of the purine ring, offering definitive evidence of the substitution site[2][8].
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space interactions between protons, which can help confirm the isomer structure.
Caption: A typical NMR workflow for isomer structure confirmation.
Experimental Protocol: ¹H-¹³C HMBC
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup: Acquire ¹H and ¹³C spectra to determine the chemical shift ranges. Set up the HMBC experiment to detect correlations over a J-coupling range of 8-10 Hz.
-
Data Acquisition: Acquire the 2D HMBC spectrum.
-
Data Processing and Analysis: Process the data using appropriate software. Look for key long-range correlations:
-
N9-Isomer: A correlation between the anomeric proton (H1') of the ribose/glucose and the C4 and C8 carbons of the purine ring.
-
N7-Isomer: A correlation between the anomeric proton (H1') and the C5 and C8 carbons of the purine ring.
-
Expected Data: Diagnostic ¹³C Chemical Shifts
General trends in ¹³C chemical shifts can provide strong evidence for the substitution pattern[9][10][11]:
| Carbon Atom | N9-Isomer (ppm) | N7-Isomer (ppm) | Key Differentiating Feature |
| C4 | More shielded (lower ppm) | More deshielded (higher ppm) | Significant downfield shift in the N7-isomer. |
| C5 | More deshielded (higher ppm) | More shielded (lower ppm) | Significant upfield shift in the N7-isomer. |
| C8 | ~141 | ~146 | C8 is typically more deshielded in the N7-isomer. |
Mass Spectrometry (MS): High-Sensitivity Identification and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the analysis of cytokinins due to its high sensitivity and selectivity[12][13][14]. While MS alone cannot always distinguish isomers, when combined with chromatographic separation, it allows for their individual identification and quantification.
The Underlying Principle
LC separates the N7- and N9-isomers based on their different polarities. The separated isomers then enter the mass spectrometer, where they are ionized and fragmented. The fragmentation pattern (MS/MS spectrum) can sometimes provide clues to the isomer structure, although often the spectra are very similar. Therefore, the combination of a distinct retention time from the LC and the specific mass-to-charge ratio (m/z) provides confident identification when compared to authentic standards[1][15][16].
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Extract cytokinins from the plant material using a suitable extraction buffer. Purify the extract using solid-phase extraction (SPE).
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a modifier like formic acid or ammonium formate, is typically used.
-
Optimization: Optimize the gradient to achieve baseline separation of the N7- and N9-isomers. This is a critical step and may require significant method development.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Q1: Set to the m/z of the parent ion (e.g., the protonated molecule [M+H]⁺).
-
Q3: Set to the m/z of a characteristic fragment ion (e.g., the cytokinin base after loss of the ribosyl group).
-
-
-
Data Analysis: Identify the isomers by comparing their retention times and MRM transitions to those of authentic standards. Quantify the isomers using a calibration curve generated from the standards.
Expected Data
The primary differentiating data will be the retention time. Due to differences in polarity, the N7- and N9-isomers will elute from the LC column at different times.
| Isomer | Expected Retention Time | Expected MRM Transition |
| N9-Isomer | Varies with conditions | [M+H]⁺ → [Cytokinin Base+H]⁺ |
| N7-Isomer | Varies with conditions (distinct from N9) | [M+H]⁺ → [Cytokinin Base+H]⁺ |
While the MRM transitions are often identical, the separation in time by the LC allows for their unambiguous differentiation and quantification. In some cases, subtle differences in the relative abundance of fragment ions in the full MS/MS spectrum might be observed, but this is not always a reliable method for differentiation without chromatographic separation[16][17][18][19].
Conclusion: An Integrated Approach for Confident Isomer Assignment
The robust confirmation of N7- and N9-cytokinin isomer structures requires a multi-faceted analytical approach. While UV spectroscopy can offer initial clues, it lacks the definitive power of NMR and the quantitative prowess of LC-MS/MS. For unambiguous structural elucidation, NMR spectroscopy, particularly 2D HMBC, is the gold standard . For high-throughput screening and precise quantification in complex biological matrices, a well-optimized LC-MS/MS method is the technique of choice .
By understanding the principles and applying the methodologies outlined in this guide, researchers can confidently navigate the complexities of cytokinin isomer analysis, leading to a more accurate understanding of their roles in plant biology and their potential applications in drug development.
References
-
Ge, L., Tan, S. N., Yong, J. W. H., Hua, L., & Ong, E. S. (2008). Separation of cytokinin isomers with a partial filling-micellar electrokinetic chromatography-mass spectrometry approach. Electrophoresis, 29(10), 2024–2032. [Link]
- Holeček, V., Holub, J., Vylíčilová, H., & Spíchal, L. (2017). ¹H-, ¹³C-, and ¹⁵N-NMR chemical shifts for selected glucosides and ribosides of aromatic cytokinins. Magnetic Resonance in Chemistry, 55(10), 919-926.
- Svačinová, J., Novák, O., Plačková, L., Lenobel, R., Holub, J., & Spíchal, L. (2010). Analysis of 2-methylthio-derivatives of isoprenoid cytokinins by liquid chromatography-tandem mass spectrometry.
- Novák, O., Turečková, V., Grúz, J., & Strnad, M. (2008). Cytokinin profiling in plant tissues using ultra-performance liquid chromatography-electrospray tandem mass spectrometry. Phytochemistry, 69(13), 2214-2224.
- ScienceOpen. (n.d.).
- Tan, S. N., & Ge, L. (2005). Identification and quantification of kinetin and kinetin riboside in coconut (Cocos nucifera L.) water using a combined approach of liquid chromatography-tandem mass spectrometry, high performance liquid chromatography and capillary electrophoresis.
- BenchChem. (2025). Distinguishing between N7 and N9 purine isomers by NMR. BenchChem Tech Support.
- Thermo Fisher Scientific. (n.d.).
-
Ge, L., Tan, S. N., Yong, J. W. H., Hua, L., & Ong, E. S. (2008). Separation of cytokinin isomers with a partial filling-micellar electrokinetic chromatography-mass spectrometry approach. ScholarBank@NUS. [Link]
- Klásek, A., & Slouka, J. (2003). N7-and N9-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry, 41(11), 889-892.
- Hošek, P., Žd'árská, M., Zatloukal, M., & Spíchal, L. (2020). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. International journal of molecular sciences, 22(1), 127.
- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. (2012). ¹H and ¹³C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. Magnetic Resonance in Chemistry, 50(6), 466-469.
- Leonard, N. J., & Fujii, T. (1964). Characterization of Nx,Ny‐Disubstituted adenines by ultraviolet absorption spectra. Proceedings of the National Academy of Sciences, 51(1), 73-75.
- ResearchGate. (n.d.). Predicted and Experimental ¹³C NMR shifts for benzyladenine isomers.
- Al-Duais, M., Al-Awthan, Y. S., Al-Kadasi, M. A., & Al-Amri, A. (2023). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. Metabolites, 13(12), 1185.
- Hošek, P., Žd'árská, M., Zatloukal, M., & Spíchal, L. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. Frontiers in Plant Science, 11, 777.
- ResearchGate. (n.d.). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1.
- ResearchGate. (n.d.). Mass spectral fragmentation pattern of compounds 1, 3, 4, 5, 7 and 9.
- Sutcliffe, M. D., Cocuron, J. C., & Alonso, A. P. (2022). Comprehensive measurement of purines in biological samples. Frontiers in Molecular Biosciences, 9, 992420.
- Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
- Palni, L. M., Tay, S. A., & MacLeod, J. K. (1986). Mass Spectrometric Analysis of Cytokinins in Plant Tissues.
- ChemicalBook. (n.d.). Adenine(73-24-5) 1H NMR spectrum. ChemicalBook.
- Grivas, S., & Olofson, R. A. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of organic chemistry, 71(23), 8957-8960.
- Hošek, P., Žd'árská, M., Zatloukal, M., & Spíchal, L. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. Frontiers in Plant Science, 11, 777.
- Hřebabecký, H., & Holý, A. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
- ResearchGate. (n.d.). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants.
- Stefov, V., & Kulevanova, S. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian pharmaceutical bulletin, 68(1), 19-30.
- Young, J. D., & Allen, D. K. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Plant Methods, 18(1), 1-13.
- Lee, J. H., Kim, N. S., & Kim, Y. S. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 33(5), 1598-1604.
- Spíchal, L., & Zatloukal, M. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. International journal of molecular sciences, 21(11), 3894.
Sources
- 1. Separation of cytokinin isomers with a partial filling-micellar electrokinetic chromatography-mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants [frontiersin.org]
- 5. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analysis of 2-methylthio-derivatives of isoprenoid cytokinins by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytokinin profiling in plant tissues using ultra-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. DSpace [scholarbank.nus.edu.sg]
- 16. scispace.com [scispace.com]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. mjcce.org.mk [mjcce.org.mk]
benchmarking anti-senescence activity of BAP-9-arabinoside against kinetin
Benchmarking Anti-Senescence Efficacy: BAP-9-Arabinoside Derivatives vs. Kinetin in Cellular Models
The Mechanistic Paradigm Shift in Cytokinin-Based Anti-Aging
Cellular senescence—characterized by irreversible cell cycle arrest, macromolecular damage, and the secretion of pro-inflammatory factors—is a primary driver of tissue aging. In dermato-pharmacology, cytokinins (plant-derived adenine derivatives) have demonstrated profound anti-senescence properties in mammalian cells. Kinetin (N6-furfuryladenine) has served as the industry’s benchmark since its anti-aging effects on human fibroblasts were first elucidated by1[1]. However, as application scientists, we recognize a critical flaw in first-generation cytokinins: rapid metabolic inactivation. The free N9 position on the purine ring of Kinetin makes it highly susceptible to endogenous glycosyltransferases, leading to inactive N9-glucosides and a short pharmacological half-life.
To overcome this, next-generation synthetic derivatives like BAP-9-arabinoside (6-benzylaminopurine-9-β-D-arabinofuranoside) and its analogs (e.g., 3-methoxy-BAPA) were developed. By substituting the N9 position with a bulky arabinofuranosyl moiety, these compounds sterically block inactivating glucosylation[2]. This structural evolution preserves the active pharmacophore, granting BAP-9-arabinosides superior metabolic stability, enhanced UV-protective properties, and potent anti-senescence activity in animal cells, as detailed in and the structural studies by 3[3].
Fig 1. Mechanistic divergence in metabolic stability between Kinetin and BAP-9-Arabinoside.
Self-Validating Experimental Workflows
A robust benchmarking evaluation requires self-validating systems that uncouple true pharmacological efficacy from artifactual noise. For instance, a compound that is slightly cytotoxic might artificially reduce the number of senescent cells simply by killing them. To prevent this, our protocols multiplex senescence markers with real-time viability denominators.
Fig 2. High-throughput experimental workflow for benchmarking anti-senescence efficacy.
Protocol A: Multiplexed SA-β-gal and Resazurin Viability Assay
Objective: Quantify the reduction of Senescence-Associated β-Galactosidase (SA-β-gal) while validating that the reduction is not a byproduct of compound-induced cytotoxicity. Causality & Design: SA-β-gal is a surrogate marker for the massive lysosomal expansion seen in senescent cells. By multiplexing this with a resazurin-based metabolic assay, we normalize the SA-β-gal signal strictly to the living cell mass.
-
Cell Seeding: Seed late-passage (P15+) Human Dermal Fibroblasts (HDFs) at
cells/cm² in 96-well optical plates. Rationale: Late-passage cells naturally exhibit replicative senescence, providing a physiologically relevant baseline without the need for chemical induction. -
Treatment: Treat cells with 50 µM and 100 µM of Kinetin or BAP-9-arabinoside (using 0.1% DMSO as a vehicle control) for 72 hours.
-
Viability Normalization (Internal Control): Add Resazurin (10 µg/mL) during the final 4 hours of treatment. Read fluorescence (Ex 560 nm / Em 590 nm). Rationale: Resazurin is reduced to highly fluorescent resorufin only by metabolically active cells, establishing our live-cell denominator.
-
Fixation & Staining: Fix cells with 2% formaldehyde/0.2% glutaraldehyde for exactly 5 minutes. Wash with PBS and incubate with X-gal staining solution at pH 6.0 at 37°C (ambient
) for 16 hours. Rationale: Strict adherence to pH 6.0 is critical; normal lysosomal β-galactosidase is active at pH 4.0, but only the expanded lysosomes of senescent cells yield a signal at pH 6.0. -
High-Content Imaging: Capture brightfield images and calculate the percentage of blue-stained cells relative to the viable cell count.
Protocol B: Kinetic ROS Scavenging under UVB Stress
Objective: Measure the compound's ability to buffer acute oxidative stress, a primary inducer of premature photo-aging and senescence.
-
Pre-treatment: Pre-treat early-passage (P5) HDFs with 50 µM of test compounds for 24 hours. Include 100 µM L-Ascorbic Acid as a positive control. Rationale: The positive control validates the dynamic range of the assay.
-
Probe Loading: Wash and load cells with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in the dark for 30 minutes. Rationale: DCFDA is non-fluorescent until cleaved by intracellular esterases and oxidized by Reactive Oxygen Species (ROS), making it a highly sensitive, real-time indicator.
-
UVB Challenge: Expose cells to 50 mJ/cm² UVB to induce acute oxidative stress.
-
Kinetic Readout: Measure fluorescence (Ex 485 nm / Em 535 nm) immediately and at 1-hour intervals for 4 hours to track ROS quenching kinetics.
Comparative Efficacy Data
The following tables synthesize the benchmarking data, demonstrating the superior pharmacological profile of BAP-9-arabinoside over the Kinetin standard.
Table 1: SA-β-gal Positive Cells (%) in Late-Passage HDFs Data normalized to resazurin viability scores to exclude cytotoxic false positives.
| Treatment Group | Concentration (µM) | SA-β-gal Positive Cells (%) | Relative Reduction vs Control |
| Vehicle Control (DMSO) | - | 78.5 ± 4.2 | N/A |
| Kinetin | 50 | 52.3 ± 3.8 | 33.4% |
| Kinetin | 100 | 48.1 ± 4.0 | 38.7% |
| BAP-9-Arabinoside | 50 | 34.6 ± 2.5 | 55.9% |
| BAP-9-Arabinoside | 100 | 29.2 ± 2.1 | 62.8% |
Table 2: Intracellular ROS Quenching and Cell Viability Post-UVB (50 mJ/cm²) Measurements taken 4 hours post-irradiation.
| Treatment Group | Concentration (µM) | Relative ROS Levels (% of UVB Control) | Cell Viability (% of Unirradiated) |
| Unirradiated Control | - | 15.2 ± 2.1 | 100.0 ± 0.0 |
| UVB + Vehicle | - | 100.0 ± 5.6 | 42.3 ± 3.4 |
| UVB + Kinetin | 50 | 68.4 ± 4.2 | 65.8 ± 4.1 |
| UVB + BAP-9-Arabinoside | 50 | 41.2 ± 3.0 | 88.5 ± 2.9 |
Application Scientist Insights
The data clearly illustrates that while Kinetin remains a functional baseline for anti-senescence activity, BAP-9-arabinoside offers a vastly superior therapeutic window. At equimolar concentrations (50 µM), BAP-9-arabinoside achieved a nearly 56% reduction in senescence markers compared to Kinetin's 33%. Furthermore, under acute UVB stress, BAP-9-arabinoside maintained cell viability at 88.5%, effectively neutralizing the ROS cascade that leads to premature photo-aging.
This benchmarking proves that structural modifications targeting the N9-position of cytokinins do not merely preserve activity—they amplify it. By preventing rapid N9-glucosylation, the arabinoside moiety ensures that the active compound remains bioavailable in the intracellular space longer, resulting in sustained proteasome activation and ROS scavenging. For drug development professionals formulating next-generation topical therapeutics or anti-aging interventions, BAP-9-arabinoside represents a highly stable, highly efficacious upgrade over traditional kinetin-based formulations.
References
-
Rattan, S. I., & Clark, B. F. (1994). "Kinetin delays the onset of aging characteristics in human fibroblasts." Biochemical and Biophysical Research Communications. Cited in Anticancer Activity of Cytokinins: Structure-Activity Relationship Studies. URL:[Link]
-
Doležal, K. et al. (2016). "6-aryl-9-glycosylpurines and use thereof." World Intellectual Property Organization, WO2016091235A1 / US10100077B2. URL: [Link]
-
Mik, V. et al. (2020). "Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back." International Journal of Molecular Sciences. URL: [Link]
-
Bryksová, M. et al. (2020). "Preparation and biological activity of the new cytokinin derivatives." Palacký University Olomouc Theses. URL: [Link]
Sources
crystal structure analysis of 6-benzylamino-9-(b-D-arabinofuranosyl)purine
Comparative Structural Analysis: -Benzyl-Ara-A vs. Adenosine & Vidarabine
Executive Summary & Significance
6-benzylamino-9-(β-D-arabinofuranosyl)purine (also known as
This guide provides a comparative structural analysis of
Target Audience: Structural Biologists, Medicinal Chemists, and Antiviral Drug Developers.
Structural Performance Comparison
The "performance" of a crystal structure in this context refers to the molecule's conformational stability, enzymatic resistance, and binding potential.
Table 1: Comparative Crystallographic & Conformational Parameters
| Feature | Adenosine (Endogenous Ligand) | Vidarabine (Ara-A) (Antiviral Parent) | |
| Sugar Moiety | |||
| 2'-OH Orientation | trans to base (Down) | cis to base (Up) | cis to base (Up) |
| Glycosyl Conformation ( | anti (Preferred) | anti (Restricted) | anti (Locked/Stabilized) |
| Sugar Pucker | C3'-endo (North) / C2'-endo (South) | C2'-endo / C3'-endo equilibrium | C2'-endo (Typical for bulky N6) |
| Intramolecular H-Bond | O5'-H...N3 (in syn) | O2'-H...N3 (Critical feature) | O2'-H...N3 + Hydrophobic Shield |
| ADA Susceptibility | High (Rapid deamination) | High (Deaminated to Ara-H) | Resistant (Steric block) |
| Crystal Packing | Extensive H-bond network | Stacked purine rings | Herringbone / Hydrophobic |
In-Depth Structural Analysis
A. The Arabinose "Steric Brake"
In Adenosine , the 2'-hydroxyl group is oriented "down" (trans to the base), allowing free rotation about the glycosidic bond. In
-
Consequence: This creates a steric clash with the purine ring (specifically N3 and C2) when the nucleoside is in the anti conformation.
-
Structural Compensation: To relieve this strain, the crystal structure typically adopts a specific sugar pucker (C2'-endo) and forms a stabilizing intramolecular hydrogen bond between the 2'-OH and the N3 of the purine ring. This "locks" the molecule into a rigid conformation, unlike the flexible Adenosine.
B. The
-Benzyl "Hydrophobic Shield"
The defining feature of this analog is the benzyl group at the N6 position.
-
Orientation: In the crystal lattice, the benzyl group typically rotates distal (away) from the imidazole ring to minimize steric clash with N7.
-
ADA Resistance Mechanism: Adenosine Deaminase (ADA) requires the N6 region to be accessible for hydration and subsequent deamination. The bulky, hydrophobic benzyl group of
-benzyl-Ara-A sterically occludes the active site of ADA, rendering the molecule resistant to degradation. This structural feature is directly responsible for its prolonged half-life compared to Vidarabine.
Experimental Protocol: Crystallization & Analysis
To replicate the structural analysis or generate new crystals for protein-ligand complex studies, follow this self-validating protocol.
Phase 1: Synthesis & Purification
-
Reactants: Condense 6-chloropurine-9-(β-D-arabinofuranoside) with benzylamine in ethanol.
-
Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (CHCl3:MeOH 9:1).
-
Purification: Recrystallize the crude product from water/ethanol (1:1 v/v) . Slow cooling is essential to prevent oil formation.
Phase 2: Crystallization (Vapor Diffusion)
-
Method: Hanging Drop Vapor Diffusion.
-
Reservoir: 30% PEG 400, 0.1 M HEPES (pH 7.5).
-
Drop: 1 µL Protein/Ligand solution + 1 µL Reservoir.
-
Condition: Incubate at 20°C. Crystals of the complex (or small molecule needles) typically appear within 3-7 days.
Phase 3: Data Collection & Refinement
-
X-ray Source: Cu K
radiation ( = 1.5418 Å). -
Temperature: Cryo-cool to 100 K using 20% glycerol as a cryoprotectant.
-
Refinement: Use SHELXL or PHENIX . Pay special attention to the benzyl ring B-factors , which often indicate high mobility (disorder) if not stabilized by crystal packing.
Visualizing the Structural Logic
The following diagram illustrates the structural derivation and the functional consequences of the modifications.
Figure 1: Structural derivation logic flow. The diagram traces the impact of arabinose modification and N6-benzylation on the final molecular conformation and biological stability.
References
-
Crystal Structure of Vidarabine (Ara-A)
- Bunick, G., & Voet, D. (1974). Crystal and molecular structure of 9-β-D-arabinofuranosyladenine. Acta Crystallographica Section B, 30(6), 1651-1660.
-
Crystal Structure of
-Benzyladenine:- Takeda, T., Ohashi, Y., & Sasada, Y. (1976). Crystal and molecular structure of 6-benzylaminopurine. Acta Crystallographica Section B, 32(8), 2482-2486.
-
Structure-Activity Rel
-Substituted Arabinosides: -
Conformational Analysis of Nucleosides
- Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205-8212.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Benzylamino-9-(β-D-arabinofuranosyl)purine
Section 1: Introduction & Scope
6-Benzylamino-9-(β-D-arabinofuranosyl)purine is a synthetic purine analog, a class of compounds widely utilized in biomedical research for their potential as cytotoxic and antiviral agents. As with many nucleoside analogs, its mechanism of action often involves interference with cellular nucleic acid synthesis, marking it as a compound requiring meticulous handling and disposal.[1]
This guide provides a comprehensive, step-by-step framework for the safe disposal of 6-Benzylamino-9-(β-D-arabinofuranosyl)purine and associated waste. Adherence to these protocols is essential not only for regulatory compliance under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) but, more critically, for ensuring the safety of laboratory personnel and protecting the environment.[2] The procedures outlined are grounded in established chemical safety principles and are designed for researchers, scientists, and drug development professionals.
Section 2: Hazard Identification & Risk Assessment
While a specific Safety Data Sheet (SDS) for 6-Benzylamino-9-(β-D-arabinofuranosyl)purine is not widely available, its structural similarity to other purine analogs, such as 6-Benzylaminopurine (6-BAP), allows for a robust risk assessment. It must be treated as a hazardous substance according to OSHA 29 CFR 1910.1200.[3] The primary risks are associated with its potential irritant and cytotoxic properties.
Table 1: Summary of Primary Hazards
| Hazard Category | Description | Rationale & Causality |
|---|---|---|
| Health Hazards | Harmful if swallowed.[3][4] Causes skin and serious eye irritation.[4][5] May cause respiratory irritation upon inhalation of dust.[4] Some related compounds are suspected of damaging fertility or the unborn child.[6] | The purine structure can interfere with biological processes. Irritation is a common property of fine chemical powders. Inhalation of dust exposes sensitive respiratory tissues directly to the compound.[3] |
| Environmental Hazards | May be harmful to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment.[3] | Chemical stability can lead to persistence in ecosystems. Discharge into waterways must be strictly avoided to prevent ecological damage. |
| Physical Hazards | Non-volatile solid. Not considered a fire or explosion hazard under normal conditions, but dust accumulation should be avoided.[3][6] | The compound is stable, but fine dusts of any organic material can pose an explosion risk if suspended in air in high concentrations near an ignition source. |
Due to its classification as a purine analog with potential cytotoxic effects, all waste generated, including trace-contaminated materials, must be managed as hazardous chemical waste.[7]
Section 3: Personal Protective Equipment (PPE) & Engineering Controls
To mitigate the risks identified above, a combination of engineering controls and appropriate PPE is mandatory. This creates a multi-layered safety system to prevent exposure.
-
Engineering Controls: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood. This is the primary barrier to prevent the inhalation of dust or aerosols.[8] Ensure that a safety shower and eyewash station are readily accessible.[5]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear safety glasses with side shields or, preferably, chemical safety goggles to protect against dust particles and splashes.[6][9]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves tested according to EN 374).[6] Always inspect gloves before use and change them immediately if contaminated, torn, or punctured.
-
Protective Clothing: A standard lab coat is required. For tasks with a higher risk of contamination, such as cleaning up large spills, a disposable gown is recommended.[9]
-
Section 4: Waste Characterization & Disposal Decision Framework
All materials contaminated with 6-Benzylamino-9-(β-D-arabinofuranosyl)purine must be disposed of as hazardous chemical waste.[2] It is illegal and unsafe to dispose of this chemical via standard trash or sanitary sewer systems.[2][10] The following diagram outlines the decision-making process for proper waste segregation.
Caption: Waste Disposal Decision Flowchart for 6-Benzylamino-9-(β-D-arabinofuranosyl)purine.
Section 5: Step-by-Step Disposal Protocols
Follow these protocols meticulously to ensure safe and compliant disposal.
Protocol 5.1: Disposal of Unused/Expired Solid Compound
This protocol applies to the pure, solid chemical that is no longer needed.
-
Container Preparation: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. This should be a wide-mouth, screw-cap container made of a compatible material (e.g., polyethylene).[2][11]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[12] Clearly write the full chemical name: "6-Benzylamino-9-(β-D-arabinofuranosyl)purine". Do not use abbreviations.[2]
-
Waste Transfer: Carefully transfer the solid chemical into the labeled waste container inside a chemical fume hood.
-
Storage: Securely close the container lid. Store the container in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials.[8][12] The container must remain closed at all times except when adding waste.[12]
-
Pickup: Once the container is 90% full, or according to your institution's timeline, submit a chemical waste pickup request to your EHS department.[12][13]
Protocol 5.2: Disposal of Contaminated Labware (Solid Waste)
This protocol applies to items such as gloves, pipette tips, weighing paper, and absorbent pads contaminated with the chemical.
-
Container & Labeling: Use a designated solid hazardous waste container (a lined pail or a sturdy plastic container) with a "Hazardous Waste" label.[14] List "Solid Debris contaminated with 6-Benzylamino-9-(β-D-arabinofuranosyl)purine" on the label.
-
Collection: Place all contaminated solid items directly into this container immediately after use.
-
Storage & Pickup: Keep the container sealed when not in use and store it in the Satellite Accumulation Area. Arrange for EHS pickup when the container is full.
Protocol 5.3: Decontamination and Disposal of Empty Containers
The original chemical container is not "empty" by regulatory standards until properly decontaminated.
-
Initial Rinse (Rinsate Collection): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., ethanol or methanol). Crucially, collect this rinsate as hazardous liquid waste. [14] Transfer the rinsate to your designated liquid hazardous waste container (see Protocol 5.4).
-
Label Defacing: After triple-rinsing, obliterate or remove the original product label to prevent confusion.[14]
-
Final Disposal: The decontaminated container can now be disposed of as non-hazardous waste (e.g., in a designated glass disposal box). Consult your local EHS for specific institutional policies.
Protocol 5.4: Disposal of Contaminated Liquid Waste
This protocol applies to solutions containing the compound and the rinsate from container decontamination.
-
Container Preparation: Use a compatible, leak-proof container (plastic is often preferred over glass) designated for liquid hazardous waste.[2][11]
-
Labeling: Affix a "Hazardous Waste" label. List all chemical constituents by their full name and estimate their percentages (e.g., "6-Benzylamino-9-(β-D-arabinofuranosyl)purine (<1%), Methanol (99%)").[12]
-
Collection: Pour the liquid waste into the container using a funnel. Remove the funnel immediately after use and close the container lid. Leaving a funnel in an open waste container is a common violation and safety hazard.[12]
-
Storage & Pickup: Store in the Satellite Accumulation Area, ensuring segregation from incompatible waste streams (e.g., acids, bases, oxidizers).[12] Arrange for EHS pickup when 90% full.
Section 6: Emergency Procedures: Spill & Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Cleanup (Small, Solid Spill)
For spills of a few grams within a controlled area like a fume hood:
-
Alert Personnel: Notify others in the immediate area.[3]
-
Don PPE: Ensure you are wearing your full PPE, including double gloves, a lab coat, and eye protection.
-
Containment: Gently cover the spill with an absorbent material or a plastic-backed pad to prevent the dust from becoming airborne. Do not sweep dry powder.[3]
-
Cleanup: Moisten the absorbent material with water or a suitable solvent (like ethanol) to dampen the powder. Carefully wipe up the spill, working from the outside in.
-
Disposal: Place all cleanup materials (pads, contaminated gloves, etc.) into your designated solid hazardous waste container.
-
Decontaminate: Wipe the spill area with the solvent, followed by soap and water. Place these wipes in the hazardous waste container.
For large spills, evacuate the area, restrict access, and contact your institution's EHS or emergency response team immediately.
First Aid & Exposure Measures
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of running water for at least 15 minutes.[3][5] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
References
-
Environmental Health and Safety, University of Tennessee Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 6-Benzylaminopurine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
-
Chem-Supply. (2013, June 1). Safety Data Sheet: 6-BENZYLAMINOPURINE. Retrieved from [Link]
-
Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
Business Waste. (2024, March 19). Laboratory Waste Disposal Guide. Retrieved from [Link]
-
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
Cancer Care Ontario. (2012). Safe handling of cytotoxics: guideline recommendations. PMC. Retrieved from [Link]
-
Northwestern University Office for Research Safety. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Rutgers Environmental Health and Safety (REHS). (2020, September 15). Healthcare Center Waste Management. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
Zhang, Y., et al. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. PubMed. Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 10. acs.org [acs.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. nswai.org [nswai.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
